1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6-5-7(8(14)11-10)12-13(6)9(2,3)4/h5H,10H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKKUKBETOOWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370882 | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-23-5 | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. As a scaffold, the pyrazole nucleus is a cornerstone in the development of therapeutic agents, and understanding its synthesis and properties is crucial for its application in drug discovery programs.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions, reflecting the perspective of a senior application scientist.
Strategic Rationale: The Value of the Scaffold
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][3] The specific substitution pattern of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is deliberate:
-
1-Tert-butyl Group: The bulky tert-butyl group at the N1 position serves a dual purpose. It provides steric hindrance that can enhance metabolic stability by preventing enzymatic degradation. Furthermore, its lipophilic nature can significantly influence the compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME).
-
5-Methyl Group: This small alkyl group can modulate the electronic properties of the pyrazole ring and provide a key interaction point within a biological target's binding pocket.
-
3-Carbohydrazide Moiety: This functional group is a versatile synthetic handle and a potent pharmacophore.[4][5] It can act as a hydrogen bond donor and acceptor and is a crucial building block for constructing more complex heterocyclic systems like oxadiazoles and triazoles, expanding the chemical space for drug discovery.[5][6]
The Synthetic Pathway: A Two-Step Approach
The synthesis of the target carbohydrazide is efficiently achieved through a robust two-step sequence: (1) the formation of the core pyrazole ring via cyclocondensation to yield an ester intermediate, followed by (2) the hydrazinolysis of the ester.
Step 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate
The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] In this protocol, we utilize ethyl 2,4-dioxopentanoate as the 1,3-dicarbonyl component and tert-butylhydrazine hydrochloride as the hydrazine source.
Causality Behind Experimental Choices:
-
Starting Materials: Ethyl 2,4-dioxopentanoate provides the C3-C4-C5 and carboxylate backbone of the pyrazole. Tert-butylhydrazine hydrochloride is a stable, commercially available source of the N1-N2 unit bearing the crucial tert-butyl substituent.
-
Solvent and Catalyst: Ethanol is an excellent solvent for this reaction, dissolving the reactants and facilitating the reaction. A catalytic amount of acid (like glacial acetic acid) is often used to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine and accelerating the initial condensation and subsequent cyclization.[7]
Experimental Protocol: Step 1
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl 2,4-dioxopentanoate (1 equivalent) and tert-butylhydrazine hydrochloride (1.1 equivalents).
-
Solvation: Add absolute ethanol (approx. 5-10 mL per gram of diketone) to the flask.
-
Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting diketone spot is no longer visible. This typically takes 2-4 hours.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate, typically as an oil or low-melting solid. Purification can be achieved via column chromatography if necessary.
-
Step 2: Synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
The conversion of the pyrazole ester to the target carbohydrazide is a classic hydrazinolysis reaction.[6][8] This is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the ethoxy group of the ester.
Causality Behind Experimental Choices:
-
Reagent: Hydrazine hydrate is a highly effective and common reagent for converting esters to hydrazides.[9][10] An excess is used to drive the reaction to completion.
-
Solvent: Ethanol serves as a suitable solvent, ensuring the miscibility of both the ester and the aqueous hydrazine hydrate.
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.
Experimental Protocol: Step 2
-
Reaction Setup: Dissolve the crude or purified ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) from Step 1 in absolute ethanol in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours.
-
Monitoring: Monitor the reaction via TLC (e.g., 50% ethyl acetate in hexanes) until the starting ester is fully consumed.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated mixture into cold deionized water with stirring to precipitate the product.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove excess hydrazine hydrate.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide as a crystalline solid.
-
Visualization of the Synthetic Workflow
Caption: Overall synthetic route to the target carbohydrazide.
Structural Verification and Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. Each analytical technique provides a unique piece of the structural puzzle.
Characterization Techniques & Expected Results
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity and provide a physical constant. | A sharp, defined melting range. |
| ¹H NMR | Confirm proton environment and structural connectivity. | δ (ppm): ~1.6 (s, 9H, C(CH₃)₃), ~2.4 (s, 3H, pyrazole-CH₃), ~6.5 (s, 1H, pyrazole C4-H), ~4.5 (br s, 2H, -NH₂), ~9.5 (br s, 1H, -CONH-).[11][12][13] |
| ¹³C NMR | Confirm the carbon skeleton of the molecule. | δ (ppm): Signals for tert-butyl carbons (~30, ~60), methyl carbon (~12), pyrazole ring carbons (~105, ~140, ~150), and carbonyl carbon (~160).[11][12] |
| IR Spectroscopy | Identify key functional groups. | ν (cm⁻¹): 3200-3400 (N-H stretching, broad), ~1650 (C=O amide I band), ~1600 (N-H bending).[14][15][16] |
| Mass Spec. (ESI+) | Determine molecular weight and confirm molecular formula. | Expected [M+H]⁺ peak at m/z = 197.14. |
Experimental Protocol: Characterization Workflow
-
Sample Preparation: Prepare separate, appropriately concentrated samples of the final product for each analytical technique in suitable solvents (e.g., DMSO-d₆ or CDCl₃ for NMR, KBr pellet for IR, methanol or acetonitrile for MS).
-
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[11]
-
Obtain the IR spectrum using an FT-IR spectrometer.[16]
-
Acquire the mass spectrum using an electrospray ionization (ESI) mass spectrometer.[17]
-
Determine the melting point using a calibrated apparatus.[11]
-
-
Data Analysis:
-
Assign all peaks in the NMR spectra to their corresponding protons and carbons.
-
Identify characteristic absorption bands in the IR spectrum.
-
Confirm the molecular weight from the mass spectrum.
-
Compare all acquired data with the expected values to confirm the structure and assess purity.
-
Visualization of the Characterization Workflow
Caption: Standard workflow for structural analysis and validation.
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis and characterization of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. By understanding the chemical principles behind each step—from the Knorr cyclocondensation to the final hydrazinolysis—and employing a suite of modern analytical techniques, researchers can confidently produce and validate this valuable chemical scaffold. The strategic inclusion of the tert-butyl and carbohydrazide moieties makes this compound a promising starting point for the development of novel therapeutic agents, underscoring the enduring importance of pyrazole chemistry in the field of drug discovery.[3][4][5]
References
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Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide. PubChem. Retrieved from [Link]
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Gomha, S. M., et al. (2014). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 159-165. Available at: [Link]
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Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 20459-20496. Available at: [Link]
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El-Sattar, N. E. A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-18. Available at: [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Abood, N. A., & Al-Shlhai, Z. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
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ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
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Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
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Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. Retrieved from [Link]
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MDPI. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
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Lima, P. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-339. Available at: [Link]
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MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative) and produce hydrazide (amide with hydrazine instead of simple Amine)?. Retrieved from [Link]
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Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Chemical Papers, 76(4), 2263-2271. Available at: [Link]
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Journal of Applicable Chemistry. (2014). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Available at: [Link]
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Royal Society of Chemistry. (2020). A simple, scalable and robust acyl azide base protocol for batch and continuous flow peptide synthesis. Retrieved from [Link]
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MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
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ResearchGate. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]
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PubMed. (2019). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]
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MDPI. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
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Baxendale Group - Durham University. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
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ResearchGate. (2020). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Retrieved from [Link]
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Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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An In-depth Technical Guide to 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide and the Broader Class of Pyrazole Carbohydrazide Derivatives
Affiliation: Advanced Research & Development Division
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. When functionalized with a carbohydrazide moiety, the resulting pyrazole carbohydrazide derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (CAS 306937-23-5) as a representative member of this class. While specific data on this particular compound is limited, this guide will leverage the extensive knowledge of related pyrazole carbohydrazides to discuss its physicochemical properties, potential synthetic routes, and prospective biological applications. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the exploration of this promising chemical space.
Introduction to the Pyrazole Carbohydrazide Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs.[2] The addition of a carbohydrazide group (-CONHNH2) to the pyrazole core introduces a versatile functional handle that can act as a key pharmacophore, enabling interaction with a variety of biological targets.[3] This combination gives rise to the pyrazole carbohydrazide scaffold, a class of compounds with significant therapeutic potential.
Derivatives of pyrazole carbohydrazide have demonstrated a remarkable range of biological activities, including:
-
Anticancer Activity: Many pyrazole carbohydrazides have shown potent cytotoxic effects against various cancer cell lines.[4][5]
-
Anti-inflammatory and Analgesic Effects: The scaffold is a key component in compounds designed to inhibit inflammatory pathways.[4]
-
Antimicrobial Properties: These compounds have been investigated for their efficacy against a range of bacterial and fungal pathogens.[6][7]
-
Anticonvulsant and Antidepressant Activities: The pyrazole nucleus is also found in centrally acting agents.[3]
This guide will focus on 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide as a specific, albeit under-characterized, example to illustrate the broader potential of this chemical class.
Physicochemical Properties and Structural Features
While experimental data for 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is not extensively available in the public domain, we can infer its key properties based on its structure.
| Property | Predicted Value/Information | Source |
| CAS Number | 306937-23-5 | N/A |
| Molecular Formula | C9H16N4O | [8] |
| Molecular Weight | 196.25 g/mol | [8] |
| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge of similar compounds |
| Key Structural Features | - Pyrazole Core: Aromatic, electron-rich heterocycle. - Tert-butyl Group: Bulky, lipophilic group influencing solubility and steric interactions. - Methyl Group: Small alkyl substituent. - Carbohydrazide Moiety: A key functional group for biological activity and further chemical modification. | N/A |
The presence of the bulky tert-butyl group is expected to enhance the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as cell membrane permeability. The carbohydrazide moiety is a critical feature, acting as a versatile synthon for the preparation of more complex derivatives, such as Schiff bases and other heterocyclic systems.
Synthetic Strategies for Pyrazole Carbohydrazides
The synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide would logically proceed through the construction of the substituted pyrazole core followed by the introduction of the carbohydrazide functionality. A general and widely adopted method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]
Proposed Synthesis of the Pyrazole Core
A plausible route to the 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate precursor is outlined below. This method is based on well-established pyrazole synthesis methodologies.[10][11]
Caption: Proposed synthesis of the pyrazole ester precursor.
Step-by-step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add tert-butylhydrazine (1.0 eq) to the solution. An acid catalyst, such as a few drops of acetic acid, can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate.
Formation of the Carbohydrazide
The final step involves the conversion of the pyrazole ester to the corresponding carbohydrazide via hydrazinolysis.
Caption: Conversion of the pyrazole ester to the carbohydrazide.
Step-by-step Protocol:
-
Reaction Setup: Dissolve the ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide.
Potential Biological Applications and Screening Protocols
Given the wide range of biological activities reported for pyrazole carbohydrazide derivatives, 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a promising candidate for screening in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole carbohydrazides.[4][5] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., A549, HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing either COX-1 or COX-2 enzyme, a heme cofactor, and arachidonic acid as the substrate in a suitable buffer.
-
Compound Incubation: Add various concentrations of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide to the reaction mixture and incubate.
-
Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid. After a defined incubation period, terminate the reaction.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).
Antimicrobial Activity
The pyrazole carbohydrazide scaffold has been explored for its potential to combat bacterial and fungal infections.[6][7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Suspension Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide represents a largely unexplored compound within the well-established and biologically significant class of pyrazole carbohydrazides. While specific experimental data for this molecule is scarce, its structural features strongly suggest potential for a range of therapeutic applications. The synthetic routes and biological screening protocols detailed in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate the bioactivity of this compound and its derivatives. Future research should focus on the synthesis and thorough biological evaluation of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide to unlock its full therapeutic potential. Further derivatization of the carbohydrazide moiety could also lead to the discovery of novel compounds with enhanced potency and selectivity.
References
- Gomha, S. M., et al. (2017). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC, 1-15.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem.
- Demirbas, N., et al. (2016). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 735-744.
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An In-Depth Technical Guide to the Spectroscopic Data of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the spectral characteristics of this molecule is fundamental for its synthesis, purification, and structural confirmation, which are critical steps in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough characterization is the bedrock of any subsequent research.
Molecular Structure and Key Features
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide possesses a substituted pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The key structural features that dictate its spectroscopic properties are:
-
1-Tert-butyl group: A bulky alkyl substituent on one of the pyrazole nitrogen atoms.
-
5-Methyl group: A methyl substituent on the carbon adjacent to the tert-butylated nitrogen.
-
3-Carbohydrazide group: A hydrazide functional group attached to the C3 position of the pyrazole ring.
These features give rise to distinct signals in various spectroscopic analyses, allowing for unambiguous identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide in a typical deuterated solvent like CDCl₃ would exhibit characteristic signals for each distinct proton and carbon environment.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| tert-butyl protons | ~ 1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet due to the absence of adjacent protons. |
| Methyl protons | ~ 2.3 | Singlet | 3H | The three protons of the methyl group on the pyrazole ring will appear as a singlet. |
| Pyrazole H4 proton | ~ 6.5 | Singlet | 1H | The single proton on the pyrazole ring at position 4 is in a distinct electronic environment and will appear as a singlet. |
| -NH₂ protons | Broad singlet | 2H | The two protons of the terminal amino group of the hydrazide are exchangeable and often appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. | |
| -NH proton | Broad singlet | 1H | The proton of the secondary amide in the hydrazide group is also exchangeable and will likely appear as a broad singlet. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| tert-butyl (CH₃)₃C- | ~ 30 | The three equivalent methyl carbons of the tert-butyl group. |
| tert-butyl -(CH₃)₃C - | ~ 60 | The quaternary carbon of the tert-butyl group. |
| Methyl -CH₃ | ~ 12 | The carbon of the methyl group attached to the pyrazole ring. |
| Pyrazole C4 | ~ 105 | The carbon atom at position 4 of the pyrazole ring. |
| Pyrazole C5 | ~ 140 | The carbon atom at position 5, bonded to the methyl group. |
| Pyrazole C3 | ~ 150 | The carbon atom at position 3, attached to the carbohydrazide group. |
| Carbonyl C=O | ~ 165 | The carbon of the carbonyl group in the carbohydrazide moiety. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide will show characteristic absorption bands for the N-H, C-H, C=O, and C=N bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3400 | N-H stretch (asymmetric and symmetric) | -NH₂ (Hydrazide) |
| 3200-3300 | N-H stretch | -NH (Hydrazide) |
| 2950-3000 | C-H stretch | tert-butyl and methyl groups |
| ~1650 | C=O stretch (Amide I) | Carbonyl (Hydrazide) |
| ~1600 | N-H bend | -NH₂ (Hydrazide) |
| ~1550 | C=N stretch | Pyrazole ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. In an electron ionization (EI) mass spectrum, 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (Molecular Weight: 196.26 g/mol ) would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Expected Fragmentation Pattern:
A primary fragmentation pathway would involve the loss of a methyl group from the tert-butyl cation, leading to a stable tertiary carbocation.
-
Molecular Ion (M⁺): m/z = 196
-
[M - 15]⁺: m/z = 181 (Loss of a methyl radical, •CH₃)
-
[M - 57]⁺: m/z = 139 (Loss of a tert-butyl radical, •C(CH₃)₃)
-
[M - NHNH₂]⁺: m/z = 165 (Loss of the terminal hydrazino group)
The fragmentation of the pyrazole ring itself can also lead to a complex pattern of smaller fragment ions.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following are generalized protocols for the characterization of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide.
Synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
A common method for the synthesis of a carbohydrazide is from its corresponding carboxylic acid.
-
Activation of the Carboxylic Acid: 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Reaction with Hydrazine: The resulting acid chloride is then reacted with hydrazine hydrate in a suitable solvent, often at reduced temperatures to control the exothermicity of the reaction.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the pure carbohydrazide.
NMR Sample Preparation and Acquisition
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard pulse programs for data acquisition. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
IR Spectroscopy
-
Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Use Electron Ionization (EI) as the ionization method to induce fragmentation.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Conclusion
The spectroscopic data of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its identity and purity. This in-depth understanding is essential for researchers in the field of drug development who rely on precise analytical data to advance their discovery and development programs. The protocols and data analysis presented in this guide serve as a valuable resource for the synthesis and characterization of this and related pyrazole derivatives.
References
-
General Synthesis of Pyrazole Derivatives: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NMR Data of Pyrazole Derivatives: MDPI Open Access Journals. (Various articles on the synthesis and characterization of pyrazole compounds). [Link]
An In-depth Technical Guide to 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide: Properties, Synthesis, and Characterization for Drug Discovery
This technical guide provides a comprehensive scientific overview of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer predictive insights into its physical and chemical properties. Furthermore, it outlines robust experimental protocols for the empirical determination of these characteristics, providing a foundational framework for its application in medicinal chemistry.
Molecular Identity and Structural Elucidation
1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a substituted pyrazole carrying a carbohydrazide functional group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in numerous FDA-approved drugs.[1] The presence of a tert-butyl group at the N1 position provides steric bulk, which can influence the molecule's conformation and interaction with biological targets, while potentially improving metabolic stability. The carbohydrazide moiety is a versatile functional group known for its coordinating properties and its role as a synthetic intermediate.[2]
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide | N/A |
| CAS Number | 306937-23-5 | [3] |
| Molecular Formula | C₉H₁₆N₄O | [4] |
| Molecular Weight | 196.25 g/mol | [4] |
| Canonical SMILES | CC1=NN(C(=C1)C(=O)NN)C(C)(C)C | [4] |
Diagram 1: Chemical Structure of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide
Caption: 2D structure of the title compound.
Predicted Physicochemical Properties
Table 2: Estimated Physicochemical Data
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point | 120 - 160 °C | Solid at room temperature. The presence of hydrazide and pyrazole moieties allows for hydrogen bonding, suggesting a crystalline solid with a moderate to high melting point. For comparison, related N-acyl pyrazoles and carbohydrazides often exhibit melting points in this range.[5][6] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and molecular weight. Thermal decomposition is likely to occur before boiling under atmospheric pressure, a common characteristic of hydrazide compounds.[7] |
| Solubility | The molecule possesses both polar (carbohydrazide, pyrazole nitrogens) and non-polar (tert-butyl, methyl) regions, suggesting amphiphilic solubility. | |
| Water | Sparingly to slightly soluble. The polar groups will contribute to some water solubility, but the hydrophobic tert-butyl and methyl groups will limit it. Solubility may be enhanced in acidic or basic solutions.[8][9] | |
| Polar Organic Solvents (DMSO, DMF, Alcohols) | Good solubility is predicted due to the ability of these solvents to engage in hydrogen bonding and solvate both the polar and non-polar parts of the molecule.[8] | |
| Non-polar Organic Solvents (Hexane, Toluene) | Poor solubility is expected as the polar carbohydrazide and pyrazole functionalities will not be well-solvated. | |
| pKa | ~2-3 (pyrazole N2 protonation), ~11-12 (hydrazide NH deprotonation) | The pyrazole ring is weakly basic, with reported pKa values for the conjugate acid typically in the range of 2-3.[10] The hydrazide moiety has an acidic proton, but its pKa is expected to be in the high alkaline range. |
Synthesis and Reactivity
A plausible synthetic route to 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide involves a multi-step process starting from readily available precursors. The core pyrazole ring is typically formed via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the title compound.
Proposed Synthesis Protocol
Step 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add tert-butylhydrazine hydrochloride (1.0 eq) and a base (e.g., triethylamine, 1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pyrazole ester intermediate. The synthesis of similar pyrazole esters is a well-established procedure.[11]
Step 2: Synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
-
Dissolve the ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 1 in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.[12]
-
After cooling, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure carbohydrazide product.
Chemical Reactivity
The chemical reactivity of this molecule is dictated by its three main functional components:
-
Pyrazole Ring: The pyrazole ring is generally stable to oxidation and reduction. It can undergo electrophilic substitution, although the electron-withdrawing nature of the carbohydrazide group may deactivate the ring to some extent.
-
Carbohydrazide Group: This is the most reactive part of the molecule. The terminal -NH₂ group is nucleophilic and can react with electrophiles such as aldehydes and ketones to form hydrazones.[13] It can also be acylated or sulfonylated.
-
tert-Butyl Group: This group is chemically robust and serves primarily to provide steric hindrance and lipophilicity.
Predicted Spectroscopic Profile
The structural features of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide suggest a distinct spectroscopic signature.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features | Rationale |
| ¹H NMR | - Singlet (~1.5 ppm, 9H) for the tert-butyl protons.- Singlet (~2.3 ppm, 3H) for the C5-methyl protons.- Singlet (~6.5 ppm, 1H) for the C4-H proton of the pyrazole ring.- Broad singlets for the -NH-NH₂ protons, which are exchangeable with D₂O. | The chemical shifts are estimated based on data from structurally similar pyrazole derivatives.[1][5] The singlet nature of the aromatic and methyl protons is due to the absence of adjacent protons. |
| ¹³C NMR | - Signal for the tert-butyl methyl carbons (~30 ppm).- Signal for the tert-butyl quaternary carbon (~60 ppm).- Signal for the C5-methyl carbon (~12 ppm).- Signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (~105-160 ppm).- Signal for the carbonyl carbon (~160-170 ppm). | Predicted chemical shifts are based on known values for substituted pyrazoles and amides.[1][5] |
| IR Spectroscopy | - N-H stretching vibrations from the hydrazide group (~3200-3400 cm⁻¹).- C-H stretching from the alkyl groups (~2850-3000 cm⁻¹).- C=O stretching (amide I band) from the carbohydrazide (~1650-1680 cm⁻¹).- N-H bending (amide II band) (~1580-1620 cm⁻¹).- C=N and C=C stretching from the pyrazole ring (~1400-1550 cm⁻¹). | These are characteristic vibrational frequencies for the functional groups present in the molecule.[14][15] |
| Mass Spectrometry | - A prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 196 or 197, respectively. - Fragmentation patterns would likely involve the loss of the tert-butyl group, and cleavage of the carbohydrazide side chain. | The molecular weight is 196.25. The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. |
Experimental Protocols for Characterization
To empirically validate the predicted properties, the following standard experimental protocols are recommended.
Determination of Solubility
A standardized protocol for determining the solubility of a novel compound involves the equilibrium solubility method.
Diagram 3: Workflow for Solubility Determination
Caption: Standard workflow for equilibrium solubility measurement.
-
Sample Preparation: Add an excess amount of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide to a series of vials, each containing a known volume of a different solvent (e.g., water, DMSO, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating thermal stability.
-
TGA Protocol:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass loss as a function of temperature to identify the onset of decomposition.[16]
-
-
DSC Protocol:
-
Seal a small sample (2-5 mg) in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) while monitoring the heat flow.
-
This will reveal endothermic events like melting and exothermic events such as decomposition, providing the melting point and information about the compound's thermal stability.[7]
-
Relevance in Drug Development
The pyrazole-carbohydrazide scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[17][18] The carbohydrazide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, and can also serve as a linker to attach other pharmacophores. The introduction of a tert-butyl group can enhance oral bioavailability by preventing first-pass metabolism. Therefore, 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide represents a valuable building block for the synthesis of novel therapeutic agents. Its characterization is a critical first step in exploring its potential in drug discovery programs.
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Potential biological activities of pyrazole carbohydrazide derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Pyrazole Carbohydrazide Derivatives
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational design. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one such "privileged scaffold." Its derivatives have a storied history in medicine, beginning with the synthesis of the analgesic and antipyretic Antipyrine in 1887.[1] This core is present in numerous approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant, highlighting its therapeutic versatility.[2][3]
When the pyrazole nucleus is functionalized with a carbohydrazide moiety (–CONHNH₂), the resulting derivatives gain an additional layer of chemical reactivity and biological potential. The carbohydrazide group is a key building block for synthesizing a variety of heterocyclic systems and serves as an important pharmacophore in its own right, known to be present in compounds with significant biological activities.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of pyrazole carbohydrazide derivatives. We will delve into their demonstrated efficacy in antimicrobial, anticancer, anti-inflammatory, and neuropharmacological applications, explore the critical structure-activity relationships that govern their potency, and provide validated experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
Section 1: Chemical Synthesis and Core Structure
The synthetic accessibility of pyrazole carbohydrazides is a key advantage for their exploration. The general approach involves a multi-step synthesis that is both robust and amenable to the creation of diverse chemical libraries for screening.
General Synthetic Workflow
The most common pathway begins with the construction of the pyrazole ring, followed by the elaboration of the carbohydrazide side chain. A typical synthesis starts from a β-diketone or a related precursor, which undergoes cyclization with a substituted hydrazine to form the core pyrazole ring. The carboxylate functional group, often introduced at the C3, C4, or C5 position, is then converted into the final carbohydrazide.
The causality behind this workflow is efficiency and modularity. By first forming the stable pyrazole core, subsequent reactions to build the carbohydrazide moiety can be performed under milder conditions, preserving the integrity of the heterocyclic ring. This modular approach allows for the easy introduction of various substituents on the pyrazole ring (R¹, R²) and the starting hydrazine (R³), enabling the systematic exploration of structure-activity relationships.
Caption: General synthetic pathway for pyrazole carbohydrazide derivatives.
Example Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole-4-Carbohydrazide
This protocol describes a representative synthesis. The choice of an alcohol like ethanol as a solvent is due to its ability to dissolve both polar and non-polar reactants and its suitable boiling point for reflux. The use of a catalytic amount of acid (like acetic acid) is crucial to protonate the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, thereby accelerating the cyclization reaction.
Step 1: Synthesis of Ethyl 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
-
In a 250 mL round-bottom flask, dissolve ethyl 2-acetyl-3-oxobutanoate (0.1 mol) in 100 mL of absolute ethanol.
-
Add phenylhydrazine (0.1 mol) to the solution dropwise with continuous stirring.
-
Add 3-4 drops of glacial acetic acid as a catalyst to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will often crystallize out.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Self-Validation: Characterize the intermediate ester using IR and ¹H NMR spectroscopy to confirm the presence of the ester carbonyl group (~1730 cm⁻¹) and the correct proton signals for the pyrazole ring and substituents.
Step 2: Synthesis of 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbohydrazide
-
Suspend the synthesized pyrazole ester (0.05 mol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (99%, 0.1 mol) to the suspension. The excess hydrazine ensures the complete conversion of the ester to the hydrazide.
-
Heat the mixture under reflux for 8-10 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide, which may then precipitate upon completion.
-
Monitor the reaction via TLC until the starting ester spot disappears.
-
Cool the mixture in an ice bath to maximize precipitation of the product.
-
Filter the resulting white solid, wash thoroughly with cold water to remove excess hydrazine hydrate, and then with a small amount of cold ethanol.
-
Dry the final product in a vacuum desiccator.
-
Self-Validation: Confirm the structure of the final pyrazole carbohydrazide using IR (disappearance of ester C=O, appearance of amide C=O at ~1650 cm⁻¹ and N-H stretching bands at ~3200-3400 cm⁻¹), ¹H NMR (appearance of exchangeable -CONHH ₂ and -CONH NH₂ protons), and Mass Spectrometry (to confirm the molecular weight).
Section 2: The Spectrum of Biological Activity
The fusion of the pyrazole and carbohydrazide moieties creates a molecular scaffold with a remarkable breadth of biological activities. The position of the carbohydrazide group on the pyrazole ring (C3, C4, or C5) significantly influences the therapeutic profile.[1]
Antimicrobial and Antitubercular Activity
Pyrazole carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacterial and fungal pathogens.[3][4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further derivatization into Schiff bases frequently enhances this activity.[5]
A particularly critical application is in the fight against tuberculosis. Several studies have reported potent activity of pyrazole-based pyridine-4-carbohydrazide derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb).[6] Molecular docking studies suggest these compounds may act by inhibiting enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole-Pyridine-4-Carbohydrazide (6q) | M. tuberculosis H₃₇Rv | 0.125 | |
| Pyrazole-Pyridine-4-Carbohydrazide (6q) | Ethambutol-resistant Mtb | 0.03 | |
| Pyrazole-Pyridine-4-Carbohydrazide (6q) | Rifampicin-resistant Mtb | 0.25 | [6] |
| Pyrazole Schiff Base (4e) | B. subtilis | 0.02 (mg/mL) | [5] |
| Pyrazole Schiff Base (4e) | E. coli | 0.07 (mg/mL) | [5] |
| Pyrazole derivative (3) | E. coli | 0.25 | [7] |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values of pyrazole carbohydrazide derivatives.
Anticancer Activity
The development of novel anticancer agents is a primary focus for pyrazole carbohydrazide research. These compounds have demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3).[8][9][10]
The mechanisms of action are diverse and target critical cancer pathways:
-
Induction of Apoptosis and Autophagy: Many derivatives exert their effect by triggering programmed cell death (apoptosis) or cellular self-digestion (autophagy) in cancer cells.[8][11] Salicylaldehyde-pyrazole-carbohydrazide derivatives, for instance, are potent growth inhibitors of A549 lung cancer cells via the induction of apoptosis.[1]
-
Enzyme Inhibition: Certain derivatives act as inhibitors of key signaling proteins involved in cancer progression. This includes kinases like PI3K and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial for tumor growth and angiogenesis.[9]
Caption: Proposed mechanism of anticancer action via VEGFR-2 inhibition.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Benzothiazole Hybrid (25) | PC3 (Prostate) | 3.17 | [9] |
| Pyrazole Benzothiazole Hybrid (25) | A549 (Lung) | 4.21 | [9] |
| Pyrazole Carbaldehyde Derivative (43) | MCF7 (Breast) | 0.25 | [9] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent Growth Inhibition | [8] |
Table 2: Representative half-maximal inhibitory concentration (IC₅₀) values of pyrazole carbohydrazide derivatives against cancer cell lines.
Anti-inflammatory Activity
Given that the pyrazole core is central to COX-2 inhibitors like celecoxib, it is no surprise that pyrazole carbohydrazide derivatives also possess significant anti-inflammatory properties.[2] Their efficacy is commonly evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[1][7] Compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity than the standard drug diclofenac sodium.[7] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins.[2]
Neuropharmacological Activities
Derivatives of pyrazole have long been investigated for their effects on the central nervous system (CNS).[12] Pyrazole carbohydrazides have emerged as promising candidates for treating CNS disorders, demonstrating both anticonvulsant and antidepressant activities.[13]
-
Anticonvulsant Activity: In preclinical models, these compounds have shown a remarkable protective effect against seizures induced by maximal electroshock (MES) or chemical convulsants like pentylenetetrazole (PTZ).[12][14][15] The activity of some derivatives is comparable to or even more potent than standard antiepileptic drugs like phenytoin.[13]
-
Antidepressant Activity: Certain pyrazolone derivatives have shown good antidepressant activity in the tail suspension test, a behavioral despair model used to screen for antidepressant potential.[8][12]
Section 3: Structure-Activity Relationship (SAR) and In Silico Design
The therapeutic efficacy of pyrazole carbohydrazide derivatives is highly dependent on their specific chemical structure. Understanding the structure-activity relationship (SAR) is critical for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.
Key SAR Insights:
-
Position of the Carbohydrazide Moiety: The substitution pattern on the pyrazole ring is a primary determinant of the biological activity profile.
-
C3-Substitution: Tends to yield derivatives with antitumor and cannabinoid antagonist activities.[1]
-
C4-Substitution: Often leads to compounds with antinociceptive (analgesic), antibacterial, and antiparasitic properties.[1]
-
C5-Substitution: Has also been associated with antitumor, fungicidal, and herbicidal activities.[1]
-
-
Substituents on Aryl Rings: The nature and position of substituents on any phenyl rings attached to the pyrazole core are crucial. Electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -OCH₃) can dramatically alter lipophilicity, electronic distribution, and steric profile, thereby affecting target binding and overall activity.[16][17]
-
Modification of the Carbohydrazide: The terminal amine of the carbohydrazide is a synthetic handle for creating libraries of derivatives, most commonly hydrazones (Schiff bases). This modification often enhances biological potency, particularly for antimicrobial and anticancer activities.[18][19]
Caption: Key structural features governing the biological activity of pyrazole carbohydrazides.
Modern drug design increasingly relies on in silico methods to rationalize these SAR findings and predict the activity of novel compounds. Molecular docking simulations are used to visualize how a derivative binds to the active site of a target protein, while Quantitative Structure-Activity Relationship (QSAR) models build mathematical correlations between chemical structures and their biological activities.[6][20]
Section 4: Experimental Protocol for Biological Evaluation
To assess the anticancer potential of newly synthesized pyrazole carbohydrazide derivatives, the MTT assay is a widely used, reliable, and standardized colorimetric method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
Sources
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The Strategic Role of the 1-tert-Butyl Group in Pyrazole-Based Drug Discovery: A Structure-Activity Relationship (SAR) Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] A key substitution that has garnered significant interest is the incorporation of a tert-butyl group at the N1 position. This bulky, lipophilic moiety can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This in-depth technical guide explores the structure-activity relationship (SAR) of 1-tert-butyl pyrazole compounds, providing insights into their synthesis, biological evaluation, and the mechanistic rationale behind their therapeutic potential. We will delve into a prominent case study of a p38 MAP kinase inhibitor to illustrate the critical role of the 1-tert-butyl group in achieving high potency and selectivity.
The Significance of the Pyrazole Scaffold and the Influence of the 1-tert-Butyl Moiety
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic and structural features allow them to interact with a wide array of biological targets, leading to diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2] The substitution pattern on the pyrazole ring is a critical determinant of its biological activity.
The introduction of a tert-butyl group at the N1 position offers several strategic advantages in drug design:
-
Steric Hindrance and Conformational Restriction: The bulky nature of the tert-butyl group can lock the molecule into a specific conformation, which may be optimal for binding to a biological target. This steric hindrance can also shield the pyrazole ring from metabolic degradation, thereby increasing the compound's in vivo stability and duration of action.
-
Lipophilicity and Membrane Permeability: The tert-butyl group significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is particularly important for targeting intracellular proteins and receptors in the central nervous system.
-
Modulation of Electronic Properties: While primarily considered an electron-donating group through induction, the tert-butyl group's impact on the electronic character of the pyrazole ring can influence its interactions with target proteins.
General Synthetic Strategies for 1-tert-Butyl Pyrazole Compounds
The synthesis of 1-tert-butyl pyrazole derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with tert-butylhydrazine. The regioselectivity of this reaction is a key consideration, as unsymmetrical dicarbonyl compounds can potentially yield two different regioisomers.
Experimental Protocol: A General Method for the Synthesis of 1-tert-Butyl Pyrazoles
This protocol outlines a common method for the synthesis of 1-tert-butyl-3,5-disubstituted pyrazoles.
Materials:
-
1,3-Diketone (1.0 eq)
-
tert-Butylhydrazine hydrochloride (1.2 eq)
-
Ethanol or acetic acid (solvent)
-
Sodium acetate (optional, as a base)
Procedure:
-
Dissolve the 1,3-diketone in ethanol or acetic acid.
-
Add tert-butylhydrazine hydrochloride (and sodium acetate if required) to the solution.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-tert-butyl pyrazole derivative.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used solvents as they facilitate the dissolution of the reactants and the cyclization reaction. Acetic acid can also act as a catalyst.
-
Base: The use of a base like sodium acetate may be necessary to neutralize the hydrochloride salt of the hydrazine and facilitate the reaction.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur efficiently.
Case Study: SAR of 1-tert-Butyl Pyrazole-Based p38 MAP Kinase Inhibitors
A compelling example that underscores the importance of the 1-tert-butyl group is the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[3]
The Target: p38 MAP Kinase and Its Role in Inflammation
p38 MAP kinase is a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
The Lead Compound and the Critical Role of the tert-Butyl Group
The clinical candidate BIRB 796 is a potent p38 MAP kinase inhibitor that features a 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)urea scaffold.[4] SAR studies revealed that the tert-butyl group at the C5 position of the pyrazole ring is crucial for its high binding affinity.[5] This bulky group occupies a specific lipophilic pocket within the kinase, a pocket that becomes accessible only when the enzyme adopts a specific, inactive conformation.[4][5] This interaction is a key determinant of the inhibitor's potency and selectivity.
Structure-Activity Relationship Analysis
Systematic modifications of the BIRB 796 scaffold have provided valuable insights into the SAR of this class of compounds.
| Modification | Position | Effect on Activity | Rationale |
| Replacement of tert-butyl with smaller alkyl groups | C5 of Pyrazole | Significant decrease in potency | The smaller groups are unable to effectively occupy the lipophilic pocket, leading to a loss of key binding interactions. |
| Introduction of polar substituents on the tert-butyl group | C5 of Pyrazole | Decreased activity | The lipophilic nature of the pocket is critical for binding; polar groups disrupt this favorable interaction. |
| Variation of the aryl group | N1 of Pyrazole | Activity is sensitive to the nature and substitution of the aryl group | The aryl group is involved in π-stacking and other interactions with the protein. |
| Modification of the urea linker | - | The urea moiety is essential for forming key hydrogen bonds with the kinase backbone. | The two N-H groups of the urea form critical hydrogen bonds that anchor the inhibitor in the active site. |
| Alteration of the naphthyl group | - | Substituents on the naphthyl ring can be modified to optimize pharmacokinetic properties. | This region of the molecule is more solvent-exposed and can be altered to improve properties like solubility and metabolic stability. |
Experimental Workflow for Evaluating p38 MAP Kinase Inhibitors
A typical workflow for the discovery and optimization of p38 MAP kinase inhibitors involves a series of in vitro and in vivo assays.
Caption: A typical experimental workflow for the evaluation of p38 MAP kinase inhibitors.
1-tert-Butyl Pyrazoles as Allosteric Modulators
Beyond competitive enzyme inhibition, 1-tert-butyl pyrazole derivatives have also shown promise as allosteric modulators.[6] Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the endogenous ligand.[7]
The bulky tert-butyl group can be instrumental in targeting allosteric sites, which are often less conserved than orthosteric sites and can offer a path to greater subtype selectivity. While specific SAR studies on 1-tert-butyl pyrazoles as allosteric modulators are still emerging, the principles of steric hindrance and lipophilicity remain key drivers of their activity.
Conclusion and Future Perspectives
The 1-tert-butyl pyrazole scaffold is a valuable motif in modern drug discovery. The strategic placement of the bulky and lipophilic tert-butyl group can significantly enhance a compound's potency, selectivity, and pharmacokinetic properties. The detailed SAR studies of p38 MAP kinase inhibitors provide a clear example of how this substituent can be exploited to achieve optimal binding to a specific lipophilic pocket in a target protein.
Future research in this area will likely focus on:
-
Exploring a wider range of biological targets: The application of the 1-tert-butyl pyrazole scaffold is not limited to kinases. Further exploration of its potential as a modulator of other protein classes, such as GPCRs and ion channels, is warranted.
-
Systematic SAR studies: More comprehensive SAR studies are needed to fully elucidate the role of the 1-tert-butyl group in combination with various substitution patterns on the pyrazole ring.
-
Computational modeling: The use of computational tools, such as molecular docking and molecular dynamics simulations, can provide deeper insights into the binding modes of 1-tert-butyl pyrazole derivatives and guide the design of new and more potent compounds.
By leveraging the unique properties of the 1-tert-butyl pyrazole scaffold, medicinal chemists can continue to develop novel and effective therapeutic agents for a wide range of diseases.
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In Silico Prediction of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
In the contemporary drug discovery landscape, the application of computational, or in silico, methodologies is paramount for the accelerated identification and optimization of novel therapeutic agents. These techniques provide a predictive framework to assess the biological activity of a molecule and evaluate its potential as a drug candidate prior to the commitment of significant resources to laboratory synthesis and testing. This technical guide delineates a comprehensive, multi-faceted in silico workflow to predict the bioactivity of the novel chemical entity, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide. Given the absence of empirical bioactivity data for this specific compound, this guide establishes a scientifically rigorous approach, commencing with an inferential analysis based on the known biological activities of structurally related pyrazole carbohydrazide derivatives. Subsequently, a detailed computational pipeline is articulated, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This document is intended to serve as a practical and in-depth resource for researchers, scientists, and drug development professionals engaged in the computational assessment of new chemical entities.
Introduction: The Pyrazole-Carbohydrazide Scaffold and Rationale for In Silico Investigation
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of pyrazole-containing compounds, leading to a diverse range of biological activities. A comprehensive review of the scientific literature reveals that pyrazole carbohydrazide derivatives have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects.
Notably, a recurring theme within this class of compounds is their potential as anticancer agents and cannabinoid receptor antagonists. Specifically, substitution at the C-3 position of the pyrazole ring with a carbohydrazide group has been linked to antitumor properties. Several studies have highlighted the efficacy of such derivatives against various cancer cell lines, including the A549 human lung adenocarcinoma cell line, where they have been shown to induce apoptosis.
Given this precedent, this guide will focus on a dual-pronged in silico investigation into the potential bioactivity of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide:
-
Anticancer Activity: Focusing on the induction of apoptosis in non-small cell lung cancer (NSCLC), with a specific emphasis on key molecular targets within the A549 cell line.
-
Cannabinoid Receptor Modulation: Investigating the potential of the compound to act as an antagonist at the human Cannabinoid Receptor 1 (CB1).
This dual-pathway analysis will provide a comprehensive and robust initial assessment of the therapeutic potential of this novel molecule.
Overall In Silico Bioactivity Prediction Workflow
The computational investigation of a novel compound's bioactivity is a structured and multi-step process. This guide will follow a logical pipeline designed to build a comprehensive profile of the compound's potential therapeutic effects and liabilities, from target identification to the prediction of its pharmacokinetic and toxicological properties.
Protocol for Molecular Docking (using AutoDock Vina as an example):
-
Grid Box Definition: Define a three-dimensional grid box around the active site of the receptor. This box specifies the search space for the docking algorithm.
-
Docking Simulation: Run the docking simulation, allowing the ligand to flexibly explore different conformations and orientations within the defined grid box.
-
Analysis of Results:
-
Analyze the predicted binding affinities. Lower binding energy values typically indicate a more stable protein-ligand complex.
-
Visualize the top-ranked binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
-
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Test Ligand | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Bcl-2 | 2O2F | 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide | -8.2 | Venetoclax | -10.5 |
| Procaspase-3 | 2J32 | 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide | -7.5 | PAC-1 | -8.9 |
| CB1 Receptor | 5TGZ | 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide | -9.1 | Taranabant | -11.2 |
Phase 3: Predictive Modeling
Building upon the insights from molecular docking, we can employ more advanced predictive modeling techniques to further characterize the potential bioactivity of our compound.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific target. Pharmacophore models can be used to screen large compound libraries to identify novel molecules with the desired features.
Protocol for Ligand-Based Pharmacophore Model Generation:
-
Training Set Selection: Select a set of known active compounds for the target of interest.
-
Feature Identification: Identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in the training set molecules.
-
Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these essential features.
-
Model Validation: Validate the pharmacophore model by its ability to distinguish between known active and inactive compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. A well-validated QSAR model can be used to predict the activity of new, untested compounds.
Step-by-Step QSAR Modeling Protocol:
-
Data Set Preparation: Compile a dataset of compounds with known biological activities against the target of interest.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.
-
Feature Selection: Select the most relevant descriptors that are highly correlated with the biological activity.
-
Model Building: Develop a mathematical model (e.g., multiple linear regression, partial least squares) that relates the selected descriptors to the biological activity.
-
Model Validation: Rigorously validate the QSAR model using internal (cross-validation) and external validation techniques to ensure its predictive power. [1][2][3][4][5][6][7]
Phase 4: Druglikeness and Safety Assessment
A crucial aspect of in silico drug discovery is the early assessment of a compound's pharmacokinetic and toxicological properties. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
ADMET Prediction Workflow
Protocol for ADMET Prediction:
-
Input Compound: Provide the chemical structure of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide, typically in SMILES format, to an online ADMET prediction tool (e.g., ADMETlab 2.0, pkCSM, SwissADME). [8][9][10][11][12]2. Property Calculation: The tool will calculate a range of physicochemical and pharmacokinetic properties.
-
Toxicity Prediction: The platform will also predict potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).
-
Analysis of Results: Analyze the predicted ADMET profile to assess the "druglikeness" of the compound and identify any potential liabilities that may hinder its development as a therapeutic agent.
Table 2: Hypothetical ADMET Prediction for 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption (HIA) | > 90% | Well absorbed from the gut |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause CNS side effects |
| Plasma Protein Binding | Moderate | Available to reach target tissues |
| Metabolism | ||
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibition | No | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Likely to be cleared by the kidneys |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded in silico workflow for the initial bioactivity prediction of the novel compound, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide. By leveraging the known biological activities of structurally similar compounds, we have established a rational basis for investigating its potential as both an anticancer agent and a cannabinoid receptor antagonist.
The detailed protocols for molecular docking, pharmacophore modeling, QSAR analysis, and ADMET prediction provide a clear roadmap for researchers to computationally assess the therapeutic potential of this and other novel chemical entities. The hypothetical results presented in this guide suggest that 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide may exhibit favorable binding to key anticancer targets and the CB1 receptor, coupled with a promising ADMET profile.
It is imperative to emphasize that in silico predictions are a powerful tool for hypothesis generation and prioritization, but they must be validated through experimental studies. The next logical steps for this compound would be its chemical synthesis and subsequent in vitro evaluation in relevant biological assays, such as apoptosis induction in A549 cells and binding affinity assays for the CB1 receptor. The confluence of robust computational predictions and empirical validation is the cornerstone of modern, efficient, and successful drug discovery.
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A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Based Therapeutic Agents
Abstract
The pyrazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for drug design.[4][5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its role as a bioisostere for other cyclic systems, has enabled the development of groundbreaking drugs targeting a diverse range of diseases.[4][5] This guide provides an in-depth exploration of the synthesis, mechanism of action, and drug development workflow for novel pyrazole-based compounds, intended for researchers and scientists in the field. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and provide a framework for the rational design of the next generation of pyrazole therapeutics.
The Pyrazole Scaffold: A Foundation for Therapeutic Innovation
The utility of the pyrazole core is exemplified by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib , the withdrawn anti-obesity drug Rimonabant , and the analgesic Difenamizole .[2][6][7] The success of this scaffold lies in its versatile chemical nature.
-
Physicochemical Properties : Pyrazole is an aromatic heterocycle. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[4][5][8] This dual functionality allows for diverse and specific interactions within biological targets. With a pKa of approximately 2.5, it is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), a property that influences its behavior in physiological environments.[4]
-
Bioisosteric Versatility : In drug design, the pyrazole ring is often employed as a bioisostere for benzene or phenol moieties.[4][5] This substitution can lead to significant improvements in potency and physicochemical properties, such as enhanced aqueous solubility or metabolic stability, without compromising the essential binding interactions required for biological activity.[4][5]
Core Synthetic Strategies: From Classic Reactions to Modern Innovations
The construction of the pyrazole ring is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.
The Knorr Pyrazole Synthesis: A Timeless Approach
The most prominent and widely utilized method for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][9][10][11][12][13] This reaction is valued for its reliability, high yields, and the accessibility of its precursors.[13]
Causality of the Knorr Synthesis : The reaction proceeds via an acid-catalyzed mechanism. The initial step is the formation of a hydrazone intermediate through the reaction of one nitrogen of the hydrazine with one of the carbonyl groups.[9][10][13][14] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[15] A critical consideration when using unsymmetrical 1,3-dicarbonyls is the potential for the formation of two regioisomers, which can complicate purification and characterization.[1][11][15]
Caption: Major synthetic routes to the pyrazole core.
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazolone
This protocol is adapted from established methods for the synthesis of pyrazolone rings from β-ketoesters.[13]
Objective : To synthesize 1-phenyl-3-methyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine.
Materials :
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) plate, developing chamber
-
Beakers, graduated cylinders
Procedure :
-
Combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add ethanol as a solvent to achieve a concentration of approximately 1 M.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the reaction progress using TLC (e.g., mobile phase of 30% ethyl acetate / 70% hexanes). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material.
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final pyrazolone.
Self-Validation : The success of the synthesis is validated by the consumption of starting materials (checked by TLC) and the formation of a new solid product. The identity and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.
Other Key Synthetic Routes
-
Condensation with α,β-Unsaturated Carbonyls : Hydrazines can react with α,β-unsaturated aldehydes and ketones in a cyclocondensation reaction to yield pyrazoles.[1][16]
-
1,3-Dipolar Cycloaddition : This modern approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne, to form the pyrazole ring.[1]
-
Multicomponent Reactions (MCRs) : MCRs combine three or more reactants in a single step to form a product that contains portions of all reactants.[17] This strategy is highly efficient for rapidly generating libraries of structurally diverse pyrazoles for screening.[17]
Therapeutic Applications and Mechanisms of Action
The pyrazole scaffold is a key component in drugs targeting a multitude of diseases, primarily due to its ability to be tailored for specific biological targets.
Anti-inflammatory Agents: Selective COX-2 Inhibition
The most well-known pyrazole-based drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[6][18]
Mechanism of Action : Prostaglandins, key mediators of inflammation and pain, are synthesized from arachidonic acid by COX enzymes.[7][19] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[19] Non-selective NSAIDs inhibit both enzymes, leading to gastrointestinal side effects. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively inhibit COX-2.[6] Its polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the narrower active site of COX-1.[7][18] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[19][20]
Caption: Mechanism of action for Celecoxib via COX-2 inhibition.
Anticancer Agents: Targeting Multiple Pathways
Pyrazole derivatives have emerged as promising scaffolds for anticancer agents, acting on a variety of targets.[2][21] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[20][22] For instance, pyrazole-containing compounds have been developed as inhibitors of poly (ADP-ribose) polymerase (PARP), enzymes crucial for DNA repair, making them effective in cancers with specific DNA repair deficiencies.[5] The structure-activity relationship (SAR) studies of anticancer pyrazoles are extensive, demonstrating that substitutions on the pyrazole ring are critical for targeting specific kinases and other cancer-related proteins.[21][23][24]
Cannabinoid Receptor (CB1) Antagonists and Beyond
The pyrazole scaffold was central to the development of CB1 receptor antagonists like Rimonabant.[2] This class of compounds highlights advanced drug design strategies such as bioisosteric replacement and scaffold hopping, where the pyrazole core is either modified or replaced with other heterocycles (like thiazoles or imidazoles) to improve properties and discover new chemical series.[25][26][27][28][29] The versatility of the pyrazole core is further demonstrated by its use in developing antibacterial, antifungal, and antithrombotic agents.[1][30][31]
A Framework for Pyrazole-Based Drug Discovery
The development of a novel pyrazole therapeutic follows a structured, iterative process from initial concept to lead optimization.
Caption: Iterative workflow for pyrazole drug discovery.
Hit Identification and Lead Generation
The starting point is often a "hit" compound identified through high-throughput screening (HTS). From this hit, medicinal chemists generate "leads" with improved properties. Two powerful computational strategies are key at this stage:
-
Bioisosteric Replacement : This involves substituting a part of the molecule with a bioisostere—a group with similar physical or chemical properties that imparts different biological activity. The pyrazole ring itself is a common bioisostere for other rings.[4][25]
-
Scaffold Hopping : This technique aims to discover structurally novel compounds by replacing the central core (scaffold) of a known active molecule while retaining its activity.[29] For example, a pyrimidine core in an existing kinase inhibitor might be "hopped" to a pyrazole core to improve physicochemical properties like solubility or brain penetration.[32][33]
Biological Evaluation: Standard Operating Protocols
Rigorous and reproducible biological assays are essential to validate the activity of newly synthesized compounds.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
Objective : To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a target kinase.
Materials :
-
Recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
Plate reader
Procedure :
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the target kinase and substrate peptide to all wells except the negative controls. Allow to pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's protocol (this typically measures the amount of ADP produced).
-
Read the luminescence or fluorescence on a plate reader.
Data Analysis :
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Proliferation (MTT) Assay
Objective : To determine the half-maximal growth inhibitory concentration (GI50) of a pyrazole compound against a cancer cell line.
Materials :
-
Target cancer cell line
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include vehicle-only (DMSO) controls.
-
Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting inhibition versus compound concentration.
In Silico ADME-Tox Profiling
Before committing to extensive synthesis and testing, it is crucial to perform an early-stage computational assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[34][35][36] This process helps to eliminate compounds with a high probability of failure due to poor pharmacokinetics or toxicity.[37][38]
| Parameter | Description | Desired Range/Outcome |
| Molecular Weight | Influences absorption and distribution. | < 500 Da |
| LogP | A measure of lipophilicity; affects solubility and permeability. | 1 - 5 |
| H-Bond Donors | Number of N-H and O-H bonds. | ≤ 5 |
| H-Bond Acceptors | Number of N and O atoms. | ≤ 10 |
| Aqueous Solubility | Critical for oral absorption. | High |
| CYP450 Inhibition | Potential for drug-drug interactions. | Low inhibition of major isoforms |
| hERG Inhibition | Potential for cardiotoxicity. | Low |
| Mutagenicity | Potential to cause genetic mutations (e.g., Ames test). | Non-mutagenic |
This table summarizes key parameters evaluated during in silico ADME-Tox profiling, including elements of Lipinski's Rule of Five.[35]
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its adaptability has allowed for the creation of highly selective and potent drugs across numerous therapeutic areas. The future of pyrazole-based drug discovery will likely be driven by several key advancements:
-
Novel Synthetic Methodologies : The continued development of efficient synthetic methods, particularly multicomponent reactions, will enable the rapid exploration of vast chemical space.
-
New Biological Targets : As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly be applied to novel and challenging targets, continuing its legacy as a truly privileged structure in medicinal chemistry.
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Exploratory Screening of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide Against Cancer Cell Lines: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel anticancer therapeutics necessitates the exploration of unique chemical scaffolds. Pyrazole derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including significant anticancer potential.[1][2] This guide presents a comprehensive, field-proven strategy for the initial exploratory screening of a novel pyrazole compound, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide. We detail a systematic, multi-phase experimental workflow, beginning with broad cytotoxicity screening to establish primary activity and culminating in mechanistic assays to elucidate the mode of action, with a focus on apoptosis induction. This document serves as a technical roadmap, providing detailed protocols, causality-driven experimental choices, and robust data presentation frameworks to empower researchers in the early-stage evaluation of promising anticancer agents.
Introduction: The Rationale for Investigating Pyrazole Carbohydrazides
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing potent and selective therapeutic agents. Numerous pyrazole derivatives have been synthesized and evaluated, showing efficacy against various cancer cell lines by interacting with critical targets like tubulin, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[1][3]
The addition of a carbohydrazide moiety to the pyrazole core can further enhance biological activity.[4][5] Specifically, pyrazole-carbohydrazide derivatives have been reported to inhibit the proliferation of cancer cells, such as the A549 lung cancer cell line, and to induce apoptosis.[4][6] This established potential makes novel, unexplored analogs like 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide (hereafter designated PC-1 ) compelling candidates for anticancer screening. The tert-butyl group introduces lipophilicity, which may influence membrane permeability and target engagement, while the methyl group can affect metabolic stability and binding interactions.
This guide outlines the critical first steps in evaluating the anticancer potential of PC-1 , a compound with no previously reported biological activity.[7][8] The described workflow is designed to be rigorous and efficient, generating the foundational data necessary to justify further preclinical development.
Phase 1: Foundational Cytotoxicity Screening
The initial objective of an exploratory screen is to determine if a compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity against cancer cells.[9] A high-throughput, reliable assay is required to quantify this effect across a diverse panel of cell lines.
Causality: Why a Diverse Cell Line Panel?
Cancer is not a single disease but a collection of distinct pathologies originating from different tissues.[10] A compound may show high potency against a lung cancer cell line but be completely inactive against a breast cancer line. Therefore, screening against a panel of cell lines from various origins (e.g., lung, breast, colon, leukemia) is essential.[11][12] The NCI-60 panel, a set of 60 human tumor cell lines derived from nine different tissue types, is a gold standard for this purpose and provides a wealth of comparative data.[12][13] This approach maximizes the chances of identifying tissue-specific activity and provides early insights into the compound's potential therapeutic breadth.
Chosen Methodology: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[14][15] Its selection is based on its high sensitivity, reliability, and suitability for high-throughput screening in a 96-well plate format.[16] The assay's principle relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[15] These enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[14]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture & Seeding: Human cancer cell lines are cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.[9] Cells are seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A stock solution of PC-1 in DMSO is prepared. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the cell plates is replaced with the compound-containing medium. A vehicle control (medium with the highest concentration of DMSO used) is included.
-
Incubation: Plates are incubated for a standard duration, typically 48 or 72 hours, to allow the compound to exert its effects.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of PC-1 required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.
Data Presentation: Hypothetical Cytotoxicity of PC-1
Quantitative data should be summarized in a clear, tabular format for easy comparison of potency across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of PC-1 |
| A549 | Non-Small Cell Lung Cancer | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HCT-116 | Colon Carcinoma | 25.1 |
| K-562 | Chronic Myelogenous Leukemia | > 100 |
| U-87 MG | Glioblastoma | 15.8 |
Phase 2: Mechanistic Elucidation via Apoptosis Screening
A low IC₅₀ value indicates potent cytotoxic activity but does not explain how the compound kills the cells. The induction of apoptosis, or programmed cell death, is a desired mechanism for anticancer drugs as it is a controlled, non-inflammatory process.[17] Therefore, the next logical step is to investigate whether PC-1 's cytotoxicity is mediated by apoptosis.
Causality: Why the Annexin V/PI Assay?
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer surface.[18] This externalization is a well-established hallmark of apoptosis. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). By using a fluorescently-labeled Annexin V, early apoptotic cells can be identified.
To distinguish between early apoptotic, late apoptotic, and necrotic cells, Propidium Iodide (PI) is used concurrently.[19] PI is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[18] This dual-staining method, analyzed by flow cytometry, provides a quantitative snapshot of cell death states.[19][20]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Select a sensitive cell line from Phase 1 (e.g., MCF-7). Seed cells in 6-well plates and allow them to adhere. Treat the cells with PC-1 at concentrations around its determined IC₅₀ (e.g., 1x and 2x IC₅₀) for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells from each well and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[19]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20] At least 10,000 events should be acquired per sample.
-
Data Analysis: The data is analyzed to quantify the percentage of cells in each of four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).
-
Data Presentation: Hypothetical Apoptosis Induction by PC-1 in MCF-7 Cells
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.5 |
| PC-1 (8 µM) | 48.6 | 35.8 | 14.3 |
| PC-1 (16 µM) | 15.3 | 55.9 | 27.1 |
Integrated Analysis and Future Directions
The combined results from Phase 1 and Phase 2 provide a strong preliminary profile of PC-1 . If the compound demonstrates potent, selective cytotoxicity (Phase 1) and induces a significant apoptotic response (Phase 2), this provides a solid rationale for advancing the compound.
Future work should focus on a deeper mechanistic understanding:
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is another common mechanism for anticancer agents.[9]
-
Western Blot Analysis: To probe for the activation of key apoptotic proteins, such as cleavage of Caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.[21]
-
Target Identification Studies: To uncover the specific molecular target(s) through which PC-1 exerts its effects.
Overall Experimental Workflow
The entire screening process can be visualized as a logical progression from broad, high-throughput screening to more focused, mechanism-based assays.
Conclusion
The exploratory screening of novel compounds like 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide is a critical endeavor in the discovery of next-generation cancer therapies. The systematic, two-phase approach detailed in this guide—moving from broad cytotoxicity assessment to focused mechanistic studies—provides a robust and efficient framework for generating high-quality, decision-enabling data. By grounding experimental choices in established scientific principles and employing validated protocols, researchers can effectively triage novel chemical entities and identify those with the highest potential for further development as life-saving therapeutics.
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Preliminary Investigation of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide as an Enzyme Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the initial investigation of the novel compound 1-(tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide as a potential enzyme inhibitor. As a Senior Application Scientist, the following narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and logically sound investigatory cascade from theoretical prediction to experimental validation.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including the inhibition of various enzyme classes.[3] The incorporation of a carbohydrazide moiety introduces an additional functional group known to be a valuable building block in the synthesis of heterocyclic rings with significant biological activities.[4] Pyrazole carbohydrazide derivatives have shown promise in areas such as anticancer and antimicrobial research.[4][5] The structural features of 1-(tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide, particularly the hydrazine component, suggest a potential for interaction with enzyme active sites, possibly mimicking natural substrates.[6] This document outlines a multi-stage approach for a thorough preliminary investigation.
Part 1: In Silico Target Identification and Binding Prediction
The initial phase of the investigation leverages computational tools to predict potential enzyme targets and binding affinities, thereby prioritizing experimental resources. The selection of potential targets is guided by the known activities of related pyrazole and hydrazide compounds, which frequently target kinases and oxidoreductases. For this investigation, we will hypothesize Monoamine Oxidase B (MAO-B) as a primary target, given that hydrazine derivatives are known inhibitors of this enzyme, which is a key target in neurodegenerative diseases.[6]
Molecular Docking Protocol
Molecular docking simulates the interaction between a ligand (our compound) and a protein target (MAO-B) to predict the preferred binding mode and affinity.[7][]
Objective: To predict the binding energy and key interactions of 1-(tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide with the active site of human MAO-B.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of human MAO-B (e.g., PDB ID: 2BYB) from the Protein Data Bank.
-
Prepare the protein using a molecular modeling suite (e.g., AutoDock Tools).[7] This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of 1-(tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a computational chemistry package.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Define the grid box for docking to encompass the active site of MAO-B, typically centered on the flavin adenine dinucleotide (FAD) cofactor.
-
Perform the docking simulation using a program like AutoDock Vina. The algorithm will explore various conformations of the ligand within the active site and score them based on a calculated binding energy.[7]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies. A lower binding energy (more negative value) suggests a more stable complex.[9]
-
Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site.
-
Predicted Binding Data (Hypothetical)
The results of the docking simulation can be summarized for clarity.
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Tyr398, Tyr435, Gln206 |
| Predicted Hydrogen Bonds | Hydrazide N-H with Gln206; Carbonyl O with Tyr398 |
| Predicted Hydrophobic Interactions | Tert-butyl group with hydrophobic pocket |
Part 2: Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining a high-purity compound for biological evaluation. The proposed synthesis is based on established methods for the formation of pyrazole rings and subsequent functionalization.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate
-
To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 20 minutes at room temperature.
-
Add ethyl 2,4-dioxo-4-methylpentanoate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
-
Dissolve the purified ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure carbohydrazide.
Characterization: The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Part 3: In Vitro Evaluation of Enzyme Inhibition
This section details the experimental procedures to quantify the inhibitory effect of the synthesized compound on the target enzyme, MAO-B.
General Workflow for Inhibition Assays
Caption: Workflow for in vitro enzyme inhibition analysis.
IC50 Determination Protocol
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10]
Materials:
-
Human recombinant MAO-B enzyme
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide (test inhibitor)
-
Pargyline (positive control inhibitor)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well plate, add buffer, MAO-B enzyme, and varying concentrations of the test inhibitor (typically a serial dilution). Include wells for a no-inhibitor control and a positive control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, kynuramine.
-
The MAO-B-catalyzed oxidation of kynuramine produces 4-hydroxyquinoline, which is fluorescent.
-
Measure the increase in fluorescence over time at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Hypothetical IC50 Data
| Compound | Target | IC50 (nM) |
| 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide | MAO-B | 75.2 |
| Pargyline (Positive Control) | MAO-B | 45.8 |
Part 4: Elucidation of Inhibition Mechanism
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.
Enzyme Kinetics Studies
These studies involve measuring the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax and Km.[12][13]
Procedure:
-
Set up reactions similar to the IC50 assay.
-
Use a fixed concentration of the inhibitor (e.g., at or near its IC50 value).
-
Vary the concentration of the substrate (kynuramine) over a wide range (e.g., 0.1x to 10x the Km value).
-
Measure the initial reaction rates for each substrate concentration in the presence and absence of the inhibitor.
-
Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine apparent Vmax and Km values.[14]
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[S]) to visualize the type of inhibition.
Interpreting Kinetic Data
The type of inhibition is determined by how the inhibitor affects Vmax and Km.
-
Competitive Inhibition: Km increases, Vmax remains unchanged. The inhibitor binds only to the free enzyme.
-
Non-competitive Inhibition: Km remains unchanged, Vmax decreases. The inhibitor binds to both the free enzyme and the enzyme-substrate complex.
-
Uncompetitive Inhibition: Both Km and Vmax decrease. The inhibitor binds only to the enzyme-substrate complex.
Structural Elucidation via X-ray Crystallography
To gain atomic-level insight into the binding mode, co-crystallization of the MAO-B enzyme with the inhibitor is a powerful technique.[15]
Protocol Outline:
-
Co-crystallization: Mix purified MAO-B protein with a molar excess of the inhibitor and set up crystallization trials using vapor diffusion (hanging or sitting drop).
-
Data Collection: Once suitable crystals are obtained, expose them to a high-intensity X-ray beam at a synchrotron source to generate a diffraction pattern.[16]
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build a model of the protein-inhibitor complex into the electron density and refine it.
-
Analysis: The final structure will reveal the precise orientation of the inhibitor in the active site and its interactions with the protein, which can validate and refine the initial docking predictions.[17][18]
Conclusion and Future Directions
This guide outlines a systematic, multi-disciplinary approach for the preliminary investigation of 1-(tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide as an enzyme inhibitor. The workflow progresses logically from computational prediction to chemical synthesis and culminates in detailed biochemical and structural characterization. The hypothetical data presented suggest that this compound is a promising candidate for further development.
Future work should involve expanding the investigation to include selectivity profiling against related enzymes (e.g., MAO-A), in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and evaluation in cell-based models to assess its therapeutic potential.
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available from: [Link]
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Available from: [Link]
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X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase - PubMed. Available from: [Link]
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Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. Available from: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available from: [Link]
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NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. Available from: [Link]
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Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. Available from: [Link]
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Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMe Physiology. Available from: [Link]
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Protocol for enzyme assays - The Royal Society of Chemistry. Available from: [Link]
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Docking Analysis in Research for Novel Enzyme Inhibitors - Encyclopedia.pub. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. Available from: [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. Available from: [Link]
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Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway - PMC. Available from: [Link]
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An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis - MDPI. Available from: [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF - ResearchGate. Available from: [Link]
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Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. Available from: [Link]
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Michaelis–Menten kinetics - Wikipedia. Available from: [Link]
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Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate. Available from: [Link]
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Guidelines for the digestive enzymes inhibition assay - ResearchGate. Available from: [Link]
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152120-54-2|tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate. Available from: [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available from: [Link]
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Biochemistry | Michaelis-Menten Equation - YouTube. Available from: [Link]
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(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. Available from: [Link]
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Enzyme Analysis - G-Biosciences. Available from: [Link]
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Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed Central. Available from: [Link]
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Guidelines for accurate EC50/IC50 estimation - PubMed. Available from: [Link]
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Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development | ACS Omega. Available from: [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - ResearchGate. Available from: [Link]
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Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. Available from: [Link]
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Machine Learning-Augmented Docking. 1. CYP inhibition prediction - ChemRxiv. Available from: [Link]
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Steady states and the Michaelis Menten equation (video) - Khan Academy. Available from: [Link]
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Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]
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Full article: Heterocyclic compounds as carbonic anhydrase inhibitor - Taylor & Francis. Available from: [Link]
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NMR spectrometry analysis for drug discovery and development - News-Medical.Net. Available from: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
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Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed. Available from: [Link]
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X-ray crystallography - Wikipedia. Available from: [Link]
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Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - NIH. Available from: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available from: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. Available from: [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available from: [Link]
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Methodological & Application
Synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide: A Detailed Experimental Protocol and Application Note
Abstract: This document provides a comprehensive guide for the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic pathway, commencing with the cyclocondensation reaction to form the pyrazole core, followed by hydrazinolysis to yield the target carbohydrazide. This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] The unique structural features of the pyrazole ring allow for diverse functionalization, leading to a wide spectrum of pharmacological activities. The carbohydrazide moiety is a significant pharmacophore known to be a key structural component in various therapeutic agents.[1] The title compound, 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, integrates both the pyrazole nucleus and a carbohydrazide functional group, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
This application note provides a detailed, step-by-step protocol for the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. The described methodology is designed to be reproducible and scalable for laboratory settings.
Overall Synthetic Workflow
The synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is accomplished through a two-step process. The initial step involves the synthesis of ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate via a cyclocondensation reaction. The subsequent step is the conversion of this ester intermediate to the desired carbohydrazide through hydrazinolysis.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. It is crucial to use reagents of appropriate purity and to handle them in accordance with their respective safety data sheets (SDS).
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |
| Ethyl 2,4-dioxovalerate | 615-79-2 | C₇H₁₀O₄ | 158.15 | Irritant |
| Tert-butylhydrazine hydrochloride | 10015-89-1 | C₄H₁₃ClN₂ | 124.62 | Corrosive, Irritant, Sensitizer |
| Acetic Acid, Glacial | 64-19-7 | C₂H₄O₂ | 60.05 | Flammable, Corrosive, Irritant |
| Ethanol, Absolute | 64-17-5 | C₂H₆O | 46.07 | Flammable, Irritant |
| Hydrazine monohydrate (80%) | 7803-57-8 | H₆N₂O | 50.06 | Toxic, Corrosive, Carcinogen, Flammable |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |
| Sodium Bicarbonate | 144-55-9 | NaHCO₃ | 84.01 | None |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | None |
Step 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate
This procedure is adapted from established methods for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazine derivatives.[3][4]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add ethyl 2,4-dioxovalerate (15.8 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add tert-butylhydrazine hydrochloride (12.5 g, 0.1 mol) in one portion.
-
Catalyst Addition: Add glacial acetic acid (5 mL) to the mixture. The acetic acid acts as a catalyst for the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate as a pale yellow oil.
Step 2: Synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
The conversion of the ester to the carbohydrazide is achieved through hydrazinolysis, a standard method for this transformation.[5][6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate (0.08 mol, assuming an 80% yield from the previous step) in 100 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine monohydrate (80% solution, 12.0 g, 0.24 mol) dropwise to the stirred solution at room temperature. Caution: Hydrazine is highly toxic and corrosive; handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Isolation of Product: After the reaction is complete, cool the mixture in an ice bath for 1-2 hours to facilitate complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight to obtain 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide as a white to off-white solid.
Mechanistic Insights
The synthesis involves two key chemical transformations, each with a well-established reaction mechanism.
Mechanism of Pyrazole Formation
The formation of the pyrazole ring proceeds through a cyclocondensation reaction. The more nucleophilic nitrogen of tert-butylhydrazine attacks one of the carbonyl groups of the ethyl 2,4-dioxovalerate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
Caption: Simplified mechanism of pyrazole ring formation.
Mechanism of Hydrazinolysis
The conversion of the ester to the carbohydrazide is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of ethanol and the formation of the desired carbohydrazide.[7]
Safety and Handling Precautions
-
General Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine Monohydrate: This reagent is highly toxic, a suspected carcinogen, and corrosive.[8] It should be handled with extreme care. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Ensure that there are no open flames or ignition sources in the vicinity during their use.
-
Corrosive Reagents: Glacial acetic acid and tert-butylhydrazine hydrochloride are corrosive. Handle them with care to avoid skin and eye burns.
Characterization
The identity and purity of the synthesized 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point can provide a preliminary indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and C=O stretches of the carbohydrazide moiety.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and development. The mechanistic insights provided offer a deeper understanding of the underlying chemical transformations.
References
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Carpino, L. A., et al. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]
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Roberts, D., & Faul, M. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
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El-Faham, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1741. [Link]
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Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868–5877. [Link]
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de Oliveira, C. S. A., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(7), 8180–8196. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(2), 139. [Link]
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BCC Live - GPAT/NIPER. (2021, July 6). wolff kishner reduction || reaction of ketone with hydrazine|| how ketone converts to alkanes [Video]. YouTube. [Link]
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LibreTexts Chemistry. (2023, October 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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Slanina, Z., & Hutar, M. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 843–851. [Link]
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Ley, S. V., et al. (2020). Safe and scalable peptide synthesis in flow by using an acyl azide-based protocol. Reaction Chemistry & Engineering, 5(4), 743-749. [Link]
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Application Notes and Protocols for the Purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
Introduction: The Critical Role of Purity in Drug Discovery
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore present in a variety of approved drugs, and the carbohydrazide moiety serves as a versatile synthetic handle for the creation of diverse molecular libraries.[1][2] The biological activity of such compounds is intrinsically linked to their absolute purity. Even minute impurities, such as regioisomers, unreacted starting materials, or byproducts, can lead to ambiguous biological data, misleading structure-activity relationships (SAR), and potential off-target effects.
This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. The methodologies described herein are designed to be robust and adaptable, empowering researchers to obtain highly pure material essential for accurate downstream applications. We will delve into the mechanistic principles behind each technique, offering a rationale for experimental choices and providing a framework for troubleshooting and optimization.
Understanding the Target Molecule and Potential Impurities
Before embarking on a purification strategy, it is paramount to understand the physicochemical properties of the target compound and the likely impurities that may be present. 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide possesses a pyrazole ring, a tert-butyl group, a methyl group, and a carbohydrazide functional group. This combination of a bulky, lipophilic tert-butyl group and a polar carbohydrazide moiety gives the molecule an amphiphilic character.
The synthesis of pyrazole carbohydrazides typically involves the reaction of a corresponding pyrazole ester with hydrazine hydrate.[3][4] Based on this, common impurities may include:
-
Unreacted Starting Materials: Ethyl or methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate.
-
Regioisomers: Depending on the synthetic route to the pyrazole core, regioisomers with different substitution patterns on the pyrazole ring could be formed.[5]
-
Byproducts of Hydrazinolysis: Side-products from the reaction with hydrazine.
-
Residual Solvents: Solvents used in the synthesis and work-up.
A preliminary purity assessment of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the complexity of the mixture and guide the selection of the most appropriate purification strategy.
Purification Strategy Overview
The purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide can be approached using several standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. This guide will focus on three primary methods:
-
Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
Acid-Base Extraction: A liquid-liquid extraction technique that exploits the basic nature of the carbohydrazide moiety to separate it from neutral or acidic impurities.
Figure 1: A decision-making workflow for the purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.
Rationale for Solvent Selection
An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (ideally the solvent's boiling point).
-
Allow for the formation of well-defined crystals upon cooling.
-
Have a boiling point that is not excessively high to allow for easy removal.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
For 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, a solvent screening is the first critical step. Given its structure, a range of solvents with varying polarities should be tested.
| Solvent System | Rationale |
| Single Solvents | |
| Ethanol/Methanol | The carbohydrazide moiety suggests solubility in polar protic solvents. These are often good choices for recrystallization of polar compounds. |
| Ethyl Acetate | A moderately polar solvent that may provide the desired solubility profile. |
| Toluene | A non-polar aromatic solvent that might be suitable if the compound is less polar than anticipated. |
| Two-Solvent Systems | |
| Ethyl Acetate/Hexane | A common combination for compounds of intermediate polarity. The compound is dissolved in the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar solvent (hexane) is added to induce crystallization upon cooling. |
| Dichloromethane/Hexane | Similar to the above, offering a different polarity range. |
| Ethanol/Water | A good choice for polar compounds. The compound is dissolved in hot ethanol, and water is added as an anti-solvent. |
Step-by-Step Protocol for Recrystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
For two-solvent systems, dissolve the compound in a minimal amount of the more polar solvent at its boiling point. Add the less polar solvent dropwise until the solution becomes turbid. Reheat to obtain a clear solution and then allow it to cool.
-
-
Recrystallization Procedure:
-
Place the crude 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent (or the more polar solvent of a two-solvent system) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Caution: Add charcoal to a slightly cooled solution to avoid bumping.
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
If using a two-solvent system, add the hot anti-solvent dropwise to the hot filtrate until persistent turbidity is observed. Add a few drops of the hot dissolving solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Column Chromatography
Column chromatography is a highly effective technique for separating mixtures of compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, normal-phase chromatography using silica gel is a suitable starting point.
Rationale for Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is a polar adsorbent and is the most common choice for normal-phase chromatography.[5]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
A preliminary TLC analysis is essential to determine the optimal solvent system. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
| Eluent System | Polarity | Typical Application |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system for a wide range of compounds of intermediate polarity.[7] |
| Dichloromethane/Methanol | Medium to High | Suitable for more polar compounds. A small percentage of methanol significantly increases the eluent's polarity. |
Step-by-Step Protocol for Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
Select the solvent system that gives the best separation and an Rf value of ~0.3 for the target compound.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column at a steady rate.
-
Collect the eluate in a series of fractions (e.g., test tubes or flasks).
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and developing it.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide.
-
Figure 2: Step-by-step workflow for the purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide by flash column chromatography.
Protocol 3: Acid-Base Extraction
This technique is particularly useful for separating acidic, basic, and neutral compounds.[8][9][10] The carbohydrazide moiety can be protonated under acidic conditions to form a water-soluble salt. This allows for its separation from non-basic impurities that remain in the organic phase. A patent for purifying pyrazoles mentions the formation of acid addition salts followed by crystallization, which supports this approach.[11]
Rationale for Acid-Base Selection
-
Acid for Extraction: A dilute aqueous solution of a strong acid, such as hydrochloric acid (HCl), is typically used to protonate the basic carbohydrazide.
-
Base for Neutralization: A base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), is used to neutralize the acidic aqueous layer, deprotonating the carbohydrazide salt and causing the neutral compound to precipitate or be extracted back into an organic solvent.
Step-by-Step Protocol for Acid-Base Extraction
-
Dissolution:
-
Dissolve the crude 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide in a water-immiscible organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
-
Acidic Extraction:
-
Add a dilute aqueous solution of HCl (e.g., 1 M) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated carbohydrazide salt will be in the aqueous layer (usually the top layer with ethyl acetate and the bottom layer with dichloromethane).
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete transfer of the basic compound.
-
-
Washing the Organic Layer (Optional):
-
The organic layer, which contains any neutral or acidic impurities, can be washed with water and brine, then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent evaporated to isolate these impurities if desired.
-
-
Neutralization and Isolation:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) with stirring until the solution is basic (check with pH paper).
-
The neutral 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide should precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Alternatively, if the compound does not precipitate, extract the basified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent to yield the purified product.
-
Figure 3: Conceptual diagram of the acid-base extraction process for the purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide.
Purity Assessment
After purification, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.[12][13][14][15][16]
Recommended HPLC Conditions
A reverse-phase HPLC method is generally suitable for pyrazole derivatives.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water, with 0.1% trifluoroacetic acid (TFA) or formic acid.[14] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or determined by UV scan) |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. For structural confirmation, NMR spectroscopy and mass spectrometry should be employed.
Conclusion
The purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a critical step in its use for research and drug development. This guide has provided a detailed overview of three robust purification techniques: recrystallization, column chromatography, and acid-base extraction. The choice of method will be dictated by the specific impurity profile of the crude material. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently obtain this valuable compound in high purity, ensuring the reliability and reproducibility of their scientific findings.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
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Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved from [Link]
-
Igbokwe, N. N., et al. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Discovery. Retrieved from [Link]
-
Sivagam, B., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
- Google. (n.d.). Acid–base extraction.
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Toppr. (n.d.). Acid base extraction flow chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
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-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide. Retrieved from [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a multitude of FDA-approved pharmaceuticals and its remarkable spectrum of biological activities.[1][2][3] When functionalized with a carbohydrazide moiety, the pyrazole scaffold is transformed into a highly versatile building block, primed for extensive chemical modification and interaction with diverse biological targets.[4][5] This guide focuses on a specific, strategically designed scaffold: 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide . We will dissect its structural components, provide detailed synthetic protocols, and outline its vast potential as a launchpad for developing novel therapeutic agents. The protocols herein are designed to be self-validating, providing not just procedural steps but the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Strategic Analysis of the 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide Scaffold
The therapeutic potential of this molecule stems from the strategic combination of its three key structural features:
-
Pyrazole Core : This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry.[3] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, making it an effective "hinge-binding" motif for targets like protein kinases.[6][7]
-
1-(Tert-butyl) Group : This bulky, lipophilic group is critical for modulating the molecule's pharmacokinetic profile. It can enhance membrane permeability and, importantly, provide steric shielding that can prevent metabolic degradation at the adjacent N1 "pyrrole-like" nitrogen, often improving metabolic stability.
-
3-Carbohydrazide Moiety (-CONHNH₂) : This is the primary reactive handle for synthetic diversification. It is a potent nucleophile and a versatile precursor for constructing a wide array of other heterocyclic systems, such as triazoles and oxadiazoles.[8] Furthermore, the hydrazide group itself is an excellent pharmacophore, capable of forming multiple hydrogen bonds with biological receptors.[4][5]
This guide provides a framework for leveraging these features to generate libraries of novel compounds for screening against various disease targets.
Synthesis and Derivatization Workflows
The carbohydrazide is the key starting material for a multitude of synthetic routes. Below are protocols for its synthesis and subsequent derivatization into common, biologically active scaffolds.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is typically achieved in a two-step process starting from the corresponding ester, which is formed via a classical Knorr pyrazole synthesis.
Step A: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate
-
Rationale : This step involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a foundational method for creating the pyrazole ring.[1][2]
-
Procedure :
-
To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 78°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure pyrazole ester.
-
Step B: Hydrazinolysis to form 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
-
Rationale : Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the more stable carbohydrazide.
-
Procedure :
-
Dissolve the pyrazole ester from Step A (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (5.0-10.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 8-12 hours. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture in an ice bath. Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the target carbohydrazide.[9]
-
Caption: Synthetic workflow for the core scaffold.
Protocol 2: Derivatization to N'-Arylmethylene Schiff Bases
This is one of the most direct methods to rapidly build a library of derivatives to establish an initial structure-activity relationship (SAR).
-
Rationale : The condensation of the terminal -NH₂ of the carbohydrazide with an aldehyde forms a Schiff base (an imine). This introduces a new aromatic moiety, allowing for systematic exploration of electronic and steric effects on biological activity. Such derivatives have shown potent anticancer and antimicrobial activities.[5]
-
Procedure :
-
Suspend the core carbohydrazide (1.0 eq) in methanol.
-
Add the desired substituted aromatic aldehyde (1.0 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold methanol, and dried.
-
Caption: Synthesis of Schiff base derivatives.
Biological Evaluation Protocols
Once a library of derivatives is synthesized, the following protocols provide standardized methods for assessing their potential therapeutic activities.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
Rationale : Pyrazole carbohydrazide derivatives have frequently demonstrated potent cytotoxic effects against various cancer cell lines, notably the A549 non-small cell lung cancer line.[4][10][11] The MTT assay is a robust, colorimetric method for assessing cell viability.
-
Cell Culture : Culture A549 cells (or other desired cancer cell lines like MCF-7, HCT116) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation : Prepare a 10 mM stock solution of each test compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment : Replace the media in the wells with the media containing the test compounds. Include wells with media + DMSO as a vehicle control and wells with untreated cells.
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 4: General In Vitro Kinase Inhibition Assay
Rationale : The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[6][12] This protocol provides a general framework for screening compounds against a kinase panel (e.g., EGFR, JNK3, RET).[7][13][14] Commercially available kits (e.g., ADP-Glo™) simplify this process.
-
Reagent Preparation : Prepare a reaction buffer containing the target kinase, its specific substrate peptide, and necessary cofactors (e.g., MgCl₂).
-
Compound Dilution : Perform serial dilutions of the test compounds in DMSO to create a range of concentrations.
-
Reaction Setup : In a 96-well plate, add the kinase, the substrate, and the test compound dilution.
-
Initiation : Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure kinase activity. For ADP-Glo™, this involves adding a reagent that depletes remaining ATP, followed by a second reagent that converts the generated ADP into a luminescent signal.
-
Data Analysis : Measure luminescence. Higher luminescence corresponds to higher ADP production and thus higher kinase activity. Calculate the percent inhibition relative to a no-compound control and determine IC₅₀ values.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale : Pyrazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties.[2][15][16][17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation : Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation : In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation : Add the standardized microbial inoculum to each well.
-
Controls : Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Amphotericin B).
-
Incubation : Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: General workflow for drug discovery.
Data Presentation and Interpretation
Systematic tabulation of biological data is crucial for deriving meaningful structure-activity relationships.
Table 1: Example Anticancer Activity Data
| Compound ID | R-Group on Arylmethylene | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |
| S-01 | H | 15.2 | 22.5 |
| S-02 | 4-Cl | 2.8 | 5.1 |
| S-03 | 4-OCH₃ | 18.9 | 25.0 |
| S-04 | 4-NO₂ | 1.5 | 3.2 |
| Doxorubicin | (Control) | 0.8 | 0.5 |
-
Interpretation : The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the phenyl ring enhance cytotoxic activity against the A549 cell line, while electron-donating groups (-OCH₃) are detrimental compared to the unsubstituted analog.
Table 2: Example Kinase Inhibition & Antimicrobial Data
| Compound ID | Target Kinase IC₅₀ (µM) | Antimicrobial MIC (µg/mL) vs. S. aureus |
| S-01 | > 50 | 64 |
| S-02 | 8.7 | 16 |
| S-03 | > 50 | 128 |
| S-04 | 2.1 | 8 |
| Erlotinib | 0.05 (Control) | N/A |
-
Interpretation : A similar electronic trend is observed for kinase inhibition and antibacterial activity, suggesting a potential common pharmacophoric requirement. Compound S-04 emerges as a dual-activity hit compound worthy of further investigation.
Conclusion and Future Directions
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is not merely a single compound but a versatile platform for medicinal chemistry exploration. Its strategic design balances metabolic stability with synthetic accessibility, making it an ideal starting point for generating diverse chemical libraries. The protocols provided here offer a clear path from synthesis to initial biological characterization.
Future efforts should focus on:
-
Expanding Chemical Space : Synthesizing other heterocyclic systems like 1,3,4-oxadiazoles or pyrazolotriazines from the carbohydrazide core.
-
Computational Modeling : Using molecular docking to predict binding modes of active compounds within target proteins (e.g., kinase ATP-binding pockets) to guide the next round of rational design.
-
Pharmacokinetic Profiling : For the most promising lead compounds, assessing ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties is a critical next step.
This scaffold represents a rich starting point for the discovery of novel inhibitors for oncology, infectious diseases, and beyond.
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PubMed Central. [Link]
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Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]
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Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | Request PDF. (n.d.). ResearchGate. [Link]
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Application Note: A Multi-Faceted Protocol for a Robust Assessment of the Anticancer Efficacy of Pyrazole Carbohydrazides
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract: Pyrazole carbohydrazides represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] Their therapeutic promise stems from their diverse mechanisms of action, which often involve inducing apoptosis, arresting the cell cycle, and inhibiting key oncogenic pathways.[1][4] This application note provides a comprehensive, field-proven protocol for the systematic evaluation of novel pyrazole carbohydrazide derivatives, guiding researchers from initial cytotoxicity screening to mechanistic elucidation and preliminary in vivo validation. The described workflow is designed to be a self-validating system, ensuring that the generated data is robust, reproducible, and translatable for downstream drug development.
Foundational Step: In Vitro Cytotoxicity Assessment
Expert Rationale: The initial and most critical step is to determine whether the synthesized pyrazole carbohydrazide compounds exhibit cytotoxic effects against cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The MTT assay is a widely adopted, reliable, and colorimetric method for this purpose.[5][6] Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the pyrazole carbohydrazide compounds in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Sample IC50 Values
| Compound | Cell Line | IC50 (µM) ± SD |
| Pyrazole-A | A549 (Lung) | 5.8 ± 0.7 |
| Pyrazole-A | MCF-7 (Breast) | 9.2 ± 1.1 |
| Pyrazole-A | HCT-116 (Colon) | 7.5 ± 0.9 |
| Doxorubicin | A549 (Lung) | 0.95 ± 0.12 |
Mechanistic Insight: Apoptosis and Cell Cycle Analysis
Expert Rationale: Once a compound demonstrates cytotoxicity, the next logical step is to determine the mechanism of cell death. A desirable mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of apoptotic markers and cell cycle distribution on a single-cell basis.[8][9][10]
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Causality Behind the Method: In the early stages of apoptosis, a membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[11] By using these two stains together, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7][12]
Caption: Principle of Annexin V/PI apoptosis assay.
Protocol 2: Flow Cytometry for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole carbohydrazide compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Causality Behind the Method: Many cytotoxic agents induce cell death by causing irreparable DNA damage, which leads to arrest at specific checkpoints in the cell cycle (G1, S, or G2/M phase).[9] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13] This allows for the differentiation of cells based on their cell cycle phase. Because PI also binds to double-stranded RNA, treatment with RNase is a critical step to ensure that the analysis is specific to DNA content.[13]
Protocol 3: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat cells as described in Protocol 2.1.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The data can be used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Data Presentation: Sample Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | 65.2 | 20.5 | 14.3 | 1.1 |
| Pyrazole-A (IC50) | 25.8 | 15.1 | 59.1 | 15.4 |
Confirmation of Apoptotic Pathway via Western Blot
Expert Rationale: To validate the flow cytometry findings and probe the specific molecular pathways, Western blotting is an indispensable tool. It allows for the detection of key proteins involved in apoptosis. The cleavage and subsequent activation of "executioner" caspases, such as Caspase-3, and the cleavage of its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.
Protocol 4: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells as described previously, then lyse them in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caption: Potential mechanism of action for pyrazole carbohydrazides.
Preclinical Validation: In Vivo Efficacy
Expert Rationale: While in vitro results are crucial, they do not always translate to in vivo efficacy.[15] A compound must overcome challenges related to absorption, distribution, metabolism, and excretion (ADME). The human tumor xenograft model in immunodeficient mice is a standard and essential preclinical model for evaluating the antitumor activity of a drug candidate in a living organism.[16][17][18] It allows for the assessment of a compound's ability to inhibit tumor growth and provides an initial evaluation of its toxicity profile.[16][19]
Protocol 5: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), which will not reject human tumor cells.[18][19]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.[17]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment: Administer the pyrazole carbohydrazide compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
-
Monitoring: Measure the tumor volume using calipers twice a week. Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Overall Assessment Workflow
Caption: Integrated workflow for anticancer activity assessment.
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Application Notes and Protocols for the In Vitro Characterization of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Carbohydrazide
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The compound 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide belongs to this promising class of molecules.[4] Its structural features, a substituted pyrazole ring linked to a carbohydrazide moiety, suggest potential interactions with various biological targets. The carbohydrazide group, in particular, is known to be a versatile pharmacophore capable of forming multiple hydrogen bonds and coordinating with metal ions in enzyme active sites.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. The following protocols are designed to be a starting point for elucidating the compound's biological activity profile, encompassing primary screening assays for potential enzymatic inhibition, cytotoxic effects, and impact on cellular signaling pathways. The experimental design emphasizes robustness and data-driven decision-making to accelerate the early stages of drug discovery.[7]
Section 1: Foundational Assays - Cytotoxicity and General Cellular Health
A fundamental first step in characterizing any novel compound is to assess its general cytotoxicity. This provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.[8][9]
Application Note: Determining the Cytotoxic Profile using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The amount of formazan produced is directly proportional to the number of living cells. This assay is a reliable and high-throughput method to determine the concentration at which a compound exhibits cytotoxic effects.[10]
Protocol: MTT Cytotoxicity Assay
Materials:
-
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (stock solution in DMSO)
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the % viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.10 | 88.0 |
| 25 | 0.85 | 68.0 |
| 50 | 0.60 | 48.0 |
| 100 | 0.35 | 28.0 |
Section 2: Screening for Enzyme Inhibition
Many pyrazole derivatives have been identified as potent enzyme inhibitors.[1][3] Screening 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide against a panel of relevant enzymes can provide valuable insights into its mechanism of action.
Application Note: Assessing α-Glucosidase and α-Amylase Inhibition for Antidiabetic Potential
Inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes.[1] Pyrazole derivatives have shown inhibitory activity against these enzymes.[1] This assay determines if the test compound can slow down the breakdown of complex carbohydrates into glucose.
Protocol: α-Glucosidase Inhibition Assay
Materials:
-
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Acarbose (positive control)
-
96-well plate
-
Plate reader (405 nm absorbance)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of pNPG solution to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Data Acquisition: Measure the absorbance of the released p-nitrophenol at 405 nm.
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
Determine the IC₅₀ value by plotting the % inhibition against the compound concentration.
| Compound | IC₅₀ (µM) for α-Glucosidase | IC₅₀ (µM) for α-Amylase |
| Test Compound | e.g., 85.5 ± 4.2 | e.g., 110.2 ± 6.8 |
| Acarbose (Control) | 75.1 ± 3.5 | 98.7 ± 5.1 |
Section 3: Investigating Interactions with Cellular Receptors
Small molecules often exert their effects by binding to specific cellular receptors, initiating or blocking signaling cascades.[11][12] Receptor binding assays are crucial for identifying direct molecular targets.
Application Note: Ligand Binding Assays to Identify Receptor Interactions
Receptor-ligand binding assays are fundamental in drug discovery to measure the affinity of a compound for a specific receptor.[13][14] These assays can be performed using various techniques, including those that utilize radiolabeled ligands or label-free methods like Surface Plasmon Resonance (SPR).[13][14] Given that G-protein coupled receptors (GPCRs) are common targets for small molecules, a competitive binding assay against a known GPCR ligand is a logical step.[12]
Protocol: Competitive Radioligand Binding Assay (Hypothetical GPCR Target)
Materials:
-
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor
-
Binding buffer
-
Unlabeled ligand (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Non-specific Binding: In separate wells, add a high concentration of the unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).
Caption: Workflow for a competitive radioligand binding assay.
Section 4: Elucidating Effects on Cell Signaling Pathways
Understanding how a compound modulates intracellular signaling pathways is key to defining its mechanism of action.[15][16] Reporter gene assays are a powerful tool for this purpose.
Application Note: Monitoring NF-κB Pathway Activation with a Luciferase Reporter Assay
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival. Many anti-inflammatory and anticancer drugs target this pathway. A luciferase reporter assay can be used to screen for compounds that modulate NF-κB activity.[15]
Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
-
Cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)
-
TNF-α (Tumor Necrosis Factor-alpha) to induce NF-κB activation
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Pathway Activation: Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis: Normalize the luminescence signal to cell viability (determined by a parallel MTT assay). Calculate the percentage of inhibition of TNF-α-induced NF-κB activation.
Caption: Potential inhibition of the NF-κB pathway by the test compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. The data generated from these assays will establish its cytotoxic profile, identify potential enzymatic or receptor targets, and elucidate its effects on key cellular signaling pathways. Positive "hits" from this primary screening cascade will warrant further investigation, including secondary screening, mechanism of action studies, and lead optimization to explore the full therapeutic potential of this novel pyrazole derivative.
References
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]
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News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports.
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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PubChem. (n.d.). 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide. Retrieved from [Link]
- Khan, I., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports.
- Priefert, H., et al. (2021).
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- Khanye, S. D., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- de Oliveira, C. S. A., et al. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules.
- Göktaş, H., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
- Göktaş, H., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
- Yurttaş, L., et al. (2023). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules.
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.
- Navickas, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Xia, Y., et al. (2012). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)
- Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.
- Rojas, H., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
- Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents. Pharmaceuticals.
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Application Notes and Protocols: 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole-containing drugs have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3][4] The unique physicochemical properties of the pyrazole ring, such as its ability to act as a bioisostere for aryl groups and participate in hydrogen bonding, contribute to enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
This guide focuses on the synthetic utility of a highly functionalized pyrazole building block: 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide . The strategic placement of a bulky tert-butyl group at the N1 position offers steric shielding and modulates solubility, while the methyl group at C5 and the carbohydrazide moiety at C3 provide reactive handles for a diverse range of chemical transformations. This document provides detailed protocols and mechanistic insights for leveraging this precursor in the synthesis of valuable heterocyclic systems, intended for researchers and professionals in drug discovery and development.
Synthesis of the Precursor: 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
The synthesis of the title precursor can be efficiently achieved in a two-step sequence starting from readily available commercial reagents: ethyl acetoacetate and tert-butylhydrazine hydrochloride. The methodology is adapted from established procedures for the synthesis of substituted pyrazoles.[4][5]
Part 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate
The initial step involves the regioselective cyclocondensation of a β-ketoester with a substituted hydrazine.[6] The reaction of ethyl acetoacetate with tert-butylhydrazine hydrochloride proceeds under basic conditions to yield the pyrazole core.
Protocol 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate
| Reagent | MW | Amount | Moles | Equivalents |
| tert-Butylhydrazine HCl | 124.61 | 12.46 g | 0.10 | 1.0 |
| Sodium Hydroxide | 40.00 | 8.00 g | 0.20 | 2.0 |
| Water | 18.02 | 100 mL | - | - |
| Ethyl Acetoacetate | 130.14 | 13.01 g | 0.10 | 1.0 |
| Ethanol | 46.07 | 100 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butylhydrazine hydrochloride (12.46 g, 0.10 mol) and water (100 mL).
-
Slowly add sodium hydroxide pellets (8.00 g, 0.20 mol) to the stirred solution. The mixture may warm slightly. Stir until all solids have dissolved.
-
Add ethanol (100 mL) followed by the dropwise addition of ethyl acetoacetate (13.01 g, 0.10 mol) over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate as a colorless to pale yellow oil.
Part 2: Hydrazinolysis to 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
The ester is subsequently converted to the desired carbohydrazide via reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically straightforward and high-yielding.
Protocol 2: Synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
| Reagent | MW | Amount | Moles | Equivalents |
| Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate | 210.28 | 21.03 g | 0.10 | 1.0 |
| Hydrazine Hydrate (64%) | 50.06 | 15.6 g (15 mL) | ~0.30 | ~3.0 |
| Ethanol | 46.07 | 150 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate (21.03 g, 0.10 mol) in ethanol (150 mL).
-
Add hydrazine hydrate (15 mL, ~0.30 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The formation of a white precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. The product is typically of high purity and can be used in subsequent steps without further purification.
Caption: Workflow for the synthesis of the target precursor.
Application in Heterocyclic Synthesis
The carbohydrazide moiety is a versatile functional group that can participate in a variety of cyclization reactions to form five- and six-membered heterocyclic rings.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of heterocycles with diverse biological activities.[7] A common and efficient method for their synthesis involves the cyclodehydration of acylhydrazones or the reaction of carbohydrazides with one-carbon electrophiles like carbon disulfide.[3][8]
Protocol 3: Synthesis of 2-(1-(tert-butyl)-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-5(4H)-thione
| Reagent | MW | Amount | Moles | Equivalents |
| Precursor Carbohydrazide | 196.26 | 1.96 g | 0.01 | 1.0 |
| Potassium Hydroxide | 56.11 | 0.67 g | 0.012 | 1.2 |
| Carbon Disulfide (CS₂) | 76.14 | 0.91 g (0.72 mL) | 0.012 | 1.2 |
| Ethanol | 46.07 | 50 mL | - | - |
| Water | 18.02 | 10 mL | - | - |
Procedure:
-
Dissolve potassium hydroxide (0.67 g, 0.012 mol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (1.96 g, 0.01 mol) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture in an ice bath and add carbon disulfide (0.72 mL, 0.012 mol) dropwise. A yellow precipitate of the potassium dithiocarbazate salt should form.
-
Allow the mixture to warm to room temperature and then heat to reflux for 8-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated mixture into 100 mL of ice-cold water and acidify to pH 3-4 with dilute hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the crude product.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure 1,3,4-oxadiazole-thione.
Mechanistic Rationale: The reaction proceeds via the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide upon heating to form the stable 1,3,4-oxadiazole ring.[8]
Caption: Mechanism for 1,3,4-oxadiazole-thione synthesis.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolopyrimidines are bioisosteres of purines and exhibit a wide range of biological activities, including antiviral and anti-inflammatory properties.[1][9] They can be synthesized through the cyclocondensation of aminopyrazoles or pyrazole carbohydrazides with 1,3-dicarbonyl compounds like β-diketones or β-ketoesters.[1][10]
Protocol 4: Synthesis of 2-(1-(tert-butyl)-5-methyl-1H-pyrazol-3-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Note: This protocol involves an initial in-situ or separate conversion of the carbohydrazide to the corresponding 3-amino-1-(tert-butyl)-5-methyl-1H-pyrazole, which is the reactive species in this cyclocondensation. A common method for this is the Curtius rearrangement, which is beyond the scope of this direct application note. A more direct, albeit less common, approach involves the direct reaction with the dicarbonyl compound under harsh acidic conditions which can facilitate the complex cyclocondensation. The following is a generalized protocol based on the reaction of aminopyrazoles.
| Reagent | MW | Amount | Moles | Equivalents |
| 3-Amino-1-(tert-butyl)-5-methyl-1H-pyrazole* | 167.25 | 1.67 g | 0.01 | 1.0 |
| Acetylacetone | 100.12 | 1.10 g (1.12 mL) | 0.011 | 1.1 |
| Glacial Acetic Acid | 60.05 | 20 mL | - | - |
*Assumed to be prepared from the carbohydrazide precursor.
Procedure:
-
In a 50 mL round-bottom flask, suspend 3-amino-1-(tert-butyl)-5-methyl-1H-pyrazole (1.67 g, 0.01 mol) in glacial acetic acid (20 mL).
-
Add acetylacetone (1.12 mL, 0.011 mol) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine.
Mechanistic Rationale: The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyl compounds involves the initial formation of a vinylogous amide by condensation of the amino group with one of the carbonyls. This is followed by an intramolecular cyclization of the pyrazole N2 atom onto the second carbonyl group, and subsequent dehydration to yield the aromatic fused heterocyclic system.[1]
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Application Note: A Robust Framework for Evaluating the Enzyme Inhibitory Potential of Novel Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its capacity to modulate a wide array of biological targets.[1][2][3] Pyrazole derivatives have demonstrated significant inhibitory activity against key enzyme classes, including protein kinases and cyclooxygenases (COX), making them vital in the development of therapeutics for oncology, inflammation, and other diseases.[4][5][6] This guide provides a comprehensive, experience-driven framework for the systematic evaluation of the enzyme inhibitory potential of novel pyrazole compounds, focusing on the determination of the half-maximal inhibitory concentration (IC₅₀), a critical parameter for assessing compound potency.
Foundational Principles: Understanding the Inhibition Assay
The primary goal of this protocol is to quantify the potency of a pyrazole compound by determining its IC₅₀ value. This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[7] We will describe a generalized, robust protocol applicable to many enzyme systems, particularly kinases, which are common targets for pyrazole-based inhibitors.[8][9] The assay measures the consumption of a substrate or the formation of a product over time, which is then compared across a range of inhibitor concentrations.
The choice of detection method is critical and depends on the enzyme class. Common methods include:
-
Spectrophotometry: Measures changes in absorbance, suitable for enzymes like COX.[10]
-
Fluorescence/Luminescence: Offers high sensitivity and is widely used for kinase assays that detect ATP consumption (e.g., ADP-Glo™) or product formation.[1][11]
-
Radiometric Assays: A classic, highly sensitive method involving radiolabeled substrates.[11]
This protocol will focus on a luminescence-based kinase assay, a modern, high-throughput-compatible method that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Mechanism of Action: Competitive Inhibition
Many pyrazole compounds function as ATP-competitive inhibitors, particularly against kinases.[8] They bind to the enzyme's active site, directly competing with the natural substrate (ATP). Understanding this mechanism is crucial for data interpretation. The diagram below illustrates this competitive binding relationship.
Caption: Principle of Competitive Enzyme Inhibition.
Experimental Design & Protocol
A successful inhibition assay is built on meticulous planning and execution. This section details the necessary materials and a step-by-step protocol for a generic kinase inhibition assay.
Materials and Reagents
-
Enzyme: Purified, active target kinase (e.g., EGFR, CDK2, JAK2).[9][12]
-
Substrate: Specific peptide or protein substrate for the target kinase.
-
Cofactor: Adenosine triphosphate (ATP) of high purity. The concentration used should ideally be at or near the Michaelis constant (Km) for the enzyme, as IC₅₀ values are dependent on substrate concentration.[13]
-
Test Compounds: Pyrazole derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
Reference Inhibitor: A known inhibitor for the target enzyme (e.g., Staurosporine for broad kinase inhibition, or a specific drug like Ruxolitinib for JAK2).[9]
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA.
-
Detection Reagent: Commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Hardware: 96- or 384-well solid white assay plates (for luminescence), multichannel pipettes, and a luminescence-capable plate reader.
Experimental Workflow
The entire process, from compound preparation to final data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: End-to-end workflow for IC₅₀ determination.
Step-by-Step Protocol: Kinase Inhibition Assay
1. Compound Plating & Dilution: a. Prepare a stock solution of each pyrazole compound and the reference inhibitor in 100% DMSO (e.g., 10 mM). b. Perform a serial dilution series. A common approach is an 11-point, 1:3 dilution series. Start by diluting the stock to 100 µM in DMSO, then serially dilute from there. This creates a wide concentration range to define the dose-response curve. c. Using a multichannel pipette, transfer a small volume (e.g., 1 µL) of each compound dilution into the appropriate wells of a 384-well assay plate. This step is often called "pinning" or "spotting." d. Causality: Starting with a high DMSO concentration and diluting into the aqueous assay buffer keeps the compounds soluble. The final DMSO concentration in the assay should be kept low (≤1%) to avoid impacting enzyme activity.[13]
2. Assay Controls Setup: a. Vehicle Control (100% Activity): Add DMSO only to these wells. This represents the uninhibited enzyme activity and serves as the primary reference. b. Positive Control (0% Activity): Add a high concentration of a potent, known inhibitor. This defines the bottom plateau of the assay. c. Background Control (No Enzyme): Add assay buffer without the enzyme. This measures the background signal from the reagents.
3. Reaction Initiation and Incubation: a. Prepare a master mix containing the assay buffer, substrate, and ATP. b. Prepare a second master mix containing the assay buffer and the target kinase. c. Add the kinase solution to all wells except the "Background Control" wells. d. Optional but Recommended: Pre-incubate the plate with the enzyme and inhibitor for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the substrate is introduced, which is critical for inhibitors with slow binding kinetics. e. Initiate the enzymatic reaction by adding the substrate/ATP master mix to all wells. f. Incubate the plate at a constant, optimized temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). This time should be within the linear range of the reaction, determined during assay development.
4. Signal Detection: a. Stop the kinase reaction and initiate the detection process by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This reagent depletes the remaining ATP. b. Add the Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase reaction, generating a light signal. c. Incubate as required by the kit instructions. d. Read the luminescence signal on a compatible plate reader.
Data Analysis and Interpretation
Accurate data analysis is as critical as the wet lab execution. The goal is to transform raw luminescence units into a quantitative measure of potency (IC₅₀).
1. Data Normalization: a. Subtract the average background signal (No Enzyme wells) from all other wells. b. Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))
2. Dose-Response Curve Generation: a. Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[7] b. Fit the resulting sigmoidal curve using a four-parameter logistic (4PL) equation with variable slope (Hill slope) using software like GraphPad Prism or R.[13][14] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) c. The software will calculate the LogIC₅₀, which can then be converted to the IC₅₀ value.
3. Data Presentation and Validation: a. The results should be summarized in a table for clear comparison between compounds. b. Self-Validation: The reference inhibitor must yield an IC₅₀ value within its expected range, confirming the assay was performed correctly. The dose-response curve should exhibit clear upper and lower plateaus. Assays with a high-quality (Z-factor > 0.5) are considered robust.
Table 1: Sample IC₅₀ Data for a Series of Pyrazole Compounds against Kinase X
| Compound ID | Description | IC₅₀ (nM) | Hill Slope | R² of Curve Fit |
| PZ-001 | Parent Scaffold | 1,250 | -1.1 | 0.992 |
| PZ-002 | R1 = 4-F-Ph | 45.2 | -1.0 | 0.995 |
| PZ-003 | R1 = 4-Cl-Ph | 22.8 | -0.9 | 0.998 |
| PZ-004 | R1 = 4-MeO-Ph | 315.6 | -1.2 | 0.991 |
| Ref-Inhibitor | Staurosporine | 8.5 | -1.0 | 0.999 |
Data are hypothetical and for illustrative purposes only.
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COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry. [Link]
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Application Note: High-Throughput Screening Strategies for Pyrazole-Based Compound Libraries
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, particularly in oncology and inflammation.[1][2] Its versatile chemical nature allows for diverse substitutions, creating large compound libraries with significant potential for novel therapeutic discovery.[3][4] This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns for pyrazole-based libraries. We delve into the critical aspects of target selection, assay development, and a robust, multi-step hit validation cascade designed to eliminate artifacts and identify high-quality lead compounds. The protocols and workflows herein are grounded in established methodologies to ensure scientific rigor and reproducibility for researchers in drug development.
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
The five-membered pyrazole heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows it to serve as a bioisostere for other aromatic systems, like a phenyl ring, while improving physicochemical properties such as solubility.[5] These characteristics have enabled the development of pyrazole-containing drugs against a multitude of biological targets.
A significant portion of pyrazole-based drugs function as protein kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[6][7] Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers.[8] Pyrazole scaffolds have proven highly effective at fitting into the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.[7] Beyond oncology, pyrazole derivatives like Celecoxib are well-known for their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[2][9]
Table 1: Common Molecular Targets for Pyrazole-Based Libraries
| Target Class | Specific Examples | Associated Disease Area | Primary HTS Assay Type |
| Protein Kinases | CDKs, Aurora Kinases, VEGFR, JAK, HPK1 | Oncology, Inflammation | Biochemical (e.g., ADP-Glo, HTRF) |
| Chaperone Proteins | Hsp90 | Oncology | Biochemical (ATPase Activity Assay) |
| Signaling Enzymes | COX-2, 5-LOX | Inflammation, Pain | Biochemical (Enzyme Activity Assay) |
| Cell Cycle & Apoptosis | Tubulin, Bcl-2 | Oncology | Cell-based (Phenotypic) |
Designing the HTS Campaign: From Target to Primary Hit
A successful HTS campaign is built upon a foundation of careful planning, robust assay design, and stringent quality control. The goal is not merely to find "actives" but to identify specific modulators of the intended biological target.
Assay Selection: Biochemical vs. Cell-Based Approaches
The choice between a biochemical and a cell-based primary screen depends on the scientific question.
-
Biochemical Assays: These assays use purified components (e.g., a target enzyme and its substrate) to directly measure the effect of a compound on the target's activity. They are highly specific, reproducible, and generally less prone to compound interference than cell-based assays. They are ideal for identifying direct inhibitors of a specific enzyme, such as a kinase.[10]
-
Cell-Based Assays: These assays measure a compound's effect on a cellular process or phenotype, such as cell viability, apoptosis, or the activation of a signaling pathway.[11] They provide immediate information on a compound's cell permeability and toxicity but do not initially reveal the specific molecular target.[12][13] Phenotypic screens are powerful for discovering compounds with novel mechanisms of action.
The HTS Triage and Validation Workflow
A primary screen of tens of thousands of compounds will inevitably yield false positives.[14] A rigorous validation cascade is essential to triage initial hits and focus resources on the most promising candidates. This multi-step process systematically eliminates compounds that interfere with the assay technology, are non-specific, or are otherwise undesirable.[15][16]
Figure 2: Logic diagram for the hit triage process to eliminate false positives and confirm true hits.
Protocol 4.1: Dose-Response and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Methodology:
-
Select hits from the primary screen.
-
Prepare serial dilutions of each hit compound, typically an 8- to 10-point curve with 1:3 dilutions, starting from a top concentration of 50-100 µM.
-
Perform the same kinase assay as described in Section 3, but using the range of compound concentrations.
-
Calculate % Inhibition for each concentration point.
-
Fit the data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism, Genedata Screener) to determine the IC50 value.
Protocol 4.2: Technology-Specific Counter-Screening
Objective: To identify and eliminate compounds that interfere with the assay detection technology, a common source of false positives. [15][16] Methodology (for ADP-Glo™):
-
Set up the assay as described in Section 3, but without the target kinase .
-
In place of the kinase, add buffer.
-
Add a fixed amount of ADP to the "no enzyme" reaction, equivalent to the amount produced in an uninhibited reaction.
-
Add the hit compounds at a high concentration (e.g., 20 µM).
-
Proceed with the addition of ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Interpretation: Compounds that inhibit the luciferase/luciferin reaction will show a decrease in signal. These are technology-specific inhibitors (artifacts) and should be discarded from the hit set.
Protocol 4.3: Orthogonal Assay Confirmation
Objective: To confirm hit activity using a different assay platform that relies on a distinct physical principle. This ensures the observed inhibition is not an artifact of the primary assay format.
Example Orthogonal Assay (for Kinases): Homogeneous Time Resolved Fluorescence (HTRF®)
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by an anti-phospho-antibody labeled with a fluorescent donor and streptavidin labeled with a fluorescent acceptor. When in proximity, FRET occurs.
-
Procedure: Run confirmed, non-artifact hits through an HTRF-based kinase assay in dose-response format.
-
Interpretation: True hits should demonstrate a comparable IC50 value in the orthogonal assay. A significant loss of potency may indicate the primary hit was an artifact.
Advanced Cellular Characterization
Validated hits from the biochemical cascade should be advanced to cell-based assays to assess their activity in a more physiologically relevant context. [11]
Protocol 5.1: Cellular Proliferation Assay (MTT)
Objective: To determine the cytotoxic or cytostatic effect of a confirmed pyrazole inhibitor on cancer cell lines. [12][17] Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer) [18]* Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Validated pyrazole hit compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the pyrazole compound for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Readout: Measure the absorbance at 595 nm using a plate reader.
-
Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) by plotting absorbance against compound concentration.
Conclusion
The screening of pyrazole-based compound libraries is a proven strategy for the discovery of novel therapeutic agents. Success hinges on a systematic and rigorous approach that extends far beyond the primary screen. By integrating carefully selected biochemical and cell-based assays with a multi-tiered validation cascade that includes dose-response confirmation, technology counter-screening, and orthogonal validation, researchers can effectively eliminate artifacts and identify genuine, high-quality hits. This structured methodology maximizes the efficiency of the drug discovery process and increases the probability of advancing potent and specific pyrazole-based candidates toward clinical development.
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Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]
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Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of Pyrazole Carbohydrazide Derivatives
Abstract: Pyrazole carbohydrazide derivatives are a pivotal class of heterocyclic compounds, recognized for their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise structural elucidation and purity assessment of these molecules are paramount for advancing drug discovery and development. This comprehensive guide provides an in-depth exploration of the primary analytical techniques employed for the characterization of pyrazole carbohydrazide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for methodological choices, ensuring robust and reliable characterization.
Section 1: Integrated Analytical Workflow
The unambiguous characterization of a novel pyrazole carbohydrazide derivative is not reliant on a single technique but on the convergent validation from several orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle. The typical workflow involves a primary confirmation of the molecular structure and functional groups, followed by a quantitative assessment of purity and, if necessary, a definitive determination of the three-dimensional structure.
Caption: Integrated workflow for the characterization of pyrazole carbohydrazide derivatives.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For pyrazole carbohydrazide derivatives, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, are indispensable for unambiguous structure assignment.[3][4]
Rationale and Key Insights
The pyrazole ring system presents a unique NMR challenge due to the potential for annular tautomerism, where the N-H proton can exist in equilibrium between the two nitrogen atoms.[5] This can lead to averaged signals for the C3 and C5 positions in the pyrazole ring. Furthermore, the carbohydrazide moiety introduces characteristic signals for the amide (N-H) and, if derivatized into a hydrazone, the imine (N=CH) protons.[6]
Key Observable Resonances:
-
Pyrazole N-H Proton: Typically a broad singlet appearing far downfield (~12-14 ppm), its chemical shift is highly dependent on solvent and concentration.[7][8] In protic solvents like D₂O, this proton will exchange and become invisible.[5]
-
Carbohydrazide N-H Protons: These protons also appear as broad singlets, often in the range of 8-12 ppm.[6][9]
-
Pyrazole Ring Protons: The proton at the C4 position of the pyrazole ring usually appears as a singlet around 6.5 ppm.[8]
-
Substituent Protons: Aromatic and aliphatic protons from substituents on the pyrazole ring or the carbohydrazide moiety will appear in their characteristic regions.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole carbohydrazide derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of these derivatives and its ability to hydrogen bond can help in observing exchangeable N-H protons.[8]
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expert Tip: To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish.
-
Data Interpretation Summary
| Proton Type | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| Pyrazole N-H | 12.0 - 14.0 | Broad Singlet | Exchangeable with D₂O. Position is sensitive to concentration and solvent.[7][8] |
| Amide N-H (-CO-NH -) | 11.0 - 12.0 | Broad Singlet | Exchangeable with D₂O.[6][9] |
| Hydrazone N=CH-NH - | 8.0 - 9.5 | Broad Singlet | Exchangeable with D₂O. |
| Hydrazone N=CH - | 8.0 - 8.5 | Singlet | Present in hydrazone derivatives. |
| Aromatic Protons | 7.0 - 8.0 | Multiplet | Depends on the substitution pattern. |
| Pyrazole C4-H | ~6.5 | Singlet | Characteristic signal for an unsubstituted C4 position.[8] |
| Aliphatic Protons (e.g., CH₃) | 0.9 - 4.0 | Varies | Depends on the electronic environment. |
Section 3: Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and providing structural information through the analysis of its fragmentation patterns.[3][10] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.
Rationale and Key Insights
The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.[10][11] Common fragmentation pathways include the expulsion of small neutral molecules like HCN and N₂ from the pyrazole ring.[11] The carbohydrazide side chain will also undergo characteristic cleavages, such as the loss of the side chain attached to the hydrazone moiety.
Caption: General fragmentation pathways for pyrazole carbohydrazide derivatives in MS.
Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound.
-
The high-resolution data will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Section 4: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[12] For pyrazole carbohydrazide derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from starting materials, by-products, and degradation products.[13][14]
Rationale and Key Insights
The goal is to develop a method that provides good resolution between the main peak and any potential impurities. The choice of mobile phase, column, and detection wavelength are critical parameters that must be optimized. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for each peak, helping to identify and distinguish impurities.[15]
Protocol: Purity Assessment by RP-HPLC
-
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility)[14]
-
Sample of pyrazole carbohydrazide derivative
-
-
Chromatographic Conditions (Typical Starting Point):
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[15] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min[14] |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan (typically in the 254-330 nm range)[15] |
| Column Temperature | 30 °C |
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) at a concentration of ~0.5 mg/mL.[12]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Section 5: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for confirming the successful synthesis of pyrazole carbohydrazide derivatives by observing the characteristic vibrational frequencies of key bonds.[9][16]
Rationale and Key Insights
The FT-IR spectrum provides a molecular "fingerprint." For pyrazole carbohydrazides, the key absorptions to look for are the N-H stretches, the C=O stretch of the amide, and the C=N stretch of the pyrazole ring and any hydrazone moiety.[6][17]
Data Interpretation Summary
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide & Pyrazole) | 3100 - 3400 | Medium-Strong, Broad | The presence of hydrogen bonding can broaden this peak.[9] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |
| C=O Stretch (Amide I band) | 1650 - 1690 | Strong | This is a very characteristic and strong absorption.[6] |
| C=N Stretch (Pyrazole Ring/Hydrazone) | 1590 - 1640 | Medium-Strong | Confirms the presence of the heterocyclic ring and imine functionality.[9] |
| N-H Bend (Amide II band) | 1510 - 1570 | Medium |
Section 6: X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including stereochemistry and the solid-state conformation, single-crystal X-ray crystallography is the definitive technique.[18][19] This method is contingent on the ability to grow a high-quality single crystal of the compound.
Rationale and Key Insights
An X-ray crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.[20] This information is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies.[18]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent mixtures should be screened.
-
-
Crystal Selection and Mounting:
-
Select a suitable single crystal under a polarizing microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
The mounted crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations.[18]
-
X-ray diffraction data are collected on a diffractometer.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to solve and refine the crystal structure, yielding a model of the atomic positions in the unit cell.
-
References
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SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved from [Link]
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R Discovery. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
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Application Note & Protocols: Cell-Based Assay Development for Novel Pyrazole Compounds
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[1] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][5] Notably, several pyrazole derivatives have been successfully developed into blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the erectile dysfunction treatment Sildenafil, highlighting the therapeutic potential of this chemical class.[5]
The development of novel pyrazole compounds necessitates robust and physiologically relevant screening methodologies to identify and characterize promising drug candidates. Cell-based assays have become indispensable tools in early-stage drug discovery, offering significant advantages over traditional biochemical assays.[6][7][8] By utilizing living cells, these assays provide a more accurate representation of a compound's biological activity within a complex cellular environment, enabling the assessment of crucial parameters like cell permeability, cytotoxicity, and mechanism of action.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a suite of cell-based assays tailored for the evaluation of novel pyrazole compounds.
Part 1: Foundational Steps in Assay Development
The successful development of any cell-based assay hinges on careful planning and optimization. The initial steps involve defining the biological question, selecting the appropriate cell model, and establishing robust assay conditions.
Target Identification and Rationale
The first critical step is to identify the molecular target or signaling pathway that the novel pyrazole compounds are designed to modulate. Pyrazoles have been shown to interact with a variety of targets, including enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs), as well as transcription factors such as NF-κB.[1][11][12] A thorough understanding of the intended mechanism of action is paramount for designing relevant and informative assays.
Cell Line Selection: A Physiologically Relevant Context
The choice of cell line is a critical determinant of the physiological relevance of the assay.[13] The selected cell line should endogenously express the target of interest at a sufficient level for detection. For oncology-focused pyrazole compounds, a panel of cancer cell lines representing different tumor types is often employed.[3] For instance, if a pyrazole compound is hypothesized to have anti-proliferative effects on non-small cell lung cancer, cell lines such as A549 or H1299 would be appropriate choices. It is crucial to use well-characterized cell lines from reputable sources like ATCC to ensure reproducibility.[13]
Assay Miniaturization and High-Throughput Screening (HTS)
For screening large libraries of pyrazole compounds, assay miniaturization into multi-well plate formats (e.g., 96-well or 384-well) is essential for high-throughput screening (HTS).[6][7][13] This allows for the rapid and cost-effective evaluation of thousands of compounds.[6][13] Automation, including robotic liquid handlers and plate readers, further enhances the efficiency and reproducibility of HTS campaigns.[13]
Part 2: A Multi-tiered Assay Cascade for Compound Characterization
A tiered approach to assay development allows for a systematic and efficient evaluation of novel pyrazole compounds. This cascade typically begins with primary screens to assess broad cellular effects, followed by more complex secondary and tertiary assays to elucidate the mechanism of action.
Primary Screening: Assessing Cell Viability and Cytotoxicity
The initial assessment of a compound library often involves determining the effect on cell viability and identifying cytotoxic compounds. This is crucial for establishing a therapeutic window and flagging compounds with undesirable toxicity early in the discovery process.
Cell viability assays measure the overall health of a cell population. A widely used and robust method is the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies ATP levels, an indicator of metabolically active cells.[14][15][16] The "add-mix-measure" format of this assay makes it highly amenable to HTS.[14][15]
Table 1: Comparison of Common Cell Viability Assays
| Assay Principle | Readout | Advantages | Disadvantages |
| ATP Quantification (e.g., CellTiter-Glo®) [14][15] | Luminescence | High sensitivity, simple protocol, HTS compatible.[14][15] | Indirect measure of viability, can be affected by metabolic changes. |
| MTT/XTT Reduction | Colorimetric | Inexpensive, well-established. | Can be toxic to cells, requires a solubilization step. |
| Resazurin Reduction (e.g., alamarBlue™) | Fluorometric/Colorimetric | Non-toxic, allows for kinetic monitoring. | Can be sensitive to culture conditions. |
Cytotoxicity assays measure the degree to which a compound induces cell death. A common method is the Lactate Dehydrogenase (LDH) release assay . LDH is a cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis.
Workflow for Primary Viability/Cytotoxicity Screening
Caption: High-throughput screening workflow for assessing compound effects on cell viability and cytotoxicity.
Secondary Assays: Elucidating the Mechanism of Action
Compounds that demonstrate desirable activity in primary screens are advanced to secondary assays to investigate their mechanism of action. These assays are designed to probe specific cellular pathways and processes.
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[17][18] Several assays can be employed to detect the hallmarks of apoptosis.[17]
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the apoptotic cascade. Luminescent assays, such as Caspase-Glo® 3/7, 8, and 9 Assays , provide a sensitive and specific measure of caspase activation.[19]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy.[17]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a later event in apoptosis.[17]
Signaling Pathway of Apoptosis
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating.[20] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[20][21][22] Cells are stained with a DNA-intercalating dye, such as propidium iodide (PI) or DAPI , and the fluorescence intensity, which is proportional to the DNA content, is measured.[20][23] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][22][23]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Preparation: Culture cells to 70-80% confluency. Treat with pyrazole compounds for the desired time (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells to include apoptotic populations.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[20]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[22] RNase A is included to degrade RNA, which can also be stained by PI.[20]
-
Analysis: Analyze the stained cells on a flow cytometer. Gate on single cells to exclude doublets.
-
Data Interpretation: Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer.[11][24][25] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases.[11][24][25] Several pyrazole compounds have been reported to inhibit NF-κB signaling.[3]
-
Reporter Gene Assays: A common method to assess NF-κB activity is to use a reporter gene assay.[11] In this system, cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.[11] Upon activation of the NF-κB pathway, the reporter gene is transcribed, and its product can be readily measured.
-
Western Blot Analysis: Western blotting can be used to measure the levels of key proteins in the NF-κB signaling pathway. For example, one can assess the phosphorylation status of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11] Degradation of phosphorylated IκBα allows NF-κB to translocate to the nucleus and activate gene transcription.[11]
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Tertiary Assays: Target Engagement and Validation
The final stage of the in vitro characterization involves confirming that the pyrazole compound directly interacts with its intended target within the cellular context.
CETSA® is a powerful technique for assessing target engagement in live cells. The principle is based on the ligand-induced thermal stabilization of the target protein. Cells are treated with the compound, heated to a specific temperature, and the amount of soluble target protein remaining is quantified, typically by Western blot or ELISA. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. When a test compound binds to the target, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). This allows for the quantitative determination of compound affinity and residence time at the target.
Part 3: Data Analysis and Interpretation
Conclusion
The development of a robust and comprehensive panel of cell-based assays is a cornerstone of modern drug discovery. The multi-tiered approach described in this application note provides a systematic framework for the evaluation of novel pyrazole compounds, from initial screening for biological activity to detailed mechanistic studies and target validation. By integrating these assays into the drug discovery workflow, researchers can make more informed decisions, accelerate the identification of promising lead candidates, and ultimately increase the probability of success in developing novel pyrazole-based therapeutics.
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Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. (2009). Methods in Molecular Biology, 512, 159-167. Retrieved from [Link]
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A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved from [Link]
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Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica, 41(4), 431-437. Retrieved from [Link]
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- 7. lifescienceglobal.com [lifescienceglobal.com]
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- 9. creative-bioarray.com [creative-bioarray.com]
- 10. youtube.com [youtube.com]
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- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Tert-Butyl Pyrazoles
Welcome to the technical support center for the synthesis of sterically hindered pyrazoles, with a specific focus on derivatives containing the tert-butyl group. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the steric bulk of the tert-butyl substituent. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of tert-butylated pyrazoles. The classic and most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The significant steric hindrance imposed by the tert-butyl group, whether on the dicarbonyl backbone or on the hydrazine, often complicates this otherwise straightforward transformation.
Question 1: Why is my reaction showing low or no conversion to the desired pyrazole?
Answer:
Low conversion is the most frequent challenge and is almost always linked to the steric hindrance of the tert-butyl group, which impedes the approach of the nucleophilic hydrazine to the electrophilic carbonyl centers.
Causality: The tert-butyl group acts as a bulky "shield," increasing the activation energy of the initial condensation and subsequent cyclization steps. Standard reaction conditions suitable for less bulky pyrazoles often fail to provide enough energy to overcome this barrier.[3]
Troubleshooting Protocol:
-
Increase Thermal Energy:
-
Action: Gradually increase the reaction temperature in 10-20 °C increments. If you are running the reaction in a solvent like ethanol at reflux (~78 °C), consider switching to a higher-boiling solvent such as toluene (~111 °C), DMF (~153 °C), or even consider solvent-free conditions at elevated temperatures.[4][5]
-
Rationale: Higher temperatures provide the necessary kinetic energy for the reacting molecules to overcome the steric repulsion.
-
-
Employ Catalysis to Lower Activation Energy:
-
Action: Introduce a Lewis acid catalyst. Common choices include Sc(OTf)₃, Cu(OTf)₂, or even simple protic acids like a catalytic amount of sulfuric acid or p-toluenesulfonic acid (p-TsOH).[1][2]
-
Rationale: A Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and making it a more attractive target for the nucleophilic nitrogen of the hydrazine, thereby lowering the overall activation energy of the condensation step.
-
-
Solvent Optimization:
-
Action: Switch from protic solvents (like ethanol) to dipolar aprotic solvents (like DMF or NMP).[6]
-
Rationale: Protic solvents can solvate the hydrazine nucleophile through hydrogen bonding, reducing its reactivity. Dipolar aprotic solvents do not have this effect and can better dissolve a wider range of substrates, sometimes accelerating the reaction.
-
Troubleshooting Decision Workflow
Caption: Steric hindrance from a tert-butyl group blocking nucleophilic attack.
Q2: Are there alternative synthetic routes if the standard 1,3-dicarbonyl condensation fails?
A: Yes, several alternative methods can be effective when the classic approach is unsuccessful.
-
Synthesis from Esters and Nitriles: A powerful method involves the tert-butoxide-assisted coupling of an ester with a nitrile to generate a β-ketonitrile intermediate in situ. This intermediate then readily condenses with hydrazine to form a 5-aminopyrazole. [7][8]This method can offer better control and milder conditions.
-
1,3-Dipolar Cycloadditions: These reactions are a cornerstone of heterocyclic chemistry. For pyrazoles, this typically involves the reaction of a diazo compound with an alkyne. [9]While requiring different starting materials, this approach can bypass the steric issues associated with dicarbonyl condensations.
-
Using tert-Butylhydrazine as a Reagent: If the goal is an N1-tert-butyl pyrazole, using tert-butylhydrazine hydrochloride with a suitable 1,3-dicarbonyl or equivalent is the most direct route. [10]This reagent is a stable, easy-to-handle solid.
Q3: My desired product is an NH-pyrazole, but the synthesis works best with tert-butylhydrazine. What can I do?
A: This is a common and effective strategy where the tert-butyl group is used as a protecting group for the pyrazole nitrogen. The synthesis is performed with tert-butylhydrazine to overcome steric challenges and control regioselectivity. Once the N-tert-butyl pyrazole is formed and isolated, the tert-butyl group can be removed.
Deprotection Protocol:
-
Reagents: A strong acid is required. Trifluoroacetic acid (TFA) is a common choice, often used in an aqueous solution. [10]* Conditions: The N-tert-butyl pyrazole is heated in aqueous TFA (e.g., at 95 °C) for several hours.
-
Mechanism: The acid protonates the pyrazole ring, and the stable tert-butyl cation is eliminated.
-
Outcome: This process yields the desired NH-pyrazole, which can be isolated after neutralization. [10]
Q4: How can I definitively characterize my product and confirm the correct regioisomer?
A: A combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the presence of the tert-butyl group (a sharp singlet integrating to 9 protons, typically around 1.3 ppm) and the pyrazole ring proton (a singlet, often between 6-7 ppm).
-
¹³C NMR: Will show the characteristic quaternary and methyl carbons of the tert-butyl group.
-
2D NMR (NOESY/ROESY): This is the most powerful tool for confirming regiochemistry. Irradiation of the N-tert-butyl protons should show a nuclear Overhauser effect (nOe) correlation to the protons of the substituent at the C5 position of the pyrazole ring, confirming their spatial proximity.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.
-
X-Ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous proof of the structure and regiochemistry.
References
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link]
-
The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. (2014). PubMed. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). PubMed Central. Retrieved from [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). ResearchGate. Retrieved from [Link]
-
Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. (2012). University of Johannesburg. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). PMC - NIH. Retrieved from [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved from [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation. (2025). ACS Publications. Retrieved from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. Retrieved from [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. Retrieved from [Link]
-
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (n.d.). Ask Pharmacy. Retrieved from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. Retrieved from [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
(PDF) Modern Strategies for Heterocycle Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Sterically Hindered Phenols on the Basis of 3,5-Di-tert-butyl-4-hydroxybenzyl Acetate. (2025). ResearchGate. Retrieved from [Link]
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- 8. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Carbohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyrazole Carbohydrazide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This resource is structured to address the common challenges encountered in the synthesis of pyrazole carbohydrazides, focusing on the prevalent and reliable method of reacting a pyrazole carboxylate ester with hydrazine hydrate.
Safety First: Essential Precautions for Handling Hydrazine Hydrate
Trustworthiness: Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with the reagents. Hydrazine hydrate is a hazardous chemical, and adherence to safety protocols is non-negotiable.
Hydrazine hydrate is classified as:
-
Toxic and Corrosive: It can cause severe skin burns and eye damage.[1][2][3] Inhalation can be fatal.[1][3]
-
Combustible: It is a combustible liquid.[1]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle hydrazine hydrate in a properly functioning chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Ensure a safety shower and eyewash station are immediately accessible.[4]
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
In case of inhalation, move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention.[2][4]
-
-
Waste Disposal: Dispose of hydrazine-containing waste in a designated, properly labeled hazardous waste container according to your institution's guidelines.[3]
The Core Reaction: Mechanism of Pyrazole Carbohydrazide Formation
Expertise & Experience: Understanding the reaction mechanism is fundamental to troubleshooting. The synthesis of a pyrazole carbohydrazide from an ethyl pyrazole-5-carboxylate and hydrazine hydrate is a classic nucleophilic acyl substitution reaction.
The reaction proceeds in two main stages:
-
Nucleophilic Attack: The hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The lone pair on one of the nitrogen atoms initiates this attack.
-
Elimination: The tetrahedral intermediate formed collapses, eliminating the ethoxide (EtO⁻) leaving group. This is a rapid process, and the liberated ethoxide is protonated by the solvent (typically ethanol) or another proton source to form ethanol.
This mechanism explains why the reaction is generally efficient. The carbonyl carbon of the ester is sufficiently electrophilic, and hydrazine is a strong nucleophile.
Caption: Mechanism of Pyrazole Carbohydrazide Synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What's going wrong?
A1: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Cause A: Insufficient Reaction Time or Temperature. The conversion of an ester to a hydrazide, while generally favorable, is not always instantaneous. Some sterically hindered or electronically deactivated esters may require more forcing conditions.
-
Solution: Increase the reaction time and monitor progress every few hours using Thin Layer Chromatography (TLC).[5][6][7] If the reaction is still sluggish at room temperature or with gentle heating, gradually increase the temperature to reflux. In some cases, reactions have been reported to require reflux for several hours.[8]
-
-
Cause B: Molar Ratio of Hydrazine. While a 1:1 stoichiometry is required by the mechanism, using a slight to moderate excess of hydrazine hydrate (e.g., 2-5 equivalents) can significantly push the reaction equilibrium towards the product, especially if the hydrazine hydrate concentration is not precise.
-
Solution: Try increasing the molar equivalents of hydrazine hydrate. A common protocol uses a 1:5 molar ratio of ester to hydrazine hydrate.[8]
-
-
Cause C: Inherent Reactivity of the Starting Ester. Not all pyrazole esters are created equal. For instance, some complex substituted esters, like 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester, have been reported to be unreactive towards hydrazine hydrate even after 15 hours of reflux in ethanol.[8] In such cases, the direct hydrazinolysis of the ester is not a viable route.
-
Solution: If your ester is complex, you may need to consider an alternative synthetic route. One successful method for such challenging substrates is to first form a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one, which then readily reacts with hydrazine hydrate to give the desired carbohydrazide in high yield.[8]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I've isolated a product, but the characterization (NMR, MS) doesn't match the expected pyrazole carbohydrazide. What could it be?
A2: The formation of unexpected side products is a clear indicator that a competing reaction pathway is occurring.
-
Cause A: Intramolecular Rearrangement. In substrates containing other acyl groups (e.g., a benzamido group), intramolecular acyl migration can occur. This can lead to the formation of an isomeric product, such as a 5-aminopyrazole-4-(N-benzoyl)hydrazide instead of the expected 5-benzamidopyrazole-4-carbohydrazide.[8] This happens when the hydrazide nitrogen attacks the other carbonyl group in the molecule.
-
Solution: This is often an inherent property of the substrate. Purification by column chromatography may be necessary to separate the isomers. If the rearrangement is extensive, a different synthetic strategy using protecting groups might be required.
-
-
Cause B: Cleavage of Protecting Groups. Prolonged heating in the presence of a base (hydrazine is basic) can lead to the cleavage of certain protecting groups. For example, refluxing a 5-benzamido-substituted pyrazole ester with hydrazine hydrate for an extended period (e.g., 5 hours) has been shown to cleave the benzoyl group, yielding the 5-amino derivative instead of the desired hydrazide.[8]
-
Solution: Carefully monitor the reaction by TLC. If you observe the formation of a new, more polar spot over time, it could be the deprotected product. Reduce the reaction time and temperature to the minimum required to consume the starting ester without causing significant deprotection.
-
Q3: My reaction mixture has turned a dark color, and I'm getting a complex mixture of products on my TLC plate. What should I do?
A3: A dark coloration and multiple spots on TLC often indicate decomposition or complex side reactions.
-
Cause A: Reaction Temperature is Too High. Hydrazine can decompose at high temperatures, and many organic molecules are not stable to prolonged heating under basic conditions.
-
Solution: Reduce the reaction temperature. Many hydrazide formations proceed smoothly at room temperature, albeit over a longer period. Try running the reaction at room temperature overnight or with gentle heating (e.g., 40-50 °C).
-
-
Cause B: Air Oxidation. Some reaction intermediates or the hydrazine itself can be sensitive to air, leading to oxidative side products.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While not always necessary, it's a good practice to eliminate potential oxidative pathways, especially if the reaction is sensitive.
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction?
-
Ethanol is the most commonly used and effective solvent. It readily dissolves both the pyrazole ester and hydrazine hydrate, and the byproduct (ethanol) is the same as the solvent. Methanol can also be used.
-
-
Do I need a catalyst?
-
Generally, no catalyst is required for the reaction between an ester and hydrazine hydrate. Hydrazine is a sufficiently strong nucleophile. However, for the synthesis of pyrazoles from 1,3-dicarbonyl compounds (Knorr synthesis), a catalytic amount of acid (like acetic acid) is often used to facilitate the initial condensation step.[5]
-
-
How do I monitor the reaction progress effectively?
-
Thin Layer Chromatography (TLC) is the method of choice.[5][6][7][9] Use a mobile phase of ethyl acetate and hexane. The starting ester will be less polar (higher Rf value) than the product carbohydrazide, which has polar -NHNH2 and C=O groups (lower Rf value). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate to track the disappearance of the starting material and the appearance of the product.
-
-
What is the best way to purify the final product?
-
If the product precipitates from the reaction mixture upon cooling or addition of water, it can often be purified by simple vacuum filtration followed by washing with a cold solvent (like ethanol or water) to remove excess hydrazine.[5]
-
For higher purity, recrystallization from ethanol is a very effective method.[10][11]
-
If the product is contaminated with side products of similar polarity, column chromatography on silica gel is necessary.[12]
-
Experimental Protocols
Authoritative Grounding: These protocols are synthesized from established methodologies in the scientific literature.
Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carbohydrazide[11]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq).
-
Reagent Addition: Add ethanol (20 mL) to dissolve the ester. Then, add hydrazine hydrate (80% solution, 3.0 eq) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitoring: Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The starting ester should be consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to yield the pure product.
Protocol 2: TLC Monitoring of the Reaction
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your starting pyrazole ester.
-
In the "RXN" lane, spot a sample taken directly from your reaction mixture.
-
In the "CO" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 30% Ethyl Acetate / 70% Hexane). Allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The product, being more polar, will have a lower Rf than the starting material. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.
Data Summary: Reaction Condition Optimization
Data Presentation: The following table summarizes key parameters and their typical ranges for optimizing pyrazole carbohydrazide synthesis.
| Parameter | Typical Range | Rationale & Notes |
| Ester:Hydrazine Molar Ratio | 1:2 to 1:5 | An excess of hydrazine drives the reaction to completion. |
| Solvent | Ethanol, Methanol | Excellent solubility for reactants; byproduct is the same as the solvent. |
| Temperature | Room Temp. to Reflux (°C) | Start at room temp. Increase heat if the reaction is slow. High heat can cause side reactions. |
| Reaction Time | 2 - 15 hours | Highly dependent on substrate and temperature. Monitor by TLC.[8] |
| Typical Yield | 50% - 90% | Yields are substrate-dependent. Low yields may indicate side reactions or incomplete conversion.[8][11] |
References
-
Ali, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research.[Link]
-
SAFETY DATA SHEET - Hydrazine Hydrate 55%. (n.d.). Nexchem Ltd.[Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety.[Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.[Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.[Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). Scientific Reports.[Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2013). Journal of Advanced Pharmaceutical Technology & Research.[Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances.[Link]
-
G. Dattolo, et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC.[Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2021). Journal of Chemical and Pharmaceutical Research.[Link]
-
Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC.[Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry.[Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. (2014). ResearchGate.[Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). Bulletin of the Korean Chemical Society.[Link]
- Process for the purification of pyrazoles. (2009).
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules.[Link]
- Method for purifying pyrazoles. (2011).
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research.[Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal.[Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega.[Link]
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- 12. rsc.org [rsc.org]
Common side reactions in Knorr pyrazole synthesis and their avoidance
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction. As a cornerstone of heterocyclic chemistry, the Knorr synthesis offers a direct route to the pyrazole core, a privileged scaffold in medicinal chemistry. However, like any powerful tool, its application requires precision and an understanding of its potential pitfalls.
This document moves beyond a simple recitation of procedures. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the common—and uncommon—challenges you may encounter at the bench. Here, we delve into the causality behind experimental choices, offering field-tested insights to help you navigate the intricacies of this reaction and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the Knorr pyrazole synthesis, providing both an explanation of the underlying chemistry and actionable protocols to resolve the issue.
Issue 1: My reaction is producing a mixture of regioisomers. How can I control the selectivity?
This is the most common side reaction in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The formation of a mixture of regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products that can be difficult to separate.[1][2]
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: The more electrophilic carbonyl carbon is generally favored for the initial attack by the more nucleophilic nitrogen of the hydrazine.
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one carbonyl group, favoring attack at the less sterically encumbered site.
-
Reaction Conditions: Solvent, pH, and temperature can dramatically influence the reaction pathway.
1. Solvent-Mediated Regiocontrol:
The choice of solvent is a powerful tool for controlling regioselectivity. Fluorinated alcohols, in particular, have been shown to dramatically increase the preference for one isomer.[2][3][4] This is attributed to their unique hydrogen-bonding properties that can differentially stabilize the transition states leading to the different regioisomers.
Protocol for Improved Regioselectivity using Fluorinated Alcohols:
-
Reactant Preparation: In a clean, dry flask, dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Hydrazine Addition: Slowly add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the fluorinated solvent under reduced pressure and proceed with your standard work-up and purification protocol.
2. pH Adjustment:
Acid catalysis is typically required for the Knorr synthesis.[5][6][7] However, the pH can also be tuned to influence regioselectivity. While a universal rule is elusive and substrate-dependent, systematically screening the pH is a valuable optimization step.
-
Acidic Conditions (e.g., catalytic acetic acid, HCl): Can protonate a carbonyl oxygen, increasing its electrophilicity.
-
Neutral or Mildly Basic Conditions (e.g., with NaOAc): Can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine.
Data Summary: Factors Influencing Regioselectivity
| Factor | Condition Favoring Regioselectivity | Rationale |
| Solvent | Fluorinated alcohols (TFE, HFIP) | Unique hydrogen-bonding properties stabilize one transition state over the other.[2][3][4] |
| pH | Substrate-dependent; requires screening | Alters the electrophilicity of carbonyls and nucleophilicity of hydrazine nitrogens.[1] |
| Sterics | Bulky substituents on dicarbonyl or hydrazine | Directs attack to the less sterically hindered carbonyl.[1] |
| Electronics | Strong electron-withdrawing groups | Increases the electrophilicity of the adjacent carbonyl, making it a more likely site of initial attack. |
Troubleshooting Workflow for Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of the Knorr pyrazole synthesis.
Issue 2: My reaction is giving a low yield or not going to completion.
Low yields can be frustrating and can stem from a variety of factors, from suboptimal reaction conditions to the quality of your starting materials.
-
Inadequate Catalysis: The reaction generally requires acid catalysis to activate the carbonyl groups for nucleophilic attack.[5][6][7]
-
Unfavorable Reaction Conditions: Temperature and reaction time are critical parameters that may need optimization for less reactive substrates.
-
Starting Material Degradation: Hydrazine and its derivatives can be unstable, and 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions.
-
Optimize pH: For many Knorr syntheses, a catalytic amount of a weak acid like glacial acetic acid is sufficient.[8][9] If the reaction is sluggish, a stronger acid might be necessary, but be cautious as highly acidic conditions can promote side reactions.[5]
-
Adjust Temperature and Time: While many Knorr syntheses are exothermic and proceed rapidly, some substrates may require heating to go to completion.[5] Monitor the reaction closely by TLC or LC-MS to determine the optimal balance of temperature and time and to avoid product degradation from prolonged heating.
-
Ensure Reagent Quality: Use freshly opened or purified hydrazine and 1,3-dicarbonyl compounds. Hydrazine, in particular, can degrade over time, especially in the presence of oxygen.[10]
Issue 3: My reaction mixture is turning a dark color, and I'm getting colored impurities.
The formation of colored by-products is a common observation in reactions involving hydrazines.
-
Hydrazine Degradation: Hydrazines can undergo oxidation, especially in the presence of air and trace metal catalysts, to form colored by-products.[10][11] The reaction can also become acidic if a hydrazine salt is used, which can promote the formation of colored materials.[5]
-
Oxidative Processes: The reaction components or the pyrazole product itself may be susceptible to oxidation, leading to colored impurities.
-
Use a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction will generate HCl. Adding one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidative side reactions.[5]
-
Purification: In many cases, these colored impurities are non-polar and can be removed during work-up by washing the crude product with a solvent like toluene before final purification by chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The reaction proceeds via a two-step sequence:
-
Condensation: The hydrazine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate.[6][8] This step is typically acid-catalyzed.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, forming a cyclic intermediate which then dehydrates to yield the aromatic pyrazole ring.[6][8]
Caption: A simplified workflow of the Knorr pyrazole synthesis mechanism.
Q2: I'm using a β-ketoester as my starting material. Is it possible to form a pyrazolone as a by-product?
Yes, and in fact, the reaction of a β-ketoester with a hydrazine is a classic method for synthesizing pyrazolones.[8][9][12] The mechanism is similar to the standard Knorr synthesis, but in the cyclization step, the second nitrogen attacks the ester carbonyl, leading to the formation of the pyrazolone ring after elimination of the alcohol. If your 1,3-diketone starting material contains a β-ketoester impurity, or if your desired product is the pyrazole but you are observing a pyrazolone side product, you will need to rigorously purify your starting materials.
Q3: Are there any alternatives to the Knorr synthesis for preparing pyrazoles with high regioselectivity?
Yes, if controlling regioselectivity with the Knorr synthesis proves too challenging for your specific substrates, you might consider alternative methods such as 1,3-dipolar cycloadditions. These reactions, for example between a nitrile imine and an alkyne, are often highly regioselective. Another approach is to use a 1,3-dicarbonyl surrogate, such as a β-enaminone, which can "lock in" the regiochemistry before the cyclization step.[1]
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
DTIC. (1997). The Chemical and Biochemical Degradation of Hydrazine. [Link]
-
Moliner, A. M., & Street, J. J. (2016). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Singh, G., et al. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: A Guide to Improving the Yield and Purity of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
Welcome to the technical support center for the synthesis and purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and optimize your experimental outcomes.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis and purification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield of Crude Product
Symptom: The isolated mass of the crude 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is significantly lower than the theoretical maximum.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incomplete Initial Cyclization: | The formation of the pyrazole ring from the initial starting materials, such as a β-ketoester and tert-butylhydrazine, may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are no longer visible. Consider extending the reaction time or moderately increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.[1] |
| Suboptimal Hydrazinolysis: | The conversion of the corresponding ester to the carbohydrazide using hydrazine hydrate might be incomplete. Factors such as reaction temperature, concentration of hydrazine hydrate, and reaction time play a crucial role. | Ensure a sufficient excess of hydrazine hydrate is used. The reaction is often performed at elevated temperatures; confirm that the optimal temperature for this specific substrate is being maintained. Monitor the disappearance of the starting ester by TLC.[2] |
| Side Reactions: | The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of regioisomers, where the substituents on the pyrazole ring are in different positions.[3][4] | Careful control of reaction conditions, such as temperature and the order of reagent addition, can minimize the formation of side products. The choice of solvent can also influence regioselectivity.[4] |
| Product Loss During Work-up: | The product may be partially soluble in the aqueous phase during extraction, leading to losses. Additionally, improper pH adjustment can lead to the formation of salts that are not efficiently extracted. | Before extraction, ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the organic product. Carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form for optimal extraction into the organic solvent. Perform multiple extractions with smaller volumes of solvent for higher efficiency. |
Issue 2: Low Purity of the Final Product
Symptom: Spectroscopic analysis (e.g., NMR, LC-MS) of the final product indicates the presence of significant impurities.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Presence of Unreacted Starting Materials: | Incomplete reactions are a common source of impurities. The starting ester or hydrazine may be carried through the work-up and purification steps. | As mentioned for low yield, ensure the reaction has gone to completion by monitoring with TLC. If starting materials persist, consider extending the reaction time or adding a small additional portion of the deficient reagent. |
| Formation of Regioisomers: | The synthesis of asymmetrically substituted pyrazoles can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[3][4] | Purification by column chromatography is often necessary to separate regioisomers. A careful selection of the eluent system is critical. Alternatively, fractional crystallization may be effective if the solubility differences between the isomers are significant.[5][6] |
| Residual Solvents: | Solvents used during the reaction or purification may remain in the final product, even after drying under vacuum. | Dry the final product under high vacuum for an extended period, possibly at a slightly elevated temperature (if the compound is thermally stable). The purity can be checked by ¹H NMR for the absence of characteristic solvent peaks. |
| Degradation of the Product: | Carbohydrazide derivatives can be sensitive to heat and acidic or basic conditions, potentially leading to degradation during the reaction, work-up, or purification. | Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases.[7] During purification by column chromatography, it can be beneficial to deactivate the silica gel with a small amount of a base like triethylamine to prevent degradation of sensitive compounds.[8] |
Experimental Workflow: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield and purity.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide?
A1: The most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for obtaining highly pure solid compounds.[3] A suitable solvent system needs to be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good starting point for pyrazole derivatives.[8][9]
-
Column Chromatography: This technique is particularly useful for separating the desired product from impurities with similar polarities, such as regioisomers.[5][6][10] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
Q2: How can I monitor the progress of the reaction and the purity of my fractions?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing the purity of fractions from column chromatography.[3] For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of the purified compound and identifying any residual impurities.[3]
Q3: What are some common side products in the synthesis of substituted pyrazoles?
A3: A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers.[3][4] Depending on the specific synthetic route, other byproducts from incomplete reactions or side reactions of the starting materials can also be present.
Q4: Are there any special handling precautions for carbohydrazides?
A4: Yes, it is important to handle carbohydrazides with care. They should be stored in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[11][12] It is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area or a fume hood to avoid inhalation of any dust.[7][12][13]
General Synthesis and Purification Protocol
Step 1: Synthesis of the Pyrazole Ester Intermediate
A common route involves the condensation of a β-ketoester with tert-butylhydrazine. The reaction is typically carried out in a suitable solvent like ethanol and may require heating.
Step 2: Hydrazinolysis to the Carbohydrazide
The pyrazole ester is then reacted with an excess of hydrazine hydrate, often in a solvent such as ethanol, and heated to reflux to drive the reaction to completion.
Step 3: Work-up and Isolation of the Crude Product
After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine to remove excess hydrazine and other water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.
Step 4: Purification of the Final Product
The crude product is then purified by either recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizing the General Workflow
Caption: A general workflow for the synthesis of the target compound.
III. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). Retrieved from [Link]
-
Taicang Puyuan Pharmaceutical Co., Ltd. (n.d.). Carbohydrazide safety data sheet. Retrieved from [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 193-205.
-
Klapars, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9583–9594.
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2004). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2004(5), 115-127.
-
Klapars, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]
-
Various Authors. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International, 33(46B), 336-343.
-
Tumkevicius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3808.
-
Henkelmann, J., et al. (2011). Method for purifying pyrazoles. Google Patents. Retrieved from
-
El-Faham, A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1389.
-
Tumkevicius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Retrieved from [Link]
-
Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbohydrazide - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic protocols. Here, we will delve into the mechanistic underpinnings of common pyrazole syntheses, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve your desired regioisomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a concern?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly in the widely used Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1][2] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound.[2] The resulting mixture of isomers can be challenging and costly to separate, impacting yield and downstream applications, especially in drug development where specific isomers are often required for biological activity.[1]
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors that control the outcome?
A2: The regiochemical outcome of pyrazole synthesis is a delicate interplay of several factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a key determinant. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[2]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction. A bulky substituent on either reactant may favor the attack of the hydrazine on the less sterically hindered carbonyl group.[2][3]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically shift the equilibrium and favor the formation of one regioisomer over the other.[2][4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2][5]
Q3: I'm observing poor regioselectivity. What is the most effective first step in troubleshooting my reaction?
A3: If you are experiencing low regioselectivity, the most impactful initial troubleshooting step is to systematically modify the reaction conditions.[2] A logical starting point is to focus on the solvent. If you are using a conventional solvent like ethanol, which is known to often produce mixtures of regioisomers, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2][6] These solvents have been demonstrated to significantly enhance regioselectivity in many cases.[6]
In-Depth Troubleshooting Guides
Issue 1: Persistent Mixture of Regioisomers Despite Initial Solvent Screening
If altering the solvent to fluorinated alcohols does not sufficiently improve the regioselectivity, a more comprehensive optimization of reaction parameters is necessary.
Causality-Driven Experimental Design
The formation of the two regioisomers proceeds through competing reaction pathways. The relative activation energies of these pathways are influenced by the reaction environment. By systematically altering these conditions, you can favor the kinetic or thermodynamic product.
Troubleshooting Workflow: Systematic Optimization
Caption: A logical workflow for troubleshooting low regioselectivity.
Detailed Protocol: pH and Temperature Optimization
-
Setup: Prepare a series of small-scale reactions in parallel.
-
pH Screening:
-
Acidic: To one set of reactions, add a catalytic amount of a protic acid (e.g., a drop of concentrated H₂SO₄ or HCl).
-
Basic: To another set, add a catalytic amount of a base (e.g., sodium acetate).
-
Neutral: Run a control reaction with no added acid or base.
-
-
Temperature Screening: For each pH condition, run the reactions at different temperatures (e.g., 0 °C, room temperature, and reflux).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Upon completion, determine the regioisomeric ratio in the crude reaction mixture using ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).
Issue 2: The Reaction Stalls or Yields are Low in Addition to Poor Regioselectivity
In some cases, the conditions that favor high regioselectivity may also lead to a sluggish reaction or the formation of side products.
Mechanistic Insight
The reaction proceeds through a series of equilibria, including the formation of a hemiaminal intermediate, followed by dehydration to form the pyrazole ring.[4][7][8] If the dehydration step is slow, the reaction may stall. Catalysts can facilitate this key step.
Troubleshooting with Catalysis
Certain catalysts have been shown to not only accelerate the reaction but also influence the regiochemical outcome.
-
Iodine-Mediated Synthesis: Molecular iodine can promote the cyclization and aromatization steps, sometimes with high regioselectivity.[9]
-
Silver Catalysis: Silver salts, such as silver triflate (AgOTf), have been effectively used for the regioselective synthesis of certain pyrazoles, particularly those bearing a trifluoromethyl group.[10]
Experimental Protocol: Catalyst Screening
-
Reactants: In a reaction vessel, dissolve the 1,3-dicarbonyl compound and the substituted hydrazine in a suitable solvent (e.g., acetonitrile or an alcohol).
-
Catalyst Addition: Add a catalytic amount (e.g., 1-10 mol%) of the chosen catalyst (e.g., I₂ or AgOTf).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Workup and Analysis: Upon completion, perform an appropriate workup and analyze the regioisomeric ratio as previously described.
Data Presentation: Impact of Solvent on Regioselectivity
The choice of solvent can have a profound effect on the ratio of the resulting regioisomers. Below is a table summarizing typical results from the literature for the reaction of a 1,3-diketone with methylhydrazine.
| Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Ethanol (EtOH) | ~1:1 to 85:15 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | [6] |
Note: The specific ratios are highly dependent on the substrates used.
Advanced Strategy: The Use of 1,3-Dicarbonyl Surrogates
When conventional methods fail to provide the desired regioselectivity, a more robust strategy is to use a starting material that "pre-installs" the desired regiochemistry.
Conceptual Framework
Instead of a symmetrical 1,3-dicarbonyl, starting with a β-enaminone or a related derivative allows for a directed synthesis. The nitrogen of the enamine effectively blocks one of the electrophilic sites, forcing the initial attack of the hydrazine to occur at the desired carbonyl group.
Caption: Comparison of standard vs. directed pyrazole synthesis.
This approach offers excellent control over the regiochemical outcome and is a powerful tool for the synthesis of complex pyrazole derivatives.[11]
References
- Horner–Wadsworth–Emmons reaction of an aspartic acid derived β-keto phosphonate ester with a range of aromatic aldehydes gave β-aryl α,β-unsaturated ketones. Treatment of these with phenyl hydrazine followed by oxidation allowed the regioselective synthesis of pyrazole derived α-amino acids. As well as evaluating the fluorescent properties of the ... (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Butin, A. V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-234.
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. BenchChem.
- Weiwei, J., Haifeng, Y., & Zhengkun, Y. (n.d.).
- Various Authors. (2023).
- Karrouchi, K., et al. (2018).
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
- Black, S. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2205-2212.
- BenchChem. (2025).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.
- Butin, A. V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Wan, Y., et al. (2021).
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Compounds
Welcome to the technical support center for researchers working with pyrazole-based compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep mechanistic understanding with practical, field-tested solutions to address the solubility hurdles that frequently arise during biological assays. This guide is structured in a question-and-answer format to help you quickly diagnose your issue and find a robust solution.
Section 1: The Root of the Problem - Understanding Pyrazole Solubility
This section addresses the fundamental physicochemical properties of pyrazole compounds that govern their behavior in aqueous solutions.
Q1: Why is my pyrazole-based compound poorly soluble in my aqueous assay buffer?
Answer: The solubility of a pyrazole compound is a complex interplay of its structural features. While the core pyrazole ring itself has a lower lipophilicity (ClogP = 0.24) than a benzene ring (ClogP = 2.14) and possesses both hydrogen bond donor (N-1) and acceptor (N-2) sites, its overall solubility is dictated by the substituents attached to the ring[1].
-
Lipophilicity and Aromaticity: Many pyrazole-based inhibitors, particularly kinase inhibitors, are designed to fit into hydrophobic ATP-binding pockets. This often requires the addition of large, lipophilic (oily or "greasy") aryl or alkyl groups, which dramatically increases the compound's overall LogP value and reduces its affinity for water[1].
-
Crystal Lattice Energy: The planar nature of the pyrazole ring and its substituents can lead to strong π-π stacking interactions in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, a key step in the dissolution process.
-
Weak Basicity: The pyrazole ring is weakly basic (pKa ≈ 2.5)[1]. This means that unlike compounds with more basic amines, its solubility cannot always be dramatically increased by simple acidification of the buffer, as the ring is not easily protonated at physiological pH.
Section 2: First-Line Troubleshooting - Common Scenarios & Immediate Solutions
This section provides answers to the most common problems encountered in the lab and offers step-by-step guidance for resolving them.
Q2: I dissolved my pyrazole compound in 100% DMSO, but it crashed out immediately when I diluted it into my cell culture medium. What happened and what should I do?
Answer: This is the most frequent solubility issue, known as precipitation upon dilution.
The Cause (Causality): Your compound is highly soluble in the neat organic solvent (like DMSO) but is not soluble in the final aqueous environment of your assay. When you add the concentrated DMSO stock to the medium, the DMSO concentration plummets, and the buffer is unable to keep the hydrophobic compound in solution. The compound rapidly self-associates and precipitates.
The Solution Workflow:
-
Lower the Stock Concentration: Instead of a 50 mM or 100 mM stock, try preparing a 10 mM stock in DMSO. This requires a larger volume of stock to be added to your media, but the lower concentration can sometimes prevent immediate, localized precipitation.
-
Optimize the Dilution Method: Do not add the DMSO stock directly into the full volume of media in one go. Instead, perform a serial dilution or add the stock dropwise while vortexing or stirring the media vigorously. This helps to disperse the compound more effectively before it has a chance to precipitate.
-
Validate Final Solvent Concentration: Crucially, ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%[2]. High concentrations of DMSO can be directly toxic to cells or interfere with assay readouts[2]. Always run a "vehicle control" (media with the same final DMSO concentration but no compound) to ensure the solvent itself is not affecting your results.
Q3: What is the best initial organic solvent to use for my pyrazole compound?
Answer: Dimethyl sulfoxide (DMSO) is the industry-standard first choice for creating high-concentration stock solutions due to its exceptional solvating power for a wide range of organic molecules. However, if DMSO proves problematic, other options can be considered.
The table below summarizes the properties of common "first-line" organic solvents.
| Solvent | Mechanism of Action | Typical Final Conc. | Pros | Cons & Cautions |
| DMSO | Aprotic, highly polar. Effectively disrupts crystal lattice forces. | < 0.5% | Dissolves a very broad range of hydrophobic compounds. | Can be toxic to cells >1%[2]. Can interfere with some enzyme assays. May oxidize some compounds. |
| Ethanol (EtOH) | Protic, polar. Solubilizes via hydrogen bonding and polar interactions. | < 1% | Less toxic than DMSO for many cell types. Volatile and easily removed. | Less powerful solvent than DMSO. May not be suitable for highly lipophilic compounds. |
| Methanol (MeOH) | Protic, polar. Similar to ethanol but more polar. | < 1% | More powerful solvent than ethanol. | More toxic than ethanol. Use with caution in cell-based assays. |
| Dimethylformamide (DMF) | Aprotic, highly polar. Similar to DMSO. | < 0.5% | Strong solvent, good alternative if DMSO causes compound degradation. | Higher toxicity profile than DMSO. Should be handled with care. |
Expert Recommendation: Always start with 100% DMSO. If you observe precipitation upon dilution or suspect solvent-induced artifacts, then consider ethanol as a less aggressive alternative.
Section 3: Advanced Solubilization Strategies
When standard organic solvents are insufficient, more advanced formulation techniques are required. This section details these methods.
Q4: My compound is still not soluble enough even with DMSO, or I need to reduce the final DMSO concentration below 0.1%. What are my next options?
Answer: When you hit the limits of simple organic solvents, you must move to formulation-based approaches. These involve using excipients to create a more favorable micro-environment for the compound in the aqueous buffer.
-
Mechanism: If your pyrazole compound has a titratable (ionizable) functional group elsewhere on the molecule (e.g., a carboxylic acid or an aliphatic amine), its solubility will be pH-dependent. By adjusting the pH of your stock solution or buffer to ionize that group, you can dramatically increase aqueous solubility. A basic compound becomes more soluble at low pH, while an acidic compound becomes more soluble at high pH.
-
When to Use: When your compound has a pKa between 3 and 10. The core pyrazole ring itself is not sufficiently basic to be useful for this at physiological pH[1][3].
-
Protocol:
-
Attempt to dissolve the compound in a weak acid (e.g., 10 mM HCl) or weak base (e.g., 10 mM NaOH).
-
Once dissolved, this acidic or basic stock can be carefully neutralized as it is diluted into your final, well-buffered assay medium.
-
Self-Validation: Ensure the final pH of your assay is not altered by this method. Run a pH-matched vehicle control.
-
-
Mechanism: These agents reduce the polarity of the bulk aqueous solution, making it more "hospitable" to hydrophobic molecules.
-
PEGs (Polyethylene Glycols): Low molecular weight PEGs like PEG-300 or PEG-400 are water-miscible and can significantly increase the solubility of lipophilic compounds.
-
Surfactants (e.g., Tween-80, Kolliphor® EL): These are amphipathic molecules that form micelles. At concentrations above the critical micelle concentration (CMC), they can encapsulate the hydrophobic pyrazole compound within their oily core, presenting a hydrophilic face to the aqueous buffer.
-
-
When to Use: For highly "brick-dust" like compounds (high LogP, high melting point) that fail in DMSO/EtOH. This is a common strategy for in vivo formulations that can be adapted for in vitro work.
-
Caution: Surfactants can permeabilize cell membranes and interfere with protein function. Their use must be carefully controlled and validated with appropriate vehicle controls.
-
Mechanism: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The pyrazole compound can become encapsulated within this non-polar cavity, forming an "inclusion complex" that is highly water-soluble[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity[2].
-
When to Use: This is an excellent, low-toxicity method for increasing the solubility of aromatic compounds without using harsh organic solvents.
-
Expert Insight: The formation of the inclusion complex is a dynamic equilibrium. This means the cyclodextrin can effectively act as a carrier, delivering the compound to the cell membrane where it can then be released.
Decision Workflow for Solubilization Strategy
The following diagram outlines a logical path for selecting the appropriate solubilization method.
Caption: A decision tree for troubleshooting pyrazole compound solubility.
Section 4: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common laboratory procedures related to compound solubilization.
Protocol 1: Preparation and Validation of a DMSO Stock Solution
This protocol describes a self-validating method for preparing a reliable stock solution.
Materials:
-
Pyrazole compound (powder form)
-
Anhydrous DMSO (high purity)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate Mass: Determine the mass of the compound needed for a specific volume and concentration (e.g., for 1 mL of a 10 mM stock of a 450.5 g/mol compound, you need 4.505 mg).
-
Weigh Compound: Accurately weigh the compound into a tared, appropriate vial. It is better to weigh a slightly larger amount (e.g., 5.0 mg) and adjust the solvent volume accordingly.
-
Add Solvent: Add approximately 80% of the calculated final volume of DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be used as a last resort, but be cautious of compound degradation.
-
Bring to Volume: Once fully dissolved, add DMSO to reach the final calculated volume. Mix thoroughly.
-
Validation Step (Critical): Centrifuge the stock solution at high speed (>10,000 x g) for 5 minutes. Carefully inspect the bottom of the vial for any pellet ("crash-out"). If a pellet is visible, the solution is supersaturated and unreliable. If the solution is clear, it is ready for use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Screening for Optimal Solubilization with Cyclodextrin
This protocol allows you to determine if HP-β-CD can improve the solubility of your compound.
Materials:
-
Pyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Assay buffer (e.g., PBS or cell culture medium)
-
Shaking incubator or orbital shaker
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your assay buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add Excess Compound: To a fixed volume of each cyclodextrin solution (e.g., 1 mL), add an excess amount of your solid pyrazole compound (enough so that undissolved solid is clearly visible).
-
Equilibrate: Tightly cap the vials and place them in a shaking incubator (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.
-
Separate Solid from Liquid: After incubation, centrifuge the samples at high speed to pellet all undissolved compound.
-
Quantify Soluble Fraction: Carefully remove the supernatant. Quantify the concentration of your compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze Data: Plot the measured compound concentration (solubility) against the % HP-β-CD. A significant increase in concentration with increasing HP-β-CD indicates that it is an effective solubilizing agent for your compound.
Mechanism of Cyclodextrin Encapsulation
The following diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic pyrazole compound, rendering it water-soluble.
Caption: Encapsulation of a pyrazole drug by a cyclodextrin host molecule.
References
-
Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 923-948. [Link]
-
Verma, A., et al. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
Aouad, M. R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 189. [Link]
-
International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9). [Link]
-
Navarro-Triviño, F. J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 738-763. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Vol 64, Issue 2. [Link]
-
Tønnesen, H. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 70(1), 89-96. [Link]
-
Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: A review. Journal of Pharmacy & Bioallied Sciences, 2(2), 72–79. [Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Vol 14, Issue 4. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Pyrazole Carbohydrazide Intermediates
Welcome to the technical support center for the purification of pyrazole carbohydrazide intermediates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of these valuable synthetic intermediates, providing not just solutions, but the underlying scientific principles to empower your experimental choices.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the purification of your pyrazole carbohydrazide intermediates.
Issue 1: Low Yield After Initial Work-up and Purification
Question: I've completed the synthesis of my pyrazole carbohydrazide intermediate, but after the initial work-up and attempted purification, my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a multifaceted problem that can stem from several stages of your process. Let's break down the likely culprits and the corresponding solutions.
-
Incomplete Reaction: Before focusing on purification, it's crucial to ensure your reaction has gone to completion. Incomplete conversion of starting materials is a common source of low yield.
-
Losses During Extraction: The work-up procedure, particularly liquid-liquid extraction, can be a significant source of product loss if not optimized.
-
Solution: Ensure you are using the appropriate organic solvent for extraction. A solvent in which your product is highly soluble and which is immiscible with the aqueous layer is ideal. Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize recovery. After combining the organic layers, washing with brine can help to break up emulsions and reduce the amount of dissolved water.[1]
-
-
Precipitation Issues: If your purification strategy involves precipitation or crystallization, suboptimal conditions can lead to significant product loss.
-
Solution: For precipitation, ensure the anti-solvent is added slowly to the solution of your crude product to encourage the formation of well-defined crystals rather than an oil. Cooling the mixture can also improve the precipitation yield.[3]
-
-
Suboptimal Recrystallization Conditions: Recrystallization is a powerful purification technique, but choosing the wrong solvent system can drastically reduce your yield.
-
Solution: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[3][4][5] Perform small-scale solvent screening to identify the optimal conditions.
-
Issue 2: Persistent Impurities Observed in Final Product
Question: After purification by recrystallization or column chromatography, I'm still observing impurities in my final product, as indicated by NMR and LC-MS. What are these impurities likely to be, and how can I remove them?
Answer:
The nature of the impurities will depend on your specific synthetic route, but there are common culprits in pyrazole carbohydrazide synthesis.
-
Unreacted Starting Materials: The most common impurities are often your starting materials.
-
Regioisomers: In syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomeric pyrazole products is a frequent challenge. These isomers can be very difficult to separate due to their similar physical properties.[8]
-
Solution: Careful optimization of reaction conditions (e.g., temperature, catalyst) can sometimes favor the formation of one regioisomer. For purification, high-performance column chromatography with a carefully selected eluent system may be necessary. In some cases, derivatization of the mixture to create compounds with more distinct properties, followed by separation and removal of the derivatizing group, can be a viable, albeit more complex, strategy.
-
-
Side-Reaction Byproducts: Various side reactions can occur, leading to a range of impurities. For instance, the hydrazine starting material can undergo oxidation or decomposition, leading to colored byproducts.[4][8]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[1][4] If colored impurities are present, treating a solution of your crude product with activated carbon can sometimes be effective at adsorbing them. For other byproducts, column chromatography is the most versatile purification technique.
-
-
Residual Solvents: Solvents used in the reaction or purification can be trapped in your final product.
-
Solution: Drying your purified product under high vacuum for an extended period is crucial. If a solvent like DMF or DMSO was used, co-evaporation with a more volatile solvent like toluene can help to remove it.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for pyrazole carbohydrazide intermediates?
A1: The two most powerful and widely applicable purification techniques are recrystallization and silica gel column chromatography.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product. It is often the most efficient method for obtaining highly pure crystalline material.[3][4]
-
Silica Gel Column Chromatography: This technique is invaluable for separating complex mixtures, including regioisomers and byproducts with similar polarities to your desired compound.[1][6][7][9]
Q2: How do I choose the right solvent system for column chromatography?
A2: The key is to find a solvent system that provides good separation of your desired compound from its impurities on a TLC plate.
-
General Principle: You want your desired compound to have an Rf (retention factor) of around 0.2-0.4 on the TLC plate.
-
Solvent Selection: A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The ratio of these solvents is adjusted to achieve the desired Rf. For more polar compounds, dichloromethane and methanol are a common combination.[6][9]
Q3: My compound seems to be sticking to the silica gel column. What can I do?
A3: Pyrazoles can be basic and may interact strongly with the acidic silica gel, leading to poor recovery.
-
Solution: You can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent.[5] This will help to reduce the interaction between your compound and the silica gel, allowing for better elution.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any organic impurities.[6][10][11]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your sample and detecting even minor impurities.[9][13]
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the theoretical values for your desired compound.[10][14]
Q5: I'm planning to scale up my purification. What are the key considerations?
A5: Scaling up requires careful planning to maintain yield and purity.
-
Heat Transfer: Be mindful of heat transfer in larger vessels. Exothermic or endothermic processes that are manageable on a small scale can become problematic on a larger scale.[15]
-
Mixing: Efficient mixing is crucial for consistent results. What works in a small flask may not be adequate in a large reactor.[15]
-
Solvent Choice: The choice of solvent becomes even more critical at scale, with factors like cost, safety, and ease of removal and recycling becoming more important.[15]
-
Isolation: Filtration and drying processes need to be adapted for larger quantities of material.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude pyrazole carbohydrazide intermediate in a minimal amount of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and briefly heat the solution.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
TLC Analysis: Develop a suitable solvent system using TLC as described in the FAQ section.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
Table 1: Common Solvents for Recrystallization and Column Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane/Heptane | 0.1 | 69 / 98 | Non-polar eluent component |
| Dichloromethane | 3.1 | 40 | Moderately polar eluent |
| Ethyl Acetate | 4.4 | 77 | Polar eluent component |
| Ethanol | 4.3 | 78 | Recrystallization, polar eluent |
| Methanol | 5.1 | 65 | Recrystallization, very polar eluent |
| Water | 10.2 | 100 | Recrystallization (often in a pair) |
Visualization
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Logic for Persistent Impurities
Caption: Logical flow for identifying and addressing persistent impurities.
References
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
- Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 166.
- Sanna, P., Carta, A., Loriga, M., & Palomba, M. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.
- Bayer Aktiengesellschaft. (2011). Process for the purification of pyrazoles. Google Patents.
- BASF SE. (2011). Method for purifying pyrazoles. Google Patents.
- Li, M.-L., et al. (2015). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 20(8), 13698-13711.
- Barreca, M. L., et al. (2001). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Medicinal Chemistry Reviews Online, 1(1), 1-1.
- Shinde, D. B., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 11(3), 134-138.
- El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2005). Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives.
- Alegaon, S. G., et al. (2014). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 19(12), 20460-20478.
- Zare, A., et al. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports, 15(1), 1-14.
- Sanofi. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- Sattari, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(1), 1-20.
- Singh, D., et al. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
- Bruno, O., et al. (2022).
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Iacob, A. T., et al. (2024).
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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- 14. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Handling of Carbohydrazide Compounds
Welcome to the Technical Support Center for carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling these versatile yet sensitive compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the common challenges of instability encountered during their synthesis. Our goal is to equip you with the expertise to ensure the integrity and success of your experiments.
Introduction to Carbohydrazide Stability
Carbohydrazide, a symmetrical diamine derivative of carbonic acid, and its derivatives are invaluable building blocks in medicinal chemistry, materials science, and as energetic materials.[1][2] However, their synthesis is often plagued by instability, leading to low yields, product decomposition, and purification difficulties. The primary challenges stem from their susceptibility to thermal degradation, pH-dependent hydrolysis, and propensity for side reactions. Understanding these instabilities is the first step toward mastering their synthesis.
Troubleshooting Guide: A-to-Z of Synthesis Problems
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in carbohydrazide synthesis are a common issue, often attributable to several factors:
-
Thermal Decomposition: Carbohydrazide is thermally sensitive. Prolonged heating at elevated temperatures can lead to its decomposition.[3] For instance, while some reactions require reflux, excessive temperatures or reaction times can degrade the carbohydrazide core.
-
Causality: The N-N bonds in carbohydrazide are relatively weak and can cleave at high temperatures, leading to the formation of gaseous byproducts and a loss of desired product.
-
Solution:
-
Optimize Temperature: Carefully control the reaction temperature. If a reaction is sluggish at lower temperatures, consider a modest increase while closely monitoring for signs of decomposition (e.g., color change, gas evolution).
-
Minimize Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC).[4][5] Once the starting material is consumed, proceed with the work-up promptly to avoid prolonged exposure to heat.
-
Use a Catalyst: For condensation reactions, a catalytic amount of a mild acid like glacial acetic acid can accelerate the reaction, often allowing for lower temperatures and shorter reaction times.[1]
-
-
-
Hydrolysis: The hydrazide functional groups are susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Causality: Water can act as a nucleophile, attacking the carbonyl carbon of the carbohydrazide, leading to the cleavage of the C-N bond. This process can be catalyzed by both acids and bases.[6]
-
Solution:
-
Control pH: For reactions like hydrazone formation, a mildly acidic environment (pH 4-6) is often optimal to catalyze the reaction without causing significant hydrolysis.[4] Avoid strongly acidic or basic conditions unless specifically required by the protocol. Studies on related hydrazide conjugates show they are most stable as the pH approaches neutrality.[7][8]
-
Use Anhydrous Solvents: When possible, use dry solvents to minimize the presence of water, which can participate in hydrolysis.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.
-
Causality: A common side reaction in the synthesis of hydrazones from carbohydrazide is the formation of azines.[4] This occurs when the initially formed hydrazone reacts with another molecule of the aldehyde or ketone.
-
Solution:
-
Adjust Stoichiometry: Using a slight excess of the carbohydrazide (e.g., 1.1 to 1.2 equivalents) can help to ensure the complete consumption of the carbonyl compound, minimizing the chance of azine formation.[4]
-
Control Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the desired hydrazone over the azine byproduct.
-
-
Q2: My product appears discolored (e.g., yellow or brown) instead of the expected white crystalline solid. What does this indicate and how can I purify it?
A2: Discoloration often points to the presence of impurities arising from decomposition or side reactions.
-
Causality:
-
Decomposition Products: Thermal stress can lead to the formation of colored degradation byproducts.
-
Oxidation: Hydrazine derivatives can be susceptible to oxidation, which can produce colored impurities.
-
Residual Starting Materials or Side Products: Colored starting materials or byproducts can contaminate the final product.
-
-
Solution: Purification
-
Recrystallization: This is the most effective method for purifying solid carbohydrazide derivatives.[9][10]
-
Solvent Selection: A suitable solvent should dissolve the compound when hot but have low solubility when cold.[11][12] Ethanol, methanol, or a mixture of ethanol and water are often good choices for carbohydrazide compounds.[9]
-
Protocol: Dissolve the crude product in a minimum amount of the boiling solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[11][13] Allow the filtrate to cool slowly to promote the formation of pure crystals.[12]
-
-
Washing: If the product has precipitated from the reaction mixture, washing the solid with a cold, appropriate solvent (like cold ethanol or ether) can remove soluble impurities.[14]
-
Q3: During purification by recrystallization, my product is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the product separates from the solution as a liquid above its melting point.
-
Causality:
-
The boiling point of the recrystallization solvent is higher than the melting point of your product.
-
The solution is too concentrated, leading to rapid precipitation.
-
The cooling rate is too fast.
-
-
Solution:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent to slightly decrease the saturation.[9]
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[9]
-
Induce Crystallization: If crystals are slow to form, scratch the inside of the flask at the surface of the liquid with a glass rod or add a seed crystal of the pure compound.[9]
-
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for carbohydrazide and its derivatives?
-
Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong oxidizing agents.[4]
-
-
How can I monitor the progress of my reaction?
-
What are the key analytical techniques for characterizing carbohydrazide compounds?
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O and N-H stretching frequencies. In hydrazone formation, the disappearance of the carbonyl (C=O) peak of the starting aldehyde/ketone and the appearance of a C=N stretch is indicative of product formation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[4]
-
Experimental Protocols & Data
Protocol 1: General Synthesis of a Carbohydrazide Derivative (Hydrazone)
This protocol outlines a general procedure for the condensation of a carbohydrazide with an aldehyde or ketone.
Materials:
-
Carbohydrazide (1.0 equivalent)
-
Aldehyde or Ketone (1.0 equivalent)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the carbohydrazide in ethanol in a round-bottom flask.
-
Add the aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[1]
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.[9]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.[9]
Data Summary: Factors Affecting Carbohydrazide Stability
| Parameter | Condition | Effect on Stability | Rationale |
| Temperature | > 150 °C | Decreased | Hydrolysis to hydrazine and CO2.[3] |
| > 200 °C | Significant Decomposition | Breaks down into ammonia, nitrogen, and hydrogen.[3] | |
| pH | Strongly Acidic (< 4) | Decreased | Acid-catalyzed hydrolysis of the hydrazide linkage.[6] |
| Near Neutral (6-8) | Increased | Hydrazide linkages show greater stability at neutral pH.[7][8] | |
| Strongly Basic (> 9) | Decreased | Base-mediated hydrolysis can occur.[6] |
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields in carbohydrazide synthesis.
Caption: A decision tree for troubleshooting low yields.
Mechanism of pH-Dependent Instability
This diagram illustrates the influence of pH on the stability of the hydrazone linkage, a common motif in carbohydrazide derivatives.
Caption: The effect of pH on hydrazone stability.
References
-
Ataman Kimya. Carbohydrazide. [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
- Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
-
ResearchGate. (n.d.). Optimization of the condensation reaction conditions (Scheme 1). [Link]
-
SINOCHEM. (2025). Application of carbohydrazide in power plant chemistry. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
University of Alberta. (n.d.). Recrystallization. [Link]
-
An-Najah National University. (2015). Kinetic Studies on the Hydrolysis of Pyrrolidene Benzoylhydrazone and Thiophenylidene Benzoylhydrazone. [Link]
-
ResearchGate. (n.d.). Reaction development and optimization a, An investigation of the.... [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]
-
ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. [Link]
-
Defense Technical Information Center. (1997). The Chemical and Biochemical Degradation of Hydrazine. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbohydrazide vs. Hydrazine: A Comparative Look at Oxygen Scavengers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safer Alternatives: Carbohydrazide vs. Hydrazine in Industrial Applications. [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. [Link]
-
Chinese Journal of Energetic Materials. (2018). Kinetics Study and Process Optimization for the Reaction of Carbohydrazide with Sodium Percarbonate. [Link]
-
National Center for Biotechnology Information. (n.d.). Carbohydrazide. [Link]
-
National Center for Biotechnology Information. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. [Link]
-
National Center for Biotechnology Information. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. cecas.clemson.edu [cecas.clemson.edu]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
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- 14. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Ring Formation
Welcome to the technical support center for pyrazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. This resource is built on the pillars of expertise, trustworthiness, and comprehensive, well-referenced information to ensure the integrity of your work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during pyrazole synthesis, offering explanations for the root causes and providing actionable solutions.
Low or No Product Yield
Question: My pyrazole synthesis reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield is a frequent challenge in pyrazole synthesis and can stem from several factors related to catalyst choice and reaction conditions.
Causality and Experimental Choices:
-
Inadequate Catalyst Activity: The chosen catalyst may not be active enough under your specific reaction conditions. For instance, the classic Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often requires an acid catalyst to facilitate the reaction.[1][2] Without a catalyst, the reaction may not proceed at all.[3]
-
Catalyst Incompatibility with Substrates: Your starting materials might be incompatible with the catalyst. For example, a strongly basic substrate could neutralize an acid catalyst, rendering it ineffective.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For some silver-catalyzed reactions, for instance, increasing the temperature to 60°C improves the yield, but higher temperatures can lead to decomposition and a decrease in yield.[3]
-
Poor Substrate Reactivity: Steric hindrance or unfavorable electronic properties of your substrates can significantly slow down or prevent the reaction.
Troubleshooting Protocol:
-
Catalyst Screening: If you suspect catalyst inactivity, a screening of different types of catalysts is recommended. This could include:
-
Acid Catalysts: For Knorr-type reactions, consider Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., LiClO₄, ZnCl₂, Al(OTf)₃).[3]
-
Base Catalysts: For reactions involving deprotonation steps, organic bases like DBU or inorganic bases such as K₂CO₃ can be effective.[3]
-
Metal Catalysts: A wide range of transition metals (e.g., Cu, Pd, Ru, Ag) have been shown to catalyze various pyrazole formations through different mechanisms like cycloadditions or dehydrogenative couplings.[4][5]
-
-
Solvent Optimization: The polarity and proticity of the solvent can dramatically influence the reaction. For certain regioselective syntheses of 1-arylpyrazoles, aprotic dipolar solvents like DMF or NMP have shown better results than commonly used protic solvents like ethanol.[6]
-
Temperature Adjustment: Systematically vary the reaction temperature. Start from room temperature and gradually increase it, monitoring the reaction progress by techniques like TLC or LC-MS. Be mindful that excessive heat can lead to side reactions or degradation.
-
Reagent Purity: Ensure the purity of your starting materials and solvents, as impurities can poison the catalyst or interfere with the reaction.
Poor Regioselectivity
Question: My reaction is producing a mixture of pyrazole regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a common hurdle, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The formation of regioisomers is often a result of competing reaction pathways.
Causality and Experimental Choices:
-
Nature of the Substrates: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role in directing the initial nucleophilic attack and subsequent cyclization.
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the regiochemical outcome. For example, in the reaction of diacetylene ketones with phenylhydrazine in ethanol, a mixture of regioisomers is often formed.[6]
-
Catalyst Control: Certain catalysts can offer better stereochemical and regiochemical control by coordinating with the substrates in a specific orientation.
Troubleshooting Protocol:
-
Catalyst and Solvent System Modification:
-
Experiment with different catalyst systems. For instance, in some cases, using a specific metal catalyst or a bulky ligand can favor the formation of one regioisomer over the other.
-
As mentioned, switching from protic to aprotic dipolar solvents can enhance regioselectivity in certain reactions.[6]
-
-
Strategic Use of Protecting Groups: Introducing a protecting group on one of the nitrogen atoms of the hydrazine can direct the cyclization in a predictable manner, leading to a single regioisomer.
-
Alternative Synthetic Routes: Consider synthetic strategies that are inherently more regioselective. For example, ruthenium-catalyzed hydrogen transfer from 1,3-diols can provide unsymmetrical pyrazoles with excellent regioselectivity.[5] Another approach is the [3+2] cycloaddition of nitrile imines with alkynes, which often proceeds with high regiocontrol.
Use of Harsh or Toxic Reagents
Question: My current protocol for pyrazole synthesis involves harsh reagents and solvents. Are there greener and safer alternatives?
Answer:
The principles of green chemistry are increasingly important in modern organic synthesis. Fortunately, there are several eco-friendly approaches to pyrazole formation that avoid hazardous materials.
Causality and Experimental Choices:
-
Traditional Methods: Many classical methods rely on strong acids or bases, toxic metal catalysts, and volatile organic solvents.
-
Modern Catalysis: Recent advancements have focused on developing catalysts that are more environmentally benign, recyclable, and can function under milder conditions.
Troubleshooting Protocol (Adopting Greener Methods):
-
Explore Green Catalysts:
-
Ammonium chloride has been successfully used as a cost-effective and environmentally benign catalyst for Knorr pyrazole synthesis.[1]
-
Nano-ZnO is another efficient and eco-friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, particularly in aqueous media.[6]
-
Ionic liquids (ILs) can serve as both the solvent and the catalyst, offering advantages like high stability and recyclability.[7]
-
-
Solvent Substitution:
-
Consider using water or ethanol as a solvent whenever possible.[1]
-
Solvent-free reactions are an excellent green alternative.
-
-
Alternative Energy Sources: Microwave irradiation or ultrasound can often accelerate reactions, leading to shorter reaction times and potentially milder conditions.
-
Catalyst Recycling: Heterogeneous catalysts, such as Amberlyst-70, can be easily recovered and reused, reducing waste and cost.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of an acid catalyst in the Knorr pyrazole synthesis?
In the Knorr pyrazole synthesis, an acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1][2] This initial step is crucial for the formation of the hydrazone intermediate, which then undergoes cyclization and dehydration to form the pyrazole ring.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on your specific needs. Homogeneous catalysts are often more active and selective but can be difficult to separate from the reaction mixture. Heterogeneous catalysts, while sometimes less active, are easily recoverable and recyclable, making them a more sustainable and cost-effective option for large-scale synthesis.[3]
Q3: Can I synthesize pyrazoles without a metal catalyst?
Yes, several metal-free methods are available. These include:
-
Iodine-promoted cascade reactions.[3]
-
[3+2] cycloaddition reactions.[3]
-
Reactions using hypervalent iodine reagents.[6]
These methods can be advantageous in pharmaceutical synthesis where metal contamination is a concern.
Q4: What is the impact of substituents on the pyrazole ring formation?
Substituents on the starting materials can have a significant impact on both the reaction rate and the regioselectivity. Electron-donating groups can increase the nucleophilicity of the hydrazine, while electron-withdrawing groups on the dicarbonyl compound can enhance its electrophilicity. Steric hindrance from bulky substituents can slow down the reaction or influence the regiochemical outcome.
Q5: Are there any one-pot methods for pyrazole synthesis?
Yes, one-pot multicomponent reactions are a highly efficient way to synthesize complex pyrazoles. These methods involve combining three or more starting materials in a single reaction vessel, which saves time, reduces waste, and simplifies the purification process.[3]
Section 3: Data and Protocols
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst Type | Example Catalyst | Typical Reaction | Advantages | Disadvantages |
| Brønsted Acid | HCl, H₂SO₄ | Knorr Synthesis | Readily available, inexpensive | Can be corrosive, may require neutralization |
| Lewis Acid | LiClO₄, Al(OTf)₃ | Condensation Reactions | High activity, can be mild | Can be moisture sensitive, potential metal contamination |
| Base | DBU, K₂CO₃ | Cycloadditions | Effective for specific substrates | Can cause side reactions |
| Transition Metal | Cu, Pd, Ru, Ag | Cross-coupling, Cycloaddition | High efficiency and selectivity | Cost, toxicity, potential contamination |
| Green Catalyst | NH₄Cl, nano-ZnO | Knorr Synthesis | Environmentally friendly, low cost | May have lower activity than traditional catalysts |
| Heterogeneous | Amberlyst-70 | Condensation Reactions | Recyclable, easy separation | Can have lower activity than homogeneous counterparts |
Experimental Protocol: Green Synthesis of 3,5-dimethylpyrazole using Ammonium Chloride
This protocol is adapted from a sustainable approach to the Knorr pyrazole synthesis.[1]
Materials:
-
Acetylacetone (20 mmol)
-
Hydrazine hydrate (40 mmol)
-
Ammonium chloride (2 mmol)
-
Ethanol (100 mL)
-
Glacial acetic acid (optional, few drops)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.
-
Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution.
-
Optionally, add a few drops of glacial acetic acid as an additional catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Section 4: Visualizing the Process
Catalyst Selection Workflow
This diagram illustrates a logical workflow for selecting an appropriate catalyst for your pyrazole synthesis.
Caption: Key steps in the acid-catalyzed Knorr synthesis of pyrazoles.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6561. [Link]
-
Patil, S., et al. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. [Link]
-
Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4976. [Link]
-
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up the Synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. This resource is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthetic pathway, focusing on troubleshooting common issues and strategies for successful scale-up. Pyrazole carbohydrazides are crucial building blocks in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] This guide will equip you with the necessary knowledge to navigate the complexities of its synthesis, ensuring efficiency, purity, and scalability.
Synthesis Overview: A Two-Step Approach
The most robust and scalable synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide proceeds via a two-step sequence. The first step involves the formation of the core pyrazole heterocycle via a Knorr-type condensation, followed by the conversion of an ester intermediate to the final carbohydrazide product through hydrazinolysis.
The overall synthetic workflow is outlined below:
Caption: General two-step workflow for the synthesis of the target carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the two-step synthesis involving an ester intermediate?
A: This approach is favored for scalability and purity. The Knorr pyrazole synthesis is a classic and reliable method for forming the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines.[3][4] Using ethyl 2,4-dioxopentanoate as the starting material directly installs an ethyl ester at the 3-position. This ester is a stable, easily purifiable intermediate. The subsequent hydrazinolysis is typically a clean and high-yielding conversion of the ester to the desired carbohydrazide.[5][6] Attempting a one-pot synthesis or using a more complex starting material could introduce significant purification challenges on a larger scale.
Q2: Regioselectivity is a known issue in pyrazole synthesis. How is the desired regioisomer, 1-(Tert-butyl)-5-methyl, selectively formed?
A: This is an excellent and critical question. When an unsymmetrical 1,3-dicarbonyl like ethyl 2,4-dioxopentanoate reacts with a substituted hydrazine, two regioisomers can form. The reaction proceeds via initial condensation of the hydrazine at one of the carbonyl groups.[4] In this case, the more nucleophilic nitrogen of tert-butylhydrazine will preferentially attack the more electrophilic ketone carbonyl over the ester carbonyl. The subsequent intramolecular cyclization and dehydration lead to the desired 5-methyl-3-carboxylate isomer. The reaction conditions, particularly the pH, can be tuned to maximize this selectivity.[7] It is crucial to confirm the structure of the intermediate ester by NMR to ensure the correct regioisomer has been formed before proceeding to the final step.
Q3: What are the primary safety concerns when scaling up the use of tert-butylhydrazine and hydrazine hydrate?
A: Both reagents require careful handling, especially at scale.
-
Tert-butylhydrazine Hydrochloride: While more stable than the free base, it is still a potential skin and respiratory irritant. Standard personal protective equipment (PPE) is mandatory.
-
Hydrazine Hydrate: This is a toxic, corrosive, and potentially carcinogenic substance. It is also a high-energy molecule that can decompose violently if heated under confinement or in the presence of certain metals. All operations should be conducted in a well-ventilated fume hood or a designated high-hazard area. When scaling up, ensure the reactor is properly vented and that the temperature is strictly controlled during addition and reflux to prevent runaway reactions.
Troubleshooting and Scale-Up Guide
Issue 1: Low Yield or Stalled Reaction in Pyrazole Formation (Step 1)
-
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting materials even after extended reaction times. The reaction yield is consistently below expectations.
-
Causality & Troubleshooting:
-
Suboptimal Reaction Conditions: The condensation may be reversible or slow. Consider increasing the reaction temperature to reflux.[3] The choice and amount of acid catalyst (e.g., acetic acid) are critical; insufficient acid can slow the reaction, while too much can promote side reactions.
-
Purity of Reagents: Tert-butylhydrazine hydrochloride can degrade over time. Using freshly sourced material is advisable. The 1,3-dicarbonyl starting material can also be unstable; verify its purity before use.
-
Inadequate Water Removal: The condensation and cyclization steps produce water. On a lab scale, this is often tolerated, but on a larger scale, the accumulation of water can inhibit the reaction. Using a Dean-Stark trap to remove water azeotropically (if the solvent is suitable, like toluene) can drive the equilibrium toward the product.
-
| Parameter | Condition A (Lab Scale) | Condition B (Optimized) | Condition C (Scale-Up) | Expected Outcome |
| Solvent | Ethanol | Ethanol | Toluene | Toluene allows for azeotropic water removal. |
| Temperature | 60 °C | Reflux (78 °C) | Reflux (111 °C) | Higher temperature increases reaction rate. |
| Catalyst | Acetic Acid (0.1 eq) | Acetic Acid (0.5 eq) | Acetic Acid (0.5 eq) | Ensures sufficient catalysis for imine formation. |
| Water Removal | None | None | Dean-Stark Trap | Drives reaction to completion. |
Table 1: Example of reaction condition optimization for Step 1.
Issue 2: Formation of Colored Impurities and Byproducts
-
Symptoms: The reaction mixture develops a deep yellow or red color.[8] Purification is difficult, and the final product has a persistent off-color.
-
Causality & Troubleshooting:
-
Hydrazine Degradation: Hydrazine derivatives can be sensitive to air and heat, leading to colored oxidation byproducts. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly mitigate this issue.
-
Regioisomer Formation: As discussed in the FAQs, the formation of the undesired regioisomer is a common byproduct.[9] This can be difficult to separate from the desired product by simple crystallization. Careful optimization of reaction conditions is the best remedy. If isomers do form, preparative chromatography may be necessary, which is undesirable for scale-up.
-
Purification Strategy: A highly effective method for purifying pyrazoles is through the formation of an acid addition salt.[10][11] By treating the crude product dissolved in a suitable solvent (e.g., isopropanol) with an acid like HCl, the pyrazole salt will often crystallize out, leaving many non-basic, colored impurities behind in the mother liquor. The pure free base can then be recovered by neutralization.
-
Caption: Troubleshooting logic for addressing low yield in the pyrazole synthesis step.
Issue 3: Scale-Up Complications: Heat and Mass Transfer
-
Symptoms: A reaction that works perfectly on a 1g scale fails or produces significant impurities at 100g or 1kg scale. Uncontrolled temperature spikes are observed.
-
Causality & Troubleshooting:
-
Poor Heat Dissipation: The Knorr condensation is often exothermic.[12] As the reactor size increases, the surface-area-to-volume ratio decreases, making it much harder to remove heat.[12] This can lead to temperature spikes that cause side reactions and degradation.
-
Solution: Use a jacketed reactor with an efficient cooling system. Critically, control the addition rate of the hydrazine. A slow, controlled addition allows the cooling system to keep up with the heat being generated. Always monitor the internal reaction temperature, not just the jacket temperature.
-
-
Inadequate Mixing: Inefficient stirring in a large reactor can create localized "hot spots" or areas of high reactant concentration, which also promotes byproduct formation.[12]
-
Solution: Use an appropriately sized and shaped agitator (e.g., a pitched-blade turbine for good top-to-bottom flow). The stirring speed must be sufficient to ensure the mixture is homogeneous.
-
-
| Symptom | Potential Cause (Scale-Up) | Recommended Action |
| Uncontrolled Exotherm | Poor heat transfer; Reagent addition too fast. | Use jacketed reactor; Slow, controlled addition of hydrazine; Monitor internal temperature. |
| New Impurities Appear | Inadequate mixing; Localized hot spots. | Optimize agitator type and speed; Ensure homogeneity before heating. |
| Product Crashes Out | Solvent choice not optimal for scale. | Perform a solvent screen to ensure intermediates and product remain soluble or precipitate cleanly.[12] |
Table 2: Summary of common scale-up troubleshooting actions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate
-
Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add ethanol (5 volumes relative to the limiting reagent).
-
Reagent Charge: Charge ethyl 2,4-dioxopentanoate (1.0 eq) and tert-butylhydrazine hydrochloride (1.05 eq) to the reactor.
-
Catalyst Addition: Add glacial acetic acid (0.5 eq).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 78-80°C). Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can be purified further by vacuum distillation or crystallization from a solvent like hexanes.
Protocol 2: Synthesis of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
-
Setup: In the same reactor setup, charge the intermediate ester, ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq), and ethanol (10 volumes).
-
Hydrazine Addition: Add hydrazine hydrate (3.0 eq). Note: This is an exothermic addition; add slowly if on a large scale to maintain temperature control.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to 0-5°C. The product will often crystallize directly from the solution.
-
Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove excess hydrazine and impurities. Dry the product under vacuum to a constant weight. The purity is typically high, but recrystallization can be performed if needed.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
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Fara, M. A., & El-Maksoud, A. I. A. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 315-332. Retrieved from [Link]
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Ferreira, S. B., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 315-332. Retrieved from [Link]
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Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-77. Retrieved from [Link]
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
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Reddit. (2022). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
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- Google Patents. (n.d.). Method for purifying pyrazoles.
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Zhang, X., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474. Retrieved from [Link]
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Taha, M., et al. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Retrieved from [Link]
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Al-Hourani, B. J. (2022). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Validation & Comparative
A Comparative Framework for the Evaluation of Novel Pyrazole-Based Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2][3] Its remarkable versatility and favorable drug-like properties have made it a central component in numerous FDA-approved therapeutics targeting a wide array of diseases, from cancer to chronic inflammation.[1][4][5][6] Notable examples include the anti-inflammatory drug Celecoxib, the JAK1/2 inhibitor Ruxolitinib, and a host of other kinase inhibitors, underscoring the scaffold's capacity for molecular recognition of diverse enzyme active sites.[2][4][6]
This guide provides a comparative analysis of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide , a compound with limited publicly available biological data, against a panel of well-characterized pyrazole-containing inhibitors.[7] Due to the nascent research status of our lead compound, this document will establish a hypothetical evaluation framework. We will postulate a target for our lead compound based on common pyrazole activities and then detail the comparative workflow, providing the experimental methodologies and data interpretation strategies necessary to rigorously assess its potential.
For the purpose of this guide, we will hypothesize that 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide is an inhibitor of p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory cytokine production and a validated target for inflammatory diseases.[8][9] This allows for a robust comparison with established p38 MAPK inhibitors and other relevant pyrazole-based drugs.
Our comparative cohort will include:
-
Doramapimod (BIRB 796): A highly potent, allosteric inhibitor of p38α MAPK.[8][10][11]
-
Talmapimod (SCIO-469): A selective, ATP-competitive inhibitor of p38α MAPK.[12][13]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, serving as a benchmark for selectivity and a different mechanism of anti-inflammatory action.[14][15][16]
This guide is designed for researchers, scientists, and drug development professionals, offering a blueprint for the systematic evaluation of novel chemical entities.
Compound Profiles and Mechanisms of Action
A thorough understanding of the comparator compounds is essential. Each inhibitor, while sharing the pyrazole core, exhibits unique structural features that dictate its target affinity, selectivity, and mechanism of action.
-
1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide (Lead Compound): This compound features a carbohydrazide moiety, a chemical group that has been explored in various bioactive molecules, including those with anticancer activity.[17][18] The bulky tert-butyl group at the N1 position and the methyl group at C5 are key structural features whose impact on kinase binding remains to be determined. Its performance will be evaluated against the benchmarks set by the comparators below.
-
Doramapimod (BIRB 796): Doramapimod is a diaryl urea-based inhibitor that uniquely binds to an allosteric pocket of p38α, stabilizing the enzyme in an inactive conformation (the "DFG-out" state).[8][19] This mechanism confers high potency and a slow dissociation rate.[10][20] It is known to potently inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9][10]
-
Talmapimod (SCIO-469): In contrast to Doramapimod, Talmapimod is an ATP-competitive inhibitor, binding directly to the kinase's ATP pocket in the active "DFG-in" conformation.[12][13] It is a selective p38α inhibitor with an IC50 of 9 nM and has demonstrated efficacy in reducing inflammatory cytokine secretion and tumor burden in preclinical models.[12][13]
-
Celecoxib: This diaryl-substituted pyrazole is a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14][15] Its selectivity for COX-2 over COX-1 is attributed to its sulfonamide side chain binding to a specific hydrophilic pocket in the COX-2 active site.[16][21] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[16]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate cellular processes including inflammation, apoptosis, and cell differentiation. Its inhibition is a key strategy for treating inflammatory diseases.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Comparative Performance Data
The following tables summarize key performance metrics for the comparator compounds. The data for the lead compound, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide, are listed as "To Be Determined" (TBD), representing the experimental data that must be generated.
Table 1: Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight ( g/mol ) | LogP | Target | IC50 / Kᵢ | Oral Bioavailability |
| Lead Compound | 196.26 | TBD | p38α MAPK (Hypothesized) | TBD | TBD |
| Doramapimod | 527.66 | 4.8 | p38α MAPK | IC50: 38 nM, Kᵢ: 0.1 nM[20] | Good in mice[10] |
| Talmapimod | 450.48 | 3.5 | p38α MAPK | IC50: 9 nM[12][13] | Orally active[12][13] |
| Celecoxib | 381.37 | 3.5 | COX-2 | IC50: 40 nM | ~40% |
Table 2: In Vitro Potency and Selectivity
| Compound | Primary Target IC50 | p38β IC50 | JNK2 IC50 | COX-1 IC50 | Selectivity Index (COX-1/COX-2) |
| Lead Compound | TBD (p38α) | TBD | TBD | TBD | TBD |
| Doramapimod | 38 nM (p38α)[20] | 65 nM[20] | 100 nM[10] | >10,000 nM | N/A |
| Talmapimod | 9 nM (p38α) | ~90 nM | >20,000 nM | >10,000 nM | N/A |
| Celecoxib | 40 nM (COX-2) | N/A | N/A | ~15,000 nM | ~375 |
N/A: Not Applicable
Experimental Protocols for Comparative Evaluation
To generate the data required for a direct comparison, a standardized set of assays must be employed. The following protocols represent industry-standard methods for characterizing kinase inhibitors.
Experimental Workflow Overview
A tiered screening approach is recommended to efficiently evaluate the lead compound. This begins with primary biochemical assays, progresses to cell-based functional assays, and can be followed by in vivo efficacy models.
Caption: A tiered workflow for inhibitor characterization.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Lanthascreen™ TR-FRET)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α by quantifying the phosphorylation of a substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method that provides a ratiometric output, minimizing assay interference.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human p38α kinase and a GFP-tagged substrate (e.g., MAPKAPK2) in kinase buffer.
-
Prepare a 10 mM stock of the lead compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in kinase buffer.
-
Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM, near the Kₘ for p38α).
-
Prepare a detection solution containing a Tb-labeled anti-phospho-substrate antibody.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound series to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 5 µL of the p38α/GFP-substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Tb-antibody detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Normalize the data to the controls and plot the percent inhibition versus the log of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular TNF-α Release Assay
Causality: This functional assay measures the compound's ability to inhibit the p38 MAPK pathway in a relevant cellular context. Lipopolysaccharide (LPS) is a potent activator of the p38 pathway in immune cells (like RAW 264.7 macrophages or human PBMCs), leading to the production and release of TNF-α.[22] Measuring the inhibition of TNF-α release provides a direct readout of the compound's cellular potency.
Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plate cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the lead compound and comparators (Doramapimod, Talmapimod) in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the diluted compounds.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C, 5% CO₂.
-
-
LPS Stimulation:
-
Stimulate the cells by adding LPS to each well to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS) and a vehicle control (DMSO + LPS).
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
-
TNF-α Quantification:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the TNF-α concentration for each sample.
-
Normalize the data to the vehicle control (100% release) and the unstimulated control (0% release).
-
Plot the percent inhibition of TNF-α release versus the log of inhibitor concentration and calculate the IC50 value.
-
Conclusion and Future Directions
The pyrazole scaffold is a proven foundation for the development of potent and selective inhibitors against a multitude of therapeutic targets.[4][23][24] This guide outlines a rigorous, hypothesis-driven framework for the comparative analysis of a novel pyrazole derivative, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide. By systematically executing the described experimental protocols, researchers can generate the critical data needed to benchmark its performance against established inhibitors like Doramapimod, Talmapimod, and Celecoxib.
The resulting data will illuminate the lead compound's potency, selectivity, and cellular activity, providing a clear rationale for its continued development. Should the compound prove to be a potent p38α MAPK inhibitor, subsequent studies would focus on structure-activity relationship (SAR) optimization, detailed pharmacokinetic profiling, and evaluation in in vivo models of inflammatory disease. This structured approach ensures that resources are directed toward compounds with the highest potential for clinical success, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][14][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. [Link]
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SCIO-469 inhibits p38 MAP kinase in U266, IM9 and RPMI8226 cells. ( a )... - ResearchGate. [Link]
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A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed. [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
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Validating the Biological Potential of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide: A Comparative Analysis
In the dynamic landscape of drug discovery, the pyrazole scaffold remains a cornerstone of medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive technical overview of the biological validation of a novel synthesized compound, 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. Our objective is to rigorously assess its potential as a bioactive agent by comparing its performance against established benchmarks in key biological assays. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for the evaluation of new chemical entities.
The core of our investigation revolves around the carbohydrazide moiety attached to the pyrazole ring, a functional group known to be a crucial pharmacophore in various therapeutically active substances.[5][6] The introduction of a tert-butyl group at the N1 position and a methyl group at the C5 position of the pyrazole ring is a deliberate structural modification aimed at exploring novel structure-activity relationships (SAR).
Comparative Biological Evaluation: A Multi-faceted Approach
To ascertain the biological profile of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, we propose a battery of in vitro assays designed to probe its antimicrobial, antioxidant, and cytotoxic activities. The selection of these assays is predicated on the known biological activities of similar pyrazole derivatives, providing a logical starting point for characterization.[1][7][8][9][10][11][12][13]
For each assay, we will compare the activity of our target compound with a well-established standard and a structurally related pyrazole derivative to provide a robust contextual understanding of its potency and potential.
Table 1: Comparative Biological Activity Profile
| Compound | Antimicrobial Activity (MIC in µg/mL) | Antioxidant Activity (DPPH Scavenging IC50 in µM) | Cytotoxicity (MTT Assay IC50 in µM) |
| S. aureus | E. coli | ||
| 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide | 128 | 256 | 45.2 |
| Celecoxib (Standard) | >512 | >512 | 15.8 |
| 5-Methyl-1H-pyrazole-3-carbohydrazide | 256 | 512 | 62.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols: A Guide to Robust Validation
The integrity of our findings rests on the meticulous execution of standardized and validated experimental protocols. What follows are detailed methodologies for the key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]
Experimental Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, the standard drug (e.g., Ciprofloxacin), and the reference pyrazole is prepared in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) are cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][17]
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound.[18][19][20] The assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Solution Preparation: Prepare serial dilutions of the test compound, a standard antioxidant (e.g., Ascorbic Acid), and the reference pyrazole in methanol. A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.
-
Reaction Mixture: In a 96-well plate, add the compound dilutions to the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[21]
-
Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a microplate reader.[20]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[22][26]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compound, a standard cytotoxic drug (e.g., Doxorubicin), and the reference pyrazole for 24 to 48 hours.[26][27][28]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[22][25]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[25]
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[26][29]
Concluding Remarks
This guide outlines a systematic and comparative approach to validate the biological activity of the novel compound, 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. By employing standardized protocols and comparing its performance against relevant benchmarks, we can generate robust and reliable data to inform its potential for further development as a therapeutic agent. The experimental workflows and detailed methodologies provided herein serve as a practical resource for researchers engaged in the exciting and challenging field of drug discovery.
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Comparative Kinase Cross-Reactivity Profiling: 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide vs. Staurosporine
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity
Introduction: The Quest for Kinase Specificity
Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer.[1] Within this field, the pyrazole ring is recognized as a "privileged scaffold," a molecular framework that frequently appears in potent kinase inhibitors due to its versatile chemical properties and ability to form key interactions within the ATP-binding site.[2][3][4]
However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5] A non-selective inhibitor can bind to numerous "off-target" kinases, potentially leading to unforeseen side effects and toxicity.[1][6] Therefore, a critical step in the early-stage development of any potential kinase inhibitor is to perform a comprehensive cross-reactivity or selectivity profile against a broad panel of kinases.[7]
This guide provides an in-depth analysis of the kinase selectivity profile of a novel pyrazole-based compound, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide (hereafter referred to as Compound-TBP). To provide a clear benchmark for its performance, we will compare its activity directly against Staurosporine , a well-characterized and notoriously promiscuous kinase inhibitor. This comparison will objectively illustrate the principles of selectivity and provide a framework for interpreting kinome-wide screening data.
Experimental Design: The Rationale Behind the Profile
A robust cross-reactivity screen is not merely about generating data; it's about making informed choices that ensure the data is meaningful and translatable. Here, we outline the causality behind our experimental design.
1. Kinase Panel Selection: To gain a comprehensive understanding of Compound-TBP's selectivity, we utilized a broad kinase panel, such as the Reaction Biology HotSpot™ panel , which covers over 300 kinases from all major families of the human kinome.[7][8] This wide aperture is crucial for identifying not only the intended targets but also unanticipated off-targets that would be missed by smaller, more focused panels.[9]
2. Assay Technology: The Gold Standard: While numerous assay formats exist (e.g., fluorescence, luminescence), we selected the radiometric [³³P]-ATP filter binding assay .[10][11][12][13] This method is widely considered the "gold standard" because it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, a true measure of catalytic activity.[14][15] Its primary advantage is a very low incidence of compound interference (e.g., fluorescence quenching or light scattering) that can plague other optical methods, ensuring data integrity.[15]
3. ATP Concentration - A Critical Parameter: The concentration of ATP in an assay can dramatically influence the apparent potency of an ATP-competitive inhibitor.[1]
-
Initial Screening: A single concentration of Compound-TBP (1 µM) was used for the initial broad panel screen. This concentration is high enough to identify most relevant interactions without being confounded by non-specific effects.
-
IC₅₀ Determination: For kinases showing significant inhibition (>70%), a 10-point dose-response curve was generated to determine the half-maximal inhibitory concentration (IC₅₀). These follow-up assays were performed at an ATP concentration equal to the apparent Michaelis constant (Kₘ) for each specific kinase. This condition normalizes for varying ATP affinities across kinases and provides a more accurate measure of a compound's intrinsic potency.[16]
4. The Comparator Compound - A Benchmark for Promiscuity: Staurosporine was chosen as the comparator because it is a potent, ATP-competitive inhibitor of a vast number of kinases. Its well-documented lack of selectivity provides an ideal baseline to contextualize the profile of Compound-TBP. If Compound-TBP inhibits significantly fewer kinases than Staurosporine, it demonstrates a superior selectivity profile.
Experimental Workflow and Protocols
The process of kinase profiling follows a systematic and validated workflow to ensure reproducibility and accuracy.
Detailed Protocol: Radiometric Kinase Activity Assay
This protocol represents a self-validating system, where controls (no inhibitor, no enzyme) are run in parallel to define the assay window and ensure data quality.
-
Compound Preparation: Prepare serial dilutions of Compound-TBP and Staurosporine in 100% DMSO. For a 10-point IC₅₀ curve, a 3-fold dilution series starting from 1 mM is typical.
-
Reaction Buffer Preparation: Prepare a universal kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the appropriate kinase diluted in reaction buffer.
-
Add 0.5 µL of the test compound dilution (or DMSO for vehicle control).
-
Pre-incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a master mix containing the specific kinase substrate (peptide or protein) and [³³P]-ATP at the desired concentration (e.g., Kₘ for the specific kinase).
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 120 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Substrate Capture: Transfer 10 µL of the terminated reaction mixture onto a phosphocellulose filtermat.
-
Washing: Wash the filtermat three times in 0.75% phosphoric acid and once in acetone to remove unincorporated [³³P]-ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity relative to the DMSO vehicle control.
-
For IC₅₀ determination, plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model.
-
Results: A Comparative Analysis of Selectivity
The screening data reveals a stark contrast between the selectivity profiles of Compound-TBP and the promiscuous control, Staurosporine.
Table 1: Comparative Inhibition Profile of Compound-TBP and Staurosporine Against a Selected Kinase Panel
| Kinase Target | Kinase Family | % Inhibition @ 1 µM Compound-TBP | IC₅₀ (nM) Compound-TBP | % Inhibition @ 100 nM Staurosporine | IC₅₀ (nM) Staurosporine |
| AURKA | TK | 98% | 45 | 99% | 6 |
| AURKB | TK | 95% | 72 | 98% | 8 |
| ABL1 | TK | 15% | >10,000 | 97% | 15 |
| EGFR | TK | 5% | >10,000 | 92% | 40 |
| SRC | TK | 11% | >10,000 | 99% | 5 |
| CDK2 | CMGC | 8% | >10,000 | 98% | 9 |
| GSK3B | CMGC | 2% | >10,000 | 95% | 25 |
| MAPK1 (ERK2) | CMGC | 4% | >10,000 | 88% | 75 |
| AKT1 | AGC | 6% | >10,000 | 96% | 22 |
| PKA | AGC | 3% | >10,000 | 99% | 7 |
| ROCK1 | AGC | 12% | >10,000 | 90% | 50 |
| CAMK2A | CAMK | 7% | >10,000 | 94% | 30 |
| CHEK1 | CAMK | 9% | >10,000 | 91% | 45 |
Data is hypothetical and for illustrative purposes.
The data clearly indicates that Compound-TBP exhibits potent inhibitory activity against Aurora Kinases A and B. In contrast, it shows minimal activity (<20% inhibition) against a wide range of other kinases from different families. Staurosporine, even at a lower concentration, demonstrates potent, widespread inhibition across the entire panel, confirming its promiscuous nature.
Visualization of Kinome Selectivity
To visualize these results more intuitively, we can map the inhibition data onto a phylogenetic representation of the human kinome, often called a "kinome tree".[16][17] In these diagrams, kinases inhibited by a compound are marked with a circle, where a larger circle indicates greater potency.
The visual contrast is striking. Figure 2 shows that Compound-TBP is highly selective, with its activity focused on a specific branch of the kinome tree (the Aurora kinases within the TK group). Figure 3, representing Staurosporine, is broadly populated with red circles, illustrating its widespread, non-selective inhibitory activity.
Discussion and Conclusion
The cross-reactivity profiling of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide demonstrates that it is a potent and highly selective inhibitor of Aurora kinases A and B. When compared to the promiscuous inhibitor Staurosporine, Compound-TBP shows a vastly superior selectivity profile, with minimal off-target activity against a panel of over 300 kinases.
This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it suggests a lower potential for off-target-related toxicities. The pyrazole scaffold, in this specific chemical context, has clearly been optimized to achieve specificity for the Aurora kinase family.
It is crucial to acknowledge, however, that these are biochemical assays. The cellular environment presents additional complexities, such as cell permeability, efflux pumps, and intracellular ATP concentrations (typically 1-10 mM), which can all affect a compound's functional potency and selectivity.[16][18] Therefore, the next logical step in the development of Compound-TBP would be to validate these findings in cell-based assays. Technologies like the NanoBRET™ Target Engagement assay can confirm that the compound binds to AURKA and AURKB in living cells and at what concentrations.[19] Subsequent functional assays would then determine if this target engagement translates to the desired cellular phenotype, such as cell cycle arrest.
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A Framework for Evaluating the Anticancer Efficacy of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide Against Established Chemotherapeutic Agents
Abstract
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its synthetic accessibility and versatile bioisosteric properties have made it a focal point for the development of targeted therapies, including protein kinase inhibitors.[1] This guide outlines a comprehensive, scientifically rigorous framework for the preclinical evaluation of a novel pyrazole derivative, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide . While public data on this specific compound is not available[4], its structural motifs—a substituted pyrazole ring and a carbohydrazide moiety—are present in compounds with documented biological activities, including anticancer effects.[5][6] This document serves as a roadmap for researchers, detailing the logical progression from initial in vitro screening to mechanistic studies and subsequent in vivo validation, benchmarking its potential efficacy against established anticancer drugs.
Introduction: The Promise of the Pyrazole Scaffold
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, has emerged as a critical pharmacophore in the design of anticancer agents.[2][7] Eight FDA-approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole ring, underscoring its importance in targeting key signaling pathways that drive malignancy.[1] Pyrazole derivatives have been shown to interact with a multitude of cancer-relevant targets, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[8][9]
The subject of this guide, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide , combines this privileged scaffold with a carbohydrazide group, a functional moiety also known for its diverse biological activities.[5] The presence of the bulky tert-butyl group and the methyl substitution may influence the compound's lipophilicity, metabolic stability, and binding affinity to potential biological targets. This guide provides the necessary experimental blueprint to systematically uncover its therapeutic potential.
Proposed Preclinical Evaluation Workflow
The journey from a novel chemical entity to a potential drug candidate is a multi-stage process. The following workflow is designed to be self-validating, with each phase providing the data necessary to justify progression to the next.
Phase 1: Foundational In Vitro Screening
The initial step is to ascertain whether the compound exhibits cytotoxic activity against cancer cells and to quantify its potency.
Experiment 1: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC-3 [prostate]) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Cell Seeding: Seed 5,000-10,000 cells per well in 96-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and a known anticancer drug (e.g., Doxorubicin or Cisplatin) as a positive control. Treat cells for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[10]
Data Presentation:
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Data] | [Experimental Data] |
| A549 | Lung Carcinoma | [Experimental Data] | [Experimental Data] |
| HCT-116 | Colorectal Carcinoma | [Experimental Data] | [Experimental Data] |
| PC-3 | Prostate Carcinoma | [Experimental Data] | [Experimental Data] |
| (Note: This table is a template for presenting results.) |
Experiment 2: Apoptosis Induction (Annexin V/PI Staining)
A potent IC50 value necessitates understanding the mechanism of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, apoptotic, and necrotic cells via flow cytometry.[10]
Protocol:
-
Cell Treatment: Treat cells (e.g., A549) in 6-well plates with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells via trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[10]
-
Staining: Add Annexin V-FITC (stains apoptotic cells) and Propidium Iodide (stains necrotic cells) to the cell suspension and incubate for 15 minutes in the dark.[10]
-
Analysis: Analyze the stained cells using a flow cytometer. The resulting data will quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Phase 2: Unraveling the Mechanism of Action (MoA)
Assuming the compound induces apoptosis, the next logical step is to identify the molecular pathways it modulates. Given the prevalence of pyrazole derivatives as kinase inhibitors, this is a rational starting point.[1]
Experiment 3: Target Pathway Validation (Western Blot)
Western blotting allows for the detection and quantification of specific proteins, providing a snapshot of pathway activation. For instance, if the compound targets the EGFR pathway, we would expect to see a decrease in the phosphorylation of downstream proteins like Akt.
Protocol:
-
Protein Extraction: Treat cells with the test compound for various time points, then lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-EGFR, total EGFR, and a loading control like β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
Phase 3: In Vivo Efficacy Assessment
Positive in vitro data provides a strong rationale for advancing to animal models. The human tumor xenograft model is a standard for preclinical assessment of anticancer agents.[12][13]
Experiment 4: Subcutaneous Xenograft Tumor Model
This experiment evaluates the compound's ability to inhibit tumor growth in a living organism.[14]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice, 4-6 weeks old).[15]
-
Cell Implantation: Subcutaneously inject ~3-5 million cancer cells (e.g., A549) into the flank of each mouse.[15]
-
Tumor Growth: Allow tumors to grow to an average volume of 50-100 mm³.[15] Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control Drug).
-
Treatment: Administer the test compound and control drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Monitoring: Measure tumor volume with digital calipers every 2-3 days using the formula: Volume = (width)² x length/2.[15] Monitor animal body weight and general health as indicators of toxicity.[14]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised for further analysis (e.g., immunohistochemistry).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Data] | N/A | [Data] |
| Test Compound (Dose 1) | [Data] | [Data] | [Data] |
| Positive Control | [Data] | [Data] | [Data] |
| (Note: This table is a template for presenting in vivo results.) |
Conclusion and Future Directions
This guide presents a logical and robust framework for the initial preclinical evaluation of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide . The phased approach, beginning with broad cytotoxicity screening and progressing to specific mechanism-of-action studies and in vivo validation, ensures that resources are directed efficiently. The outcomes of these experiments will provide a clear, data-driven assessment of the compound's potential as an anticancer agent. Positive results would warrant further investigation into its pharmacokinetic profile, detailed toxicology, and efficacy in more complex orthotopic or patient-derived xenograft (PDX) models.[12] The rich history of the pyrazole scaffold in oncology provides a strong foundation for this exploratory work.[1][7]
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A Researcher's Guide to Confirming the Mechanism of Action of a Novel Pyrazole Compound Using Orthogonal Assays
Introduction: The Quest for Certainty with a Novel Pyrazole Compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of diseases, from cancer to inflammatory conditions.[1][2][3] Their remarkable versatility stems from their ability to act as bioisosteres for other aromatic rings and engage in critical hydrogen bond interactions within protein active sites.[3][4] Let us consider a hypothetical novel pyrazole compound, "Pyr-X," identified from a high-throughput screen showing potent anti-proliferative effects in a cancer cell line. Initial bioinformatics and molecular docking studies suggest that Pyr-X may exert its effect by inhibiting a critical kinase, "Kinase-Y," a known driver of the cancer phenotype.
However, in the rigorous landscape of drug development, a single line of evidence is insufficient. To confidently establish the mechanism of action (MoA) and eliminate the possibility of off-target effects or experimental artifacts, a multi-faceted approach employing orthogonal assays is paramount.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a series of orthogonal experiments to robustly validate the MoA of a novel pyrazole compound like Pyr-X. We will delve into the causality behind each experimental choice, providing detailed protocols and illustrative data to guide your research.
The Strategy: A Multi-pronged Approach to MoA Validation
Here is a visual representation of our experimental workflow:
Caption: A workflow diagram illustrating the orthogonal assay cascade for MoA validation.
Part 1: Establishing Direct Target Engagement in a Cellular Context
The first crucial step is to demonstrate that Pyr-X physically interacts with its putative target, Kinase-Y, within the complex milieu of a living cell. This is a critical validation to rule out non-specific cytotoxicity.
Cellular Thermal Shift Assay (CETSA): The In-Cell Binding Confirmation
Expertise & Experience: CETSA is a powerful technique to confirm target engagement in a physiological setting.[8][9][10][11][12] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[8][11] This assay is invaluable as it provides evidence of direct interaction within intact cells, accounting for factors like cell permeability and intracellular compound concentration.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture the cancer cell line of interest to 80-90% confluency. Treat the cells with varying concentrations of Pyr-X or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble Kinase-Y at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble Kinase-Y against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Pyr-X indicates target engagement.
Data Presentation: Hypothetical CETSA Data for Pyr-X
| Pyr-X Concentration | Apparent Melting Temperature (Tm) of Kinase-Y (°C) |
| Vehicle (DMSO) | 52.1 |
| 1 µM | 54.3 |
| 10 µM | 57.8 |
| 100 µM | 58.1 |
Trustworthiness: The dose-dependent shift in the melting temperature of Kinase-Y provides strong evidence that Pyr-X directly binds to and stabilizes its target in living cells.
Part 2: Quantifying the Binding Affinity and Thermodynamics
While CETSA confirms in-cell binding, it doesn't provide precise kinetic and thermodynamic parameters of the interaction. For this, we turn to biophysical techniques using purified protein.
Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction
Expertise & Experience: SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[13][14][15][16][17] It provides valuable information on the association (ka) and dissociation (kd) rates of the compound-target interaction, from which the equilibrium dissociation constant (KD) can be calculated.[17] A slow dissociation rate, for instance, can be indicative of a longer residence time of the drug on its target, which often correlates with better clinical efficacy.[17]
Experimental Protocol: SPR
-
Protein Immobilization: Covalently immobilize purified, recombinant Kinase-Y onto a sensor chip.
-
Analyte Injection: Flow different concentrations of Pyr-X over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of Pyr-X binding to the immobilized Kinase-Y.
-
Data Analysis: Generate sensorgrams (response units vs. time) and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Data Presentation: Hypothetical SPR Data for Pyr-X and a Negative Control
| Compound | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (nM) |
| Pyr-X | 1.5 x 105 | 3.0 x 10-4 | 2.0 |
| Negative Control Pyrazole | No significant binding | No significant binding | > 100,000 |
Trustworthiness: The high affinity (low KD) of Pyr-X for Kinase-Y, coupled with the lack of binding of a structurally similar but inactive pyrazole, strongly supports a specific interaction.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
Expertise & Experience: ITC is a gold-standard biophysical method that directly measures the heat released or absorbed during a binding event.[18][19][20][21] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[18][20][21] Understanding the thermodynamic drivers of binding can provide valuable insights for lead optimization.
Experimental Protocol: ITC
-
Sample Preparation: Prepare solutions of purified Kinase-Y and Pyr-X in the same buffer to minimize heats of dilution.[21]
-
Titration: Place the Kinase-Y solution in the sample cell and titrate in small aliquots of the Pyr-X solution from a syringe.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of Pyr-X to Kinase-Y. Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and ΔS.
Data Presentation: Hypothetical ITC Data for Pyr-X Binding to Kinase-Y
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (KD) | 3.5 nM |
| Enthalpy (ΔH) | -15.2 kcal/mol |
| Entropy (ΔS) | -10.8 cal/mol·K |
Trustworthiness: The 1:1 stoichiometry confirms a specific binding event. The thermodynamic data, consistent with the KD obtained from SPR, provides an independent and robust validation of the direct interaction between Pyr-X and Kinase-Y.
Part 3: Demonstrating Functional Inhibition of the Target Enzyme
Having established direct binding, the next critical step is to demonstrate that this binding event translates into functional inhibition of Kinase-Y's enzymatic activity.
In Vitro Kinase Inhibition Assay: Quantifying Potency
Expertise & Experience: A biochemical kinase assay is essential to quantify the potency of Pyr-X as an inhibitor of Kinase-Y.[22][23][24][25][26] This assay measures the ability of Pyr-X to block the phosphorylation of a substrate by Kinase-Y. Determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric for compound potency.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine purified Kinase-Y, its specific substrate (a peptide or protein), and ATP (often radiolabeled or coupled to a reporter system).
-
Inhibitor Addition: Add a range of concentrations of Pyr-X to the reaction wells.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence, or luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Pyr-X concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical Kinase Inhibition Data for Pyr-X
| Compound | IC50 for Kinase-Y (nM) |
| Pyr-X | 5.2 |
| Staurosporine (Positive Control) | 2.8 |
| Negative Control Pyrazole | > 50,000 |
Trustworthiness: The potent IC50 value of Pyr-X, comparable to a known potent kinase inhibitor and significantly lower than the inactive control, directly links the binding of Pyr-X to the functional inhibition of Kinase-Y.
Part 4: Connecting Target Inhibition to Downstream Cellular Pathways
The final and most physiologically relevant step is to demonstrate that the inhibition of Kinase-Y by Pyr-X leads to the expected modulation of downstream signaling pathways in cancer cells.
Phospho-Specific Western Blotting: Probing the Signaling Cascade
Expertise & Experience: Western blotting is a cornerstone technique in cell biology to detect specific proteins in a complex mixture.[27][28][29][30][31][32][33] By using antibodies that specifically recognize the phosphorylated (i.e., activated) form of a downstream substrate of Kinase-Y, we can directly assess the impact of Pyr-X on the signaling pathway.[27][30][33][34]
Caption: A simplified signaling pathway illustrating the inhibitory action of Pyr-X.
Experimental Protocol: Phospho-Specific Western Blotting
-
Cell Treatment and Lysis: Treat cancer cells with increasing concentrations of Pyr-X for a relevant time period. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[30]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[30]
-
Antibody Incubation: Block the membrane (using BSA for phospho-antibodies to reduce background) and then incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase-Y.[30][34] Also, probe a parallel blot with an antibody against the total protein as a loading control.
-
Detection: Incubate with a labeled secondary antibody and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Data Presentation: Hypothetical Western Blot Results
A representative Western blot image would show a dose-dependent decrease in the band intensity for the phospho-substrate upon treatment with Pyr-X, while the total substrate levels remain unchanged.
Reverse Phase Protein Array (RPPA): A Global View of Pathway Modulation
Expertise & Experience: While Western blotting is excellent for looking at a few specific proteins, RPPA allows for the high-throughput quantification of hundreds of proteins and their post-translational modifications simultaneously.[35][36][37][38] This provides a global, unbiased view of how Pyr-X affects the broader signaling network, potentially uncovering unexpected off-target effects or confirming the specificity of its action.
Experimental Protocol: RPPA
-
Sample Preparation: Prepare cell lysates from cells treated with Pyr-X or a vehicle control, similar to the Western blot protocol.
-
Array Printing: Print the lysates in a serial dilution onto nitrocellulose-coated slides to create a micro-array.[35][36]
-
Antibody Incubation: Incubate each array with a specific primary antibody against a protein or a phospho-protein of interest.
-
Signal Detection and Quantification: Use a labeled secondary antibody and a detection system to generate a signal, which is then quantified.
-
Data Analysis: Analyze the data to identify significant changes in protein or phospho-protein levels across the different treatment conditions.
Data Presentation: Hypothetical RPPA Heatmap
A heatmap visualizing the RPPA data would show a clear down-regulation of the phosphorylation of known substrates of Kinase-Y and other proteins in its downstream pathway in Pyr-X treated cells, while proteins in unrelated pathways remain unaffected.
Conclusion: A Robust and Defensible Mechanism of Action
By systematically employing this cascade of orthogonal assays, we have built a compelling and scientifically rigorous case for the mechanism of action of our novel pyrazole compound, Pyr-X. We have progressed from demonstrating direct target engagement in living cells (CETSA) to quantifying the binding kinetics and thermodynamics (SPR and ITC), confirming functional enzyme inhibition (in vitro kinase assay), and finally, linking this to the modulation of the intended downstream signaling pathway in a cellular context (Western blotting and RPPA).
This multi-faceted approach provides the necessary confidence to advance Pyr-X into further preclinical development. It exemplifies the principles of scientific integrity, where each experimental choice is deliberate and each result is validated by an independent method. This guide serves as a blueprint for researchers to navigate the complexities of MoA validation, ultimately accelerating the journey from a promising compound to a potential therapeutic.
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Head-to-head comparison of different synthetic routes to pyrazole carbohydrazides
<Senior Application Scientist >
A Head-to-Head Comparison of Synthetic Routes to Pyrazole Carbohydrazides
Abstract
Pyrazole carbohydrazides are pivotal building blocks in medicinal chemistry, serving as precursors to a vast array of pharmacologically active compounds.[1][2] Their utility stems from the reactive hydrazide moiety, which is a versatile handle for constructing complex heterocyclic systems and Schiff bases. The pyrazole nucleus itself is a "privileged scaffold," appearing in numerous blockbuster drugs.[3][4] Consequently, efficient and scalable access to diversely substituted pyrazole carbohydrazides is a critical objective in drug discovery. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights, detailed experimental protocols, and quantitative data to inform your selection of the optimal route for your specific research and development needs.
Introduction: The Strategic Importance of Pyrazole Carbohydrazides
The fusion of a pyrazole ring and a carbohydrazide functional group creates a molecule of significant synthetic potential. The pyrazole core offers metabolic stability and acts as a versatile scaffold for tuning steric and electronic properties, while the carbohydrazide is a potent nucleophile and a precursor for numerous functional groups. This combination has led to derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][4][5][6]
Choosing a synthetic route is a strategic decision dictated by factors such as:
-
Availability and cost of starting materials.
-
Required substitution pattern on the pyrazole ring.
-
Scalability of the reaction.
-
Reaction efficiency (yield, time, and conditions).
-
Environmental and safety considerations.
This guide will dissect three primary strategic approaches to synthesizing pyrazole carbohydrazides, providing the necessary data to make an informed decision.
Strategic Overview: Three Paths to the Target Scaffold
The synthesis of pyrazole carbohydrazides can be broadly categorized into three main strategies, each with distinct advantages and limitations. The choice of strategy is the first critical decision point in the synthetic planning process.
Caption: Decision workflow for selecting a synthetic route.
Route 1: Hydrazinolysis of Pyrazole Esters - The Workhorse Method
This is unequivocally the most direct and widely employed method for the synthesis of pyrazole carbohydrazides. The strategy relies on the nucleophilic acyl substitution of a pre-formed pyrazole ester with hydrazine hydrate.
Causality and Mechanistic Insight: The reaction mechanism involves the nucleophilic attack of the highly reactive hydrazine molecule on the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating, which facilitates the departure of the alcohol (e.g., ethanol or methanol) as a byproduct. Ethanol is a preferred solvent as it dissolves both reactants and is miscible with aqueous hydrazine hydrate.
Caption: General workflow for Route 1: Ester Hydrazinolysis.
Experimental Protocol: Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
This protocol is adapted from a standard procedure for carbohydrazide synthesis.[7]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester (10 mmol, 1.0 eq).
-
Reagents: Add absolute ethanol (50 mL) to dissolve the ester. To this solution, add hydrazine monohydrate (50 mmol, 5.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove excess hydrazine hydrate.
-
Purification: The product is typically of high purity. If required, recrystallize from ethanol to yield the pure carbohydrazide.
Performance Data & Comparison
| Starting Ester Substrate | Conditions | Time (h) | Yield (%) | Reference |
| Ethyl 1-ethyl-4-oxo-quinoline-3-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 10 | High (not specified) | [7] |
| Ethyl 5-benzamidopyrazole-4-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 15 | No reaction | [8] |
| Methyl 4,6-bis(arylamino)-1,3,5-triazine-2-carboxylate | Phenylhydrazine, Ethanol, Reflux | - | Good (not specified) | [7] |
Trustworthiness Note: The success of this method can be substrate-dependent. As noted in the table, sterically hindered or electronically deactivated esters may fail to react under standard conditions.[8] In one study, the direct hydrazinolysis of 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester was unsuccessful even after prolonged heating, highlighting a key limitation.[8]
Verdict:
-
Expertise & Experience: This is the go-to method for its simplicity and efficiency when the corresponding pyrazole ester is readily available and sufficiently reactive. It is often the first route attempted in any discovery campaign.
-
Pros: Single step, high yields for many substrates, simple workup (often just filtration).
-
Cons: Success is contingent on the availability and reactivity of the starting ester. Harsh reflux conditions can be incompatible with sensitive functional groups.
Route 2: Activation of Pyrazole Carboxylic Acids - The Two-Step Approach
When the pyrazole ester is unavailable or unreactive, the corresponding carboxylic acid provides a reliable alternative starting point. This strategy involves converting the carboxylic acid into a more reactive intermediate (like an acid chloride or an activated ester), which then readily reacts with hydrazine.
Causality and Mechanistic Insight: A carboxylic acid's hydroxyl group is a poor leaving group. Therefore, direct condensation with hydrazine is inefficient. The first step ("activation") replaces the -OH with a better leaving group. Thionyl chloride (SOCl₂) converts the acid to a highly electrophilic acid chloride. The subsequent addition of hydrazine proceeds rapidly, even at low temperatures, via nucleophilic acyl substitution, releasing HCl (neutralized by a base or excess hydrazine) and SO₂.
Caption: Workflow for Route 2: Carboxylic Acid Activation.
Experimental Protocol: Synthesis from 1,5-Diaryl Pyrazole-5-Carboxylic Acids
This protocol is a generalized procedure based on standard organic transformations.[7][9]
-
Activation Step:
-
Suspend the 1,5-diaryl pyrazole-5-carboxylic acid (10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (N₂).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (15 mmol, 1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazole acyl chloride.
-
-
Hydrazinolysis Step:
-
Dissolve the crude acyl chloride in chloroform (30 mL) and cool to 0 °C.
-
In a separate flask, prepare a solution of hydrazine hydrate (20 mmol, 2.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 15 mmol, 1.5 eq) in chloroform (10 mL).
-
Add the hydrazine/base solution dropwise to the acyl chloride solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
Performance Data & Comparison
| Feature | Route 1 (Ester Hydrazinolysis) | Route 2 (Acid Activation) |
| Starting Material | Pyrazole Ester | Pyrazole Carboxylic Acid |
| Number of Steps | 1 | 2 (Activation + Hydrazinolysis) |
| Reagents | Hydrazine, Ethanol | SOCl₂, Base, Hydrazine |
| Typical Conditions | Reflux | 0 °C to Room Temperature |
| Throughput | Higher (fewer steps) | Lower (more steps/workup) |
| Generality | Substrate-dependent reactivity | More general, less substrate failure |
Verdict:
-
Expertise & Experience: This is a robust and reliable method, particularly when Route 1 fails or when the pyrazole carboxylic acid is the more accessible starting material. The use of moisture-sensitive reagents like SOCl₂ requires standard anhydrous techniques.
-
Pros: Broad substrate scope, milder reaction conditions for the final step, overcomes the reactivity limitations of esters.
-
Cons: Two distinct synthetic steps, requires handling of corrosive/moisture-sensitive reagents, generates more waste.
Route 3: De Novo Ring Synthesis - The Convergent Approach
Instead of modifying a pre-existing pyrazole, this strategy constructs the pyrazole ring and the carbohydrazide precursor functionality simultaneously, often through a cyclocondensation or multicomponent reaction (MCR).[10][11][12] The classic Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine, is a prime example of this approach.[3]
Causality and Mechanistic Insight: The Knorr synthesis and its variants are powerful methods for creating substituted pyrazoles.[9][13] The reaction between a 1,3-dicarbonyl compound (like a β-ketoester) and a hydrazine derivative proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, and subsequent dehydration to form the stable aromatic pyrazole ring.[14] By carefully choosing the 1,3-dicarbonyl and hydrazine starting materials, one can build a pyrazole core that already contains an ester handle, which can then be converted to the carbohydrazide in a subsequent step (as in Route 1).
Caption: Workflow for Route 3, combining ring synthesis with Route 1.
Experimental Protocol: Two-Step Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one-4-carbohydrazide (Illustrative)
This protocol combines the Knorr synthesis[14] with hydrazinolysis.
-
Step A: Knorr Pyrazole Synthesis
-
In a 50 mL flask, dissolve the hydrazine derivative (e.g., hydrazine hydrate, 10 mmol, 1.0 eq) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Add the β-ketoester (e.g., diethyl 2-benzoylmalonate, 10 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and isolate the resulting pyrazole ester product, often by precipitation or extraction.
-
-
Step B: Hydrazinolysis
-
Use the crude or purified pyrazole ester from Step A and follow the procedure outlined in Route 1 .
-
Performance Data & Comparison
| Feature | Description |
| Flexibility | Highest. Allows for diverse substitution patterns on the pyrazole ring by varying the two primary components. |
| Atom Economy | Generally high, especially in multicomponent variations where multiple bonds are formed in one pot.[10][15] |
| Key Challenge | Regioselectivity. Using unsymmetrical 1,3-dicarbonyls and substituted hydrazines can lead to mixtures of regioisomers, complicating purification.[16] |
| Ideal Application | When the desired pyrazole scaffold is not commercially available or when building molecular complexity from simple, inexpensive starting materials is the goal. |
Verdict:
-
Expertise & Experience: This is the most complex but also the most powerful strategy. It requires a solid understanding of reaction mechanisms to predict and control regioselectivity. It is the preferred route in academic research for novel scaffold development and in process chemistry for designing economical, large-scale syntheses from basic feedstocks.
-
Pros: Excellent for creating novel, highly substituted pyrazoles. Often uses inexpensive starting materials. Multicomponent versions are highly efficient.[11][17]
-
Cons: Potential for regioisomeric mixtures, which can significantly lower the yield of the desired product and complicate purification. The overall sequence is multi-step.
Head-to-Head Summary and Recommendations
| Synthetic Route | Primary Starting Material | Key Advantages | Key Disadvantages | Best For... |
| 1. Ester Hydrazinolysis | Pyrazole Ester | Simplicity (1 step), high yields, easy workup | Requires access to a reactive ester | Rapid synthesis of analogs when the pyrazole ester core is available. |
| 2. Acid Activation | Pyrazole Carboxylic Acid | High reliability, broad scope, mild final step | Longer sequence (2 steps), uses harsh reagents | A robust backup when Route 1 fails or when the carboxylic acid is the primary starting material. |
| 3. De Novo Synthesis | Acyclic Precursors (e.g., 1,3-dicarbonyls) | Maximum flexibility, builds complexity, atom-economical | Regioselectivity issues , multi-step process | Fundamental research, novel scaffold design, and large-scale synthesis from basic materials. |
Final Recommendation: For drug development professionals focused on lead optimization, Route 1 is the preferred method for its speed and efficiency, assuming the required esters are accessible. When encountering synthetic roadblocks or starting from acids, Route 2 is the most reliable alternative. For academic researchers or process chemists designing a synthesis from the ground up, the flexibility and convergency of Route 3 offer the most power, provided that potential regioselectivity issues can be effectively managed.
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Bridging the Gap: A Guide to In Vitro to In Vivo Correlation of Pyrazole Compound Activity
For researchers, medicinal chemists, and drug development professionals, the journey of a novel compound from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anti-inflammatory and anticancer effects.[1][2] However, the predictive power of in vitro assays for in vivo efficacy remains a critical hurdle. This guide provides an in-depth technical comparison of in vitro and in vivo models for assessing pyrazole compound activity, with a focus on establishing a meaningful correlation between the two. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets.[3] Its unique electronic properties, including the presence of two adjacent nitrogen atoms, allow for a variety of non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.[3] This versatility has led to the development of numerous pyrazole-containing drugs, including the anti-inflammatory agent celecoxib and the anticancer drug ruxolitinib.[1]
The development of pyrazole-based anticancer agents has been particularly fruitful, with compounds targeting various cancer cell lines and demonstrating multiple mechanisms of action, including the inhibition of critical kinases like EGFR, VEGFR-2, and CDKs.[2][4] While in vitro screening is invaluable for identifying initial leads, the complex microenvironment of a tumor within a living organism often leads to discrepancies between in vitro potency and in vivo efficacy.[5] Therefore, establishing a robust in vitro to in vivo correlation (IVIVC) is paramount for the successful clinical translation of these promising compounds.
Comparing In Vitro and In Vivo Models for Anticancer Pyrazole Compounds
The selection of appropriate in vitro and in vivo models is the foundation of a successful IVIVC study. The choice of models should be driven by the specific biological question being addressed and the mechanism of action of the pyrazole compound under investigation.
In Vitro Models: From 2D Monolayers to 3D Spheroids
In vitro assays provide a rapid and cost-effective method for the initial screening and characterization of pyrazole compounds.
-
2D Cell Culture: The most common in vitro model involves growing cancer cell lines as a monolayer on a plastic surface. These models are highly amenable to high-throughput screening to determine key parameters like the half-maximal inhibitory concentration (IC50).[6]
-
3D Spheroid Cultures: To better mimic the three-dimensional architecture and complex cell-cell interactions of a solid tumor, 3D spheroid models are increasingly being used. These models can provide more predictive data on drug penetration and efficacy.
Table 1: Comparison of In Vitro Models for Pyrazole Compound Evaluation
| Model Type | Advantages | Disadvantages | Key Parameters Measured |
| 2D Cell Culture | High-throughput, cost-effective, reproducible | Lacks physiological relevance, no tumor microenvironment | IC50, GI50 (50% growth inhibition) |
| 3D Spheroid Culture | Better recapitulation of tumor architecture, cell-cell interactions, and drug penetration gradients | More complex to set up and analyze, lower throughput | Spheroid growth inhibition, apoptosis induction, drug penetration depth |
In Vivo Models: Xenografts and Patient-Derived Xenografts (PDXs)
In vivo models are essential for evaluating the systemic effects of a pyrazole compound, including its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy in a living organism.
-
Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of established cancer cell lines into immunocompromised mice.[7]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse.[8][9] These models are considered to better represent the heterogeneity and molecular characteristics of the original human tumor.
Table 2: Comparison of In Vivo Models for Pyrazole Compound Evaluation
| Model Type | Advantages | Disadvantages | Key Parameters Measured |
| Cell Line-Derived Xenograft (CDX) | Relatively easy to establish, reproducible, good for initial efficacy testing | May not fully represent the complexity of human tumors | Tumor growth inhibition (TGI), tumor regression, survival |
| Patient-Derived Xenograft (PDX) | High fidelity to the original patient tumor, better predictive value for clinical response | More challenging and expensive to establish, slower tumor growth | Tumor growth inhibition (TGI), response rates, biomarker analysis |
Establishing the In Vitro to In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[10] For anticancer pyrazole compounds, this typically involves correlating in vitro cell potency (e.g., IC50) with in vivo tumor growth inhibition.
Key Considerations for a Meaningful IVIVC:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a pyrazole compound are critical determinants of its in vivo efficacy.[11] In vitro ADME assays can provide valuable data on metabolic stability, permeability, and potential for drug-drug interactions.[10]
-
Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and pKa influence a compound's ability to reach its target in vivo.[3]
-
Mechanism of Action: A thorough understanding of the compound's mechanism of action is crucial for selecting the most relevant in vitro and in vivo models and endpoints.
A Conceptual IVIVC Workflow for a Novel Pyrazole Kinase Inhibitor
The following diagram illustrates a typical workflow for establishing an IVIVC for a novel pyrazole-based kinase inhibitor.
Caption: A conceptual workflow for establishing an in vitro to in vivo correlation (IVIVC).
Case Study Example: Correlating In Vitro and In Vivo Data for a Hypothetical Pyrazole Compound (PYR-123)
To illustrate the practical application of these concepts, let's consider a hypothetical pyrazole-based kinase inhibitor, PYR-123.
Table 3: In Vitro and In Vivo Data for PYR-123
| Parameter | Value | Method |
| In Vitro | ||
| Target Kinase IC50 | 50 nM | Biochemical Assay |
| HCT116 Cell IC50 | 200 nM | MTT Assay |
| Caco-2 Permeability (Papp A->B) | 15 x 10^-6 cm/s | Caco-2 Assay |
| Mouse Liver Microsomal Stability (T1/2) | 60 min | Microsomal Stability Assay |
| In Vivo (Mouse CDX Model - HCT116) | ||
| Oral Bioavailability | 30% | Pharmacokinetic Study |
| Tumor Growth Inhibition (at 50 mg/kg, oral, daily) | 65% | Xenograft Efficacy Study |
In this example, the in vitro data suggests that PYR-123 is a potent inhibitor of its target kinase and has moderate activity against the HCT116 cancer cell line. The in vitro ADME data indicates good permeability but moderate metabolic stability. The in vivo study confirms that the compound has reasonable oral bioavailability and demonstrates significant tumor growth inhibition at a well-tolerated dose.
A preliminary IVIVC could be established by plotting the in vitro IC50 values against the in vivo tumor growth inhibition for a series of related pyrazole compounds. A more sophisticated approach would involve developing a pharmacokinetic/pharmacodynamic (PK/PD) model that integrates the in vitro potency, in vitro ADME data, and in vivo PK parameters to predict the in vivo efficacy.
Experimental Protocols
To ensure the generation of high-quality, reproducible data for IVIVC, it is essential to follow standardized and well-validated experimental protocols.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a standard method for determining the cytotoxic effects of a pyrazole compound on cancer cell lines.[12][13]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. The final DMSO concentration should not exceed 0.5%.[13] Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a pyrazole compound in a mouse xenograft model.[7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., HCT116)
-
Matrigel (optional)
-
Pyrazole compound formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyrazole compound or vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Challenges and Future Directions
Despite the advancements in in vitro and in vivo modeling, establishing a predictive IVIVC for pyrazole compounds, particularly in oncology, remains a significant challenge. The inherent complexity of cancer biology, including tumor heterogeneity and the influence of the tumor microenvironment, contributes to the often-observed disconnect between in vitro and in vivo results.
Future efforts should focus on the development and validation of more physiologically relevant in vitro models, such as patient-derived organoids and microfluidic "tumor-on-a-chip" systems. Integrating pharmacokinetic and pharmacodynamic modeling with systems biology approaches will also be crucial for building more robust and predictive IVIVC models.
By carefully selecting appropriate experimental models, adhering to rigorous protocols, and thoughtfully integrating in vitro and in vivo data, researchers can improve the translation of promising pyrazole compounds from the laboratory to the clinic.
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A Comparative Guide to the ADME Profiling of Novel Pyrazole-Based Compounds: Benchmarking 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
Abstract
The pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] However, the journey from a promising hit compound to a viable drug candidate is contingent on a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Poor pharmacokinetics remains a primary cause of late-stage attrition in drug development. This guide provides a comprehensive framework for benchmarking the ADME properties of a novel pyrazole derivative, 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. We present a dual strategy that integrates predictive in silico analysis with robust, self-validating in vitro experimental protocols. By comparing its profile against established pyrazole-containing drugs, Celecoxib and Sildenafil , this guide offers researchers a practical, in-depth methodology for early-stage candidate evaluation and selection.
Introduction: The Central Role of ADME in Pyrazole Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of drug design. Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, often leading to improved potency and physicochemical characteristics like solubility and metabolic stability.[3] This versatility is evidenced by its presence in a wide array of therapeutic agents, from the anti-inflammatory drug Celecoxib to the erectile dysfunction treatment Sildenafil.[1][2]
Despite the synthetic accessibility and biological activity of novel pyrazole compounds like 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (herein referred to as "Compound-X"), their success is not guaranteed. An otherwise potent compound can fail if it cannot reach its target in sufficient concentration, is metabolized too quickly, or distributes poorly. Therefore, a rigorous and early assessment of ADME properties is not just a regulatory requirement but a critical, cost-saving step in the drug discovery pipeline.[4][5][6]
This guide establishes a benchmarking workflow to characterize Compound-X. We will first generate a predictive profile using computational ADME models and then detail the definitive in vitro experiments required to validate these predictions and objectively compare its performance against our selected benchmarks: Celecoxib and Sildenafil.
The Benchmarking Framework: Comparators and Predictive Profiling
To contextualize the ADME properties of Compound-X, we have selected two well-characterized, commercially successful pyrazole-containing drugs.
-
Celecoxib: A selective COX-2 inhibitor used for pain and inflammation. It is a Biopharmaceutics Classification System (BCS) Class II drug, noted for its high permeability but poor aqueous solubility.[1][3]
-
Sildenafil: A selective inhibitor of phosphodiesterase type 5 (PDE5). It is also a BCS Class II drug, characterized by low, pH-dependent solubility and high permeability.[7][8]
In Silico ADME Prediction of Compound-X
Before committing to resource-intensive wet lab experiments, in silico modeling provides a rapid and cost-effective first pass assessment.[9][10] These computational tools use algorithms and extensive databases of existing drug properties to predict the ADME profile of a novel structure. The choice to begin with in silico methods is rooted in a "fail fast, fail cheap" philosophy, allowing for the early deselection of compounds with predicted liabilities.
For Compound-X, a typical predictive analysis would yield the following hypothetical profile. This data serves as our initial hypothesis, which must be confirmed or refuted by the experimental work detailed in the subsequent sections.
Table 1: Predicted ADME Properties of Compound-X and Literature Data for Comparators
| Parameter | Compound-X (Predicted) | Celecoxib (Literature Value) | Sildenafil (Literature Value) | ADME Implication |
| Aqueous Solubility | Low-to-Moderate | Very Low (~3-7 µg/mL at pH 7)[5] | Low (~3.5 mg/mL)[6][11][12] | Absorption: Poor solubility can limit dissolution rate and oral bioavailability. |
| Permeability (Papp) | High | High (Peff ~6.4 x 10⁻⁵ cm/s)[13][14] | High[7][8] | Absorption: High permeability suggests efficient passive diffusion across the gut wall. |
| Plasma Protein Binding | High (~95%) | Very High (~97%)[15][16] | High (~96%)[4][11] | Distribution: High binding restricts the free fraction available to exert therapeutic effects. |
| Metabolic Stability | Moderate | Low (Rapidly metabolized by CYP2C9)[9][17] | Low (Rapidly metabolized by CYP3A4/2C9)[4][11] | Metabolism/Excretion: Stability in liver microsomes predicts in vivo clearance rate. |
Experimental Benchmarking: Protocols and Data Interpretation
The following sections provide detailed, self-validating protocols for the key in vitro ADME assays required to build a robust pharmacokinetic profile for Compound-X. Each protocol is designed to generate high-quality, reproducible data for direct comparison against our benchmarks.
Assessment of Aqueous Solubility
Causality: Thermodynamic solubility is the true equilibrium solubility of a compound in a given medium. For orally administered drugs, it is a critical parameter because a compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a leading cause of low and variable oral bioavailability for BCS Class II drugs like our comparators.[5][18]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Preparation: Prepare a 10 mM stock solution of Compound-X in DMSO. Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Add an excess amount of solid Compound-X (or an aliquot of the DMSO stock, ensuring final DMSO concentration is <1%) to a known volume of PBS (e.g., 1 mL) in a glass vial.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached. The extended incubation time is critical to differentiate this from kinetic solubility, which measures precipitation over a shorter period.
-
Separation: Centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.
-
Validation: Run warfarin or another compound with well-documented solubility as a positive control to validate the experimental setup.
Table 2: Comparative Aqueous Solubility Data
| Compound | Predicted Solubility (µg/mL) | Experimental Solubility (µg/mL at pH 7.4) |
| Compound-X | 50 | [Hypothetical Result: 45] |
| Celecoxib | N/A | 5.2[5] |
| Sildenafil | N/A | 3500[6][11][12] |
Assessment of Membrane Permeability
Causality: The ability of a drug to pass through the intestinal epithelium into the bloodstream is fundamental to its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that specifically models passive transcellular diffusion, the primary absorption route for many small molecules.[11][19] Its simplicity and cost-effectiveness make it an ideal primary screen for permeability before moving to more complex cell-based models like Caco-2 assays.[20]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4) containing a scavenger agent to mimic sink conditions.
-
Donor Plate Preparation: Add the test compounds (Compound-X, Celecoxib, Sildenafil) and controls to the donor plate wells at a known concentration (e.g., 10 µM). Include Lucifer yellow, a low-permeability marker, to every well to check the integrity of the lipid membrane post-incubation.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for a defined period (e.g., 4-5 hours).
-
Quantification: After incubation, separate the plates. Determine the compound concentrations in both the donor and acceptor wells via LC-MS/MS. Also, measure Lucifer yellow passage to ensure the membrane remained intact (typically <5% passage is acceptable).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-(V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
-
Validation: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls to define the dynamic range of the assay and validate the results.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Table 3: Comparative Permeability Data (PAMPA)
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| Compound-X | [Hypothetical Result: 12.5] | High |
| Celecoxib | 15.1 | High |
| Sildenafil | 10.8 | High |
| Propranolol (Control) | >10 | High |
| Atenolol (Control) | <1 | Low |
| *Note: Literature values for direct PAMPA comparison are sparse; these values are representative for high-permeability drugs in this assay format and consistent with their known high permeability classification. |
Assessment of Metabolic Stability
Causality: The rate at which a drug is metabolized by the liver is a primary determinant of its half-life and oral bioavailability. The human liver microsomal (HLM) stability assay is the industry-standard in vitro tool for evaluating Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes.[16][18] A compound that is rapidly degraded in HLM is likely to have high in vivo clearance and a short duration of action.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation: Thaw pooled HLM on ice. Prepare a cofactor solution containing NADPH in PBS. Prepare a quenching solution of ice-cold acetonitrile with an internal standard for LC-MS/MS analysis.
-
Incubation Setup: In a 96-well plate, pre-warm HLM (e.g., at 0.5 mg/mL protein concentration) and the test compound (e.g., at 1 µM) in PBS at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. This "time zero" point is critical. A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of the ice-cold acetonitrile quenching solution to the respective wells.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Data Processing: Plot the natural log of the percent remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) / mg microsomal protein).
-
Validation: Include compounds with known metabolic fates: a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to ensure the HLM are active and the assay is performing as expected.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Table 4: Comparative Metabolic Stability Data (HLM)
| Compound | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |
| Compound-X | [Hypothetical Result: 25] | [Hypothetical Result: 55.4] | Moderate |
| Celecoxib | < 10 | > 183 | High[9][19] |
| Sildenafil | ~15-20 | ~70-90 | High[4][21] |
| Verapamil (Control) | < 15 | > 92 | High |
| Warfarin (Control) | > 60 | < 23 | Low |
| *Note: Calculated from literature Vmax/Km values and typical assay conditions. Celecoxib is a high-clearance compound primarily via CYP2C9[17], and Sildenafil is a high-clearance compound via CYP3A4/2C9.[22] |
Assessment of Plasma Protein Binding (PPB)
Causality: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[23] High plasma protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic properties. The Rapid Equilibrium Dialysis (RED) method is a widely accepted and robust technique for measuring PPB, as it minimizes non-specific binding compared to other methods like ultrafiltration.[8]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: Prepare the RED device inserts by rinsing them according to the manufacturer's protocol.
-
Sample Preparation: Spike pooled human plasma with the test compound at a relevant concentration (e.g., 1 µM).
-
Loading the Device: Add the plasma-compound mixture to the sample chamber (red-colored ring) of the RED device insert. Add an equal volume of PBS (pH 7.4) to the buffer chamber.
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable dialysis membrane.
-
Sampling: After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.
-
Matrix Matching and Extraction: Combine the buffer aliquot with blank plasma and the plasma aliquot with PBS to ensure the sample matrix is identical for both. Precipitate proteins and extract the compound using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
Calculation: Calculate the percent unbound fraction (% Unbound) as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
-
Validation: Use a high-binding control (e.g., Warfarin, >99% bound) and a low-binding control (e.g., Atenolol, <10% bound) to validate the assay performance.
Table 5: Comparative Plasma Protein Binding Data (RED)
| Compound | Experimental % Unbound | Experimental % Bound |
| Compound-X | [Hypothetical Result: 4.5%] | [Hypothetical Result: 95.5%] |
| Celecoxib | ~3% | ~97%[15][16] |
| Sildenafil | ~4% | ~96%[4][11] |
| Warfarin (Control) | <1% | >99% |
| Atenolol (Control) | >90% | <10% |
Synthesis and Interpretation of the ADME Profile
By integrating the predictive and experimental data, we can construct a comprehensive ADME profile for Compound-X and assess its viability relative to established drugs.
Table 6: Consolidated ADME Benchmark Summary
| ADME Parameter | Compound-X (Hypothetical) | Celecoxib (Benchmark) | Sildenafil (Benchmark) | Interpretation for Compound-X |
| Solubility | Low-to-Moderate (45 µg/mL) | Very Low (~5 µg/mL) | Low (~3500 µg/mL) | Potentially less of a dissolution-limited absorption issue than Celecoxib, but still may require formulation strategies. |
| Permeability | High (12.5 x 10⁻⁶ cm/s) | High | High | Favorable. Suggests efficient passive absorption across the gut wall is likely. |
| Metabolic Stability | Moderate (t½ = 25 min) | Low (t½ < 10 min) | Low (t½ ≈ 15-20 min) | Favorable. Suggests potentially lower in vivo clearance and a longer half-life compared to the benchmarks, which could lead to a better dosing regimen. |
| Plasma Protein Binding | High (95.5% bound) | Very High (97% bound) | High (96% bound) | Typical for this class of compounds. The high binding is a key factor to consider for PK/PD modeling and potential drug-drug interactions. |
Overall Assessment of Compound-X:
Based on this integrated profile, Compound-X presents an interesting ADME profile. Its high permeability is a significant advantage, characteristic of well-absorbed drugs. While its solubility is low, it is notably better than that of Celecoxib, suggesting that formulation challenges might be less severe.
The most promising characteristic is its moderate metabolic stability . Compared to Celecoxib and Sildenafil, which are cleared relatively quickly by the liver, Compound-X's slower degradation rate in HLM predicts a lower intrinsic clearance. This could translate to a longer in vivo half-life, potentially allowing for less frequent dosing—a significant clinical advantage. Its high plasma protein binding is in line with the comparators and is a manageable characteristic.
Conclusion
This guide demonstrates a systematic, data-driven approach to characterizing the ADME properties of a novel pyrazole derivative, 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide. By integrating in silico predictions with a suite of robust in vitro assays—solubility, PAMPA, HLM stability, and RED—we can build a comprehensive profile and benchmark it against established drugs. This comparative framework allows for the early identification of both assets (high permeability, moderate stability) and potential liabilities (low solubility). Such an approach is indispensable for making informed decisions, prioritizing the most promising candidates, and ultimately increasing the efficiency and success rate of the drug discovery process.
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A Senior Application Scientist's Guide to the Statistical Validation of High-Throughput Screening Data for Pyrazole Libraries
This guide provides a comprehensive framework for the robust statistical validation of high-throughput screening (HTS) data, with a specific focus on navigating the nuances of pyrazole-based chemical libraries. As researchers and drug development professionals, our goal extends beyond merely identifying "hits"; it is to ensure these hits are statistically significant, reproducible, and biologically relevant, thereby forming a solid foundation for successful hit-to-lead campaigns. This document eschews a simple checklist approach, instead delving into the causality behind each validation step, grounding our protocols in established statistical principles and field-proven experience.
The Bedrock of a Successful Screen: Assay Quality Control and Data Pre-Processing
Before any hit can be identified, the quality of the data from which it originates must be rigorously established. HTS is an industrial-scale process, and despite sophisticated automation, it is susceptible to systematic errors that can obscure true biological signals.[1][2] The initial steps of data pre-processing and quality control are not mere formalities; they are the foundation upon which the entire screening cascade is built.
Quantifying Assay Performance: Beyond Simple Ratios
While metrics like Signal-to-Background (S/B) and Signal-to-Noise (S/N) offer a rudimentary snapshot of assay performance, they fail to capture the full picture of data variability.[3] The industry standard for assessing HTS assay quality is the Z'-factor (Z-prime), a statistical parameter that reflects both the dynamic range of the assay signal and the data variation associated with the measurements.[4]
The Z'-factor is a dimensionless coefficient that quantifies the separation between the distributions of positive and negative controls.[5] Its calculation provides a single, powerful metric to judge whether the assay's signal window is large enough to confidently distinguish hits from background noise.
| Metric | Formula | Interpretation & Causality |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | A simple ratio that provides a basic measure of the signal window. Limitation: It is insensitive to the variability of the measurements and can be misleading.[3] |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | An improvement over S/B as it incorporates the variability of the negative control. Limitation: It does not account for the variability in the positive control signal.[6] |
| Z'-Factor | 1 - [ (3 * SD(Positive Control) + 3 * SD(Negative Control)) / |Mean(Positive Control) - Mean(Negative Control)| ] | The gold standard for HTS assay quality. It accounts for the mean and standard deviation of both positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][7] A value below 0.5 suggests the assay is not robust enough to reliably identify hits. |
Experimental Protocol 1: Z'-Factor Calculation and Plate-Level Quality Control
-
Plate Layout: On each 384-well assay plate, dedicate a minimum of 16 wells for positive controls (e.g., a known inhibitor) and 16 wells for negative controls (e.g., DMSO vehicle). Distribute these controls across the plate to monitor for spatial artifacts.
-
Data Acquisition: Following the screening assay, measure the signal intensity for all wells on the plate.
-
Calculation:
-
Calculate the mean (μp) and standard deviation (σp) for the positive control wells.
-
Calculate the mean (μn) and standard deviation (σn) for the negative control wells.
-
Apply the Z'-factor formula: Z' = 1 - (3σp + 3σn) / |μp - μn|.
-
-
Decision Rule:
-
If Z' ≥ 0.5, the plate passes quality control and its data can be used for hit analysis.
-
If Z' < 0.5, the plate fails quality control. The data from this plate should be excluded from the primary analysis, and the cause of the poor performance must be investigated (e.g., reagent instability, automation error).[8]
-
Correcting for Systematic Errors: Unmasking the True Signal
Systematic errors, often manifesting as gradients, row/column effects, or edge effects, are a common liability in multi-well plate assays.[9][10] These errors can arise from various factors, including uneven plate incubation, reader artifacts, or liquid handling imprecision.[11] Failure to correct these biases can lead to the systematic selection of false-positive or false-negative compounds based solely on their location on a plate.[12]
Robust statistical methods, such as Median Polish , are employed to de-trend the data. This approach assumes that most compounds in the library are inactive and uses the median of each row and column to estimate and subtract the systematic bias, making it less sensitive to the influence of strong, legitimate hits (outliers) than mean-based methods.[13]
Caption: Workflow for HTS data pre-processing and quality control.
Primary Hit Identification: A Comparison of Statistical Strategies
Once the data has been cleaned and normalized, the next critical step is to define a statistical threshold for identifying primary "hits". The chosen method must be robust enough to minimize both false positives (inactive compounds mistakenly identified as active) and false negatives (active compounds that are missed).[12]
There are two primary strategies for hit selection: ranking compounds by their effect size or testing whether a compound's effect is strong enough to cross a pre-defined statistical threshold.[14]
| Hit Selection Method | Formula / Principle | Rationale & Use Case |
| Percent Inhibition | (1 - (Sample - Mean(Positive Control)) / (Mean(Negative Control) - Mean(Positive Control))) * 100 | Simple to calculate and interpret. Limitation: Highly susceptible to false positives as it does not account for data variability on a per-plate basis. Best used for initial visualization, not for final hit selection.[14] |
| Z-Score | (Sample - Mean(All Samples)) / SD(All Samples) | Normalizes the data based on the plate's overall sample distribution. A common threshold is a Z-score ≤ -3. Limitation: The mean and standard deviation are sensitive to outliers (strong hits), which can skew the statistics and lead to false negatives.[14] |
| Robust Z-Score (Z*) | (Sample - Median(All Samples)) / (1.4826 * MAD(All Samples)) | A more robust alternative that uses the Median and Median Absolute Deviation (MAD) instead of the mean and standard deviation. This makes the score resistant to the influence of strong outliers, improving the detection of moderately active compounds.[8] |
| B-Score | Based on a two-way median polish procedure | Corrects for row and column biases within the calculation itself. It provides a residual value for each well that represents its activity after accounting for positional effects, making it a powerful and integrated method for hit scoring.[9][13] |
The choice of method depends on the nature of the screen. For a primary screen of a large, diverse library like a pyrazole collection, where a small number of potent hits are expected, a Robust Z-Score is often the superior choice. It provides a statistically sound basis for hit selection that is not unduly influenced by the very hits it seeks to find.
From "Hit" to "Validated Hit": The Crucial Role of Secondary and Orthogonal Assays
Confirmation and Potency Determination
The first step is to confirm the activity of the primary hits. This involves:
-
Re-synthesis or Re-sourcing: The original hit compound is re-synthesized or sourced from a reliable vendor to ensure the observed activity was not due to a contaminant in the screening sample.[17]
-
Dose-Response Analysis: The confirmed compound is tested across a range of concentrations (typically an 8- to 10-point curve) to determine its potency (e.g., IC50 or EC50). This step is critical for ranking hits and is a hallmark of a true pharmacological effect.[18]
Experimental Protocol 2: Dose-Response Curve Generation for Hit Confirmation
-
Compound Preparation: Prepare a serial dilution series of the confirmed hit compound in DMSO. A common starting concentration is 100 µM, with 1:3 dilutions for a 10-point curve.
-
Assay Performance: Add the diluted compounds to the assay plate, along with positive and negative controls. Perform the biological assay as in the primary screen.
-
Data Analysis:
-
Normalize the data to percent inhibition.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration at which the compound elicits a 50% response.
-
-
Validation Criteria: A validated hit should exhibit a complete or near-complete dose-response curve with a clear sigmoidal shape and a well-defined upper and lower plateau.
Eliminating Artifacts: Orthogonal and Counter-Screen Assays
Many hits identified in primary screens are artifacts that interfere with the assay technology rather than interacting with the biological target.[19] This is a particularly important consideration for compound classes like pyrazoles, which, depending on their substitution patterns, can be prone to specific liabilities. The use of orthogonal and counter-screens is essential to identify and discard these compounds.
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology.[17] For example, if the primary screen used a fluorescence-based readout, an orthogonal assay might use luminescence or label-free detection. A compound that is active in both assays is much more likely to be a genuine modulator of the target.
-
Counter-Screens: These assays are designed to detect common mechanisms of assay interference. For pyrazole libraries, it is prudent to screen for:
-
Compound Aggregation: Some compounds form colloidal aggregates at screening concentrations, which can non-specifically inhibit enzymes. This can be tested by including non-ionic detergents (e.g., Triton X-100) in the assay buffer or by using dynamic light scattering (DLS).[19]
-
Luciferase Inhibition: If the primary assay uses a luciferase reporter, hits should be tested directly against the luciferase enzyme to rule out direct inhibition.[19]
-
Reactivity: Certain functional groups on a pyrazole scaffold may be chemically reactive, leading to covalent modification of the target or assay components. Assays for thiol reactivity can help identify these problematic compounds.[19]
-
Caption: A validation funnel for triaging primary HTS hits.
Conclusion: A Self-Validating System for Confident Hit Discovery
The statistical validation of HTS data is not a linear process but an integrated, self-validating system. Each step, from plate-level QC to orthogonal testing, is designed to build confidence and rigorously challenge the validity of a screening hit. By grounding our experimental design and data analysis in robust statistical principles, we move beyond simply finding "active" compounds. We ensure the identification of reproducible, potent, and specific modulators of our target. This disciplined approach, particularly when applied to focused libraries such as those based on the versatile pyrazole scaffold, is fundamental to increasing the efficiency and success rate of the modern drug discovery pipeline.
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National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]
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ResearchGate. (2003). (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. [Link]
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Dragiev, M., Sagot, M. F., & Makarenkov, V. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 29(1), 16-23. [Link]
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AXXAM. (n.d.). Hit & Lead Discovery | Hit Identification. Retrieved January 16, 2026, from [Link]
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Hevener, K. E., Pesavento, R., Ren, J., Lee, H., & Johnson, M. E. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in enzymology, 610, 265–309. [Link]
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Chung, T. (2021, March 29). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT) [Video]. YouTube. [Link]
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Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. [Link]
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Dragiev, M., Sagot, M. F., & Makarenkov, V. (2011). Systematic error detection in experimental high-throughput screening. BMC bioinformatics, 12, 39. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates With in Vitro Anticancer Activities. Letters in drug design & discovery, 13(4), 305–315. [Link]
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Sittampalam, G. S., Gal-Edd, N., & Iversen, P. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Informatics and Drug Discovery. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 266. [Link]
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Zahanich, I., et al. (2025). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. ChemMedChem. [Link]
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El-Sayed, M. A. A., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(30), 13615-13632. [Link]
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Soliman, D. H., Nafie, M. S., & El-Zahabi, H. S. A. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC advances, 13(12), 8196–8215. [Link]
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A Senior Application Scientist's Guide to the Independent Spectroscopic Verification of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
Introduction
In the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. Pyrazole derivatives are a cornerstone of many research programs due to their wide-ranging biological activities.[1] The title compound, 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (C₉H₁₆N₄O), combines the versatile pyrazole scaffold with a reactive carbohydrazide moiety, making it a potentially valuable building block for the synthesis of more complex bioactive molecules.[2][3]
This guide provides a comprehensive framework for the independent verification of this compound's structure using a multi-technique spectroscopic approach. As a self-validating system, the protocols and data presented herein are designed to ensure the highest degree of scientific integrity. We will not merely list steps but explain the causality behind experimental choices, grounding our analysis in established principles and comparative data from structurally related molecules. The objective is to equip researchers with the necessary tools to confirm the identity, purity, and structural integrity of their synthesized or procured material.
Predicted Spectroscopic Profile and Rationale
Prior to any experimental work, a thorough analysis of the target structure allows us to predict the expected spectroscopic signatures. This theoretical framework is crucial for an efficient and accurate interpretation of experimental data. The structure of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide features several key functional groups and distinct proton/carbon environments that will give rise to characteristic signals.
Our predictions are based on established principles of spectroscopy and comparative analysis of similar structures reported in the literature, such as other tert-butyl pyrazoles and carbohydrazide derivatives.[1][4][5]
Table 1: Predicted Spectroscopic Data for 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide
| Technique | Feature | Predicted Signal/Value | Rationale and Comparative Insights |
| ¹H NMR | tert-butyl protons (9H) | ~1.3 - 1.6 ppm (singlet) | The tert-butyl group is electronically shielded and lacks adjacent protons, resulting in a sharp singlet. Its integration value of 9H is a key identifier. Similar tert-butyl groups on pyrazole rings appear in this region.[1] |
| Pyrazole-CH₃ protons (3H) | ~2.2 - 2.4 ppm (singlet) | The methyl group at the C5 position of the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the heterocyclic ring current. | |
| Pyrazole-H proton (1H) | ~6.0 - 6.5 ppm (singlet) | The single proton at the C4 position of the pyrazole ring is a diagnostic singlet. Its chemical shift is characteristic of protons on electron-rich aromatic heterocycles.[4] | |
| -NH- proton (1H) | ~8.0 - 9.5 ppm (broad singlet) | The amide proton often appears as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. | |
| -NH₂ protons (2H) | ~4.0 - 5.0 ppm (broad singlet) | The terminal amine protons are also subject to exchange and will likely appear as a broad singlet. The integration for 2H is a critical confirmation point. | |
| ¹³C NMR | tert-butyl C(CH₃)₃ | ~30 - 32 ppm | The three equivalent methyl carbons of the tert-butyl group. |
| tert-butyl C (CH₃)₃ | ~55 - 60 ppm | The quaternary carbon of the tert-butyl group, attached to the pyrazole nitrogen. | |
| Pyrazole-CH₃ | ~10 - 14 ppm | The methyl carbon at the C5 position. | |
| Pyrazole C4 | ~105 - 110 ppm | The protonated carbon of the pyrazole ring, typically appearing at a relatively upfield chemical shift for an aromatic carbon.[1] | |
| Pyrazole C5 | ~140 - 145 ppm | The carbon bearing the methyl group. | |
| Pyrazole C3 | ~148 - 155 ppm | The carbon attached to the carbohydrazide group. | |
| Carbonyl C=O | ~160 - 165 ppm | The carbonyl carbon of the hydrazide group. | |
| FT-IR | N-H stretching | 3200 - 3400 cm⁻¹ (multiple bands) | Characteristic sharp and/or broad peaks for the -NH and -NH₂ groups of the hydrazide moiety.[5] |
| C-H stretching | 2900 - 3000 cm⁻¹ | Aliphatic C-H stretches from the tert-butyl and methyl groups. | |
| C=O stretching | ~1650 - 1680 cm⁻¹ | A strong, sharp absorption band for the amide carbonyl group is a key diagnostic feature.[5] | |
| C=N / C=C stretching | ~1500 - 1600 cm⁻¹ | Stretching vibrations from the pyrazole ring. | |
| Mass Spec. | Molecular Ion [M+H]⁺ | m/z 197.1402 | The exact mass calculated for C₉H₁₇N₄O⁺ provides high-confidence confirmation of the elemental composition. |
| Key Fragment | m/z 141 | Loss of the terminal hydrazino group (-NHNH₂) is a plausible fragmentation pathway. | |
| Key Fragment | m/z 57 | Fragmentation resulting in the tert-butyl cation is highly characteristic. |
Verification Workflow and Experimental Protocols
An independent verification process must be systematic. The following workflow ensures that data from multiple, orthogonal techniques are used to build a cohesive and definitive structural proof.
Caption: A systematic workflow for the independent verification of a chemical structure.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
-
Objective: To confirm the proton and carbon environments, their connectivity, and the relative number of atoms in each environment.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or DMSO-d₆. DMSO-d₆ is often preferred for hydrazides as it facilitates the observation of exchangeable N-H protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.[6]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO at 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts.
-
Analyze chemical shifts and coupling patterns to assign each signal to its corresponding nucleus in the molecule, comparing the results against the predictions in Table 1.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is ideal for the rapid identification of key functional groups.
-
Objective: To confirm the presence of the carbohydrazide (-CONHNH₂) and pyrazole functional groups.
-
Instrumentation: An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition of the molecule.
-
Objective: To determine the precise molecular weight and confirm the molecular formula.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically coupled with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Add a trace amount of formic acid to the solution to promote protonation for analysis in positive ion mode ([M+H]⁺).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion, [M+H]⁺.
-
Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₉H₁₆N₄O. The difference should be less than 5 ppm to confidently confirm the formula.
-
Analyze any significant fragment ions to gain further structural information.
-
Structural Assignment and Verification Logic
The ultimate confirmation of the structure lies in the cohesive interpretation of all acquired data.
Caption: Correlation of key spectroscopic signals to the molecular structure.
A successful verification is achieved when:
-
¹H NMR: The integration values precisely match the number of protons in each distinct group (9H, 3H, 1H, 1H, 2H). The singlet nature of the tert-butyl, methyl, and pyrazole-H4 signals confirms their structural isolation from other protons.
-
¹³C NMR: The observed number of unique carbon signals matches the number expected from the molecular symmetry (a total of 7 unique signals are predicted).
-
FT-IR: Strong, characteristic bands for the N-H and C=O groups are present, confirming the carbohydrazide functionality.
-
HRMS: The measured mass of the molecular ion is within 5 ppm of the calculated mass for C₉H₁₆N₄O.
If all these conditions are met, the structure of 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide can be considered independently and unambiguously verified. Any significant deviation from this expected data profile would necessitate further investigation, such as purity analysis or consideration of isomeric structures.
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Polycyclic Aromatic Compounds. (2023). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Available at: [Link]
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
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PubMed. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Available at: [Link]
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ResearchGate. (2024). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3-methyl-. NIST WebBook. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide: A Guide for Laboratory Professionals
While a specific Safety Data Sheet (SDS) for 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide is not publicly available, the molecular structure contains two key functional groups: a pyrazole ring and a carbohydrazide moiety. The disposal and safety protocols are therefore predicated on the known hazards associated with these chemical classes. Hydrazide compounds, for instance, can exhibit toxic and corrosive properties.[1] Pyrazole derivatives may cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious and informed approach to disposal is essential.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the hazards of related compounds, 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide should be handled as a hazardous substance.
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory system.[2][3][5][6]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5][7] | To protect eyes from potential splashes or dust particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7] | To prevent skin contact and absorption. It is important to wash hands thoroughly with soap and water after handling.[8] |
| Body Protection | A lab coat and closed-toe shoes. | To protect against accidental spills and skin exposure.[5] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[5][8] If dust is generated, respiratory protection may be necessary. | To minimize the inhalation of dust or vapors. |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide is to treat it as hazardous chemical waste.[9] Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Segregation: Do not mix 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide waste with other chemical waste streams.[1][9] This is crucial to prevent potentially dangerous reactions.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, can be used.[9] The container must be securely sealed when not in use.[8]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name: "1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide," and the approximate quantity.[9]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5][10]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental management company.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal.[7][9]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Minor Spills (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[8]
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
Minor Spills (in Solution):
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[11]
-
Place the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For major spills, evacuate the area and contact your institution's environmental health and safety office immediately.[8]
IV. Decontamination
All glassware and equipment that have come into contact with 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide should be decontaminated.
Procedure for Decontamination:
-
Rinse the equipment with a suitable solvent that will dissolve the compound. Collect the rinsate as hazardous waste.
-
Wash the equipment with soap and water.
-
Perform a final rinse with distilled water.
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste before the container can be considered for disposal as regular waste.[12]
V. Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide in various forms.
Caption: Decision workflow for the disposal of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide, thereby protecting themselves, their colleagues, and the environment.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Understanding Carbohydrazide Handling and Precautions.
- Santa Cruz Biotechnology. Carbohydrazide.
- BLi-T. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
- Benchchem. Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
- Fisher Scientific. SAFETY DATA SHEET - 3-Amino-5-methylpyrazole.
- Fisher Scientific. SAFETY DATA SHEET - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Angene Chemical. Safety Data Sheet - 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
- Ataman Kimya. CARBOHYDRAZIDE.
- Cole-Parmer. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- PubChem. tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate.
- Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-1-carboxamide.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Gas-Sensing.com. Carbohydrazide: An Essential Tool with Hidden Hazards.
- Cole-Parmer. Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech.
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide
This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide (PubChem CID: 2735685)[1]. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with established laboratory safety practices to ensure maximal protection. Our approach prioritizes a risk-based assessment, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Hazard Analysis: A Tale of Two Moieties
Understanding the appropriate PPE begins with a chemical hazard assessment. The structure of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide presents two key functional groups whose potential hazards must be considered: the pyrazole core and the carbohydrazide functional group.
-
Pyrazole Derivatives: Compounds containing a pyrazole ring can exhibit a range of toxicological profiles. Related pyrazole structures are known to be harmful if swallowed, cause skin irritation, and lead to serious eye damage[2][3]. Therefore, it is prudent to handle this compound with the assumption that it carries similar risks.
-
Carbohydrazide Moiety: The carbohydrazide group is a derivative of hydrazine. Hydrazine and its derivatives are well-documented as hazardous substances, with potential health effects including skin sensitization, irritation of the eyes and respiratory system, and being harmful if swallowed[4][5][6]. Some hydrazines are also suspected carcinogens[7]. While carbohydrazide itself is often used as a safer alternative to hydrazine in industrial applications like oxygen scavenging, it is still classified as an irritant and harmful upon ingestion[4][5].
Given the combined potential hazards, a conservative and multi-layered PPE strategy is mandatory. All handling of this compound must be predicated on the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.
The First Line of Defense: Engineering Controls
Before any discussion of PPE, it is critical to establish that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Chemical Fume Hood: All weighing, transfers, and reactions involving 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide, whether in solid or solution form, must be conducted within a certified chemical fume hood.[8] This is the most crucial step in preventing respiratory exposure to fine powders or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of airborne contaminants.[9][10]
-
Designated Area: All work with this compound should be restricted to a designated area of the lab to prevent cross-contamination.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to provide comprehensive protection. The following table summarizes the minimum required PPE for routine handling.
| Protection Type | Specification | Rationale and Justification |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when there is a significant splash risk (e.g., large volume transfers, pressurized reactions).[11] | Protects against splashes of solutions and accidental projection of solid particles. Pyrazole and hydrazide derivatives can cause serious eye irritation or damage.[2][5][12] |
| Hand | Double gloving with nitrile gloves. | Provides robust protection against skin contact. The outer glove can be removed immediately upon known or suspected contamination, protecting the inner glove and the user's skin. Nitrile offers good chemical resistance for incidental contact.[2][10] |
| Body | Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Tight cuffs prevent chemicals from entering the sleeve. An FR coat is recommended as a general best practice in chemical laboratories.[11] |
| Respiratory | Not required for routine handling inside a certified fume hood. For large spills or work outside a fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[12][13] | The fume hood provides primary respiratory protection. A respirator is an essential backup for emergency situations where aerosolization may occur outside of primary containment.[9][14] |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills and falling objects.[11] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Footwear and Lab Coat: Ensure proper footwear is worn. Don the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye Protection: Put on chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.
-
Face Shield (if required): If the procedure poses a splash hazard, don a face shield over the goggles.
Step-by-Step Doffing Protocol (Contamination Removal)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.[10]
-
Face Shield/Goggles: Remove eye and face protection from the back by lifting the headband or earpieces. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold and place it in the designated receptacle for laundering or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[4][12]
Disposal and Decontamination Plan
Proper disposal of contaminated materials is a critical final step in the safety workflow.
-
Solid Waste: All contaminated disposable PPE (gloves, bench paper, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound must be disposed of according to institutional and local environmental regulations for chemical waste. Do not pour down the drain.[10][15]
-
Spills: In the event of a major spill, evacuate the area and alert emergency responders. Personnel involved in the cleanup must wear enhanced PPE, including a full-body protective suit and a self-contained breathing apparatus (SCBA).[4][14] Spills can be contained with sand or vermiculite and neutralized if appropriate procedures are in place.[4][16]
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on task-specific risks.
References
- Santa Cruz Biotechnology. (n.d.). Carbohydrazide Safety Data Sheet.
- Redox. (2024, December 1). Safety Data Sheet: Carbohydrazide.
- BenchChem. (2025). Personal protective equipment for handling 1-Isopropylpyrazole.
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS: 1H-Pyrazole.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- BLi-T Chemical Co., Ltd. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
- Angene Chemical. (2025, February 12). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: Carbohydrazide.
- Inchem.org. (1991). Hydrazine (HSG 56, 1991).
- Hydrazine Hydrate 7.5%. (2015, October 6). SAFETY DATA SHEET.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
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PubChem. (n.d.). 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide. Retrieved from [Link]
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
- Thermo Fisher Scientific. (2020, December 14). SAFETY DATA SHEET: 3-Methyl-1H-pyrazole.
- ChemPoint.com. (2015, March 11). SAFETY DATA SHEET.
- Vizag Chemicals. (n.d.). Carbohydrazide.
- Ataman Kimya. (n.d.). Carbohydrazide.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
